molecular formula C14H13IN2O2 B449835 4-[(4-Iodophenoxy)methyl]benzohydrazide

4-[(4-Iodophenoxy)methyl]benzohydrazide

Katalognummer: B449835
Molekulargewicht: 368.17g/mol
InChI-Schlüssel: HTRISUHGHHOJKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Iodophenoxy)methyl]benzohydrazide is a specialized benzohydrazide derivative of interest in pharmaceutical and medicinal chemistry research. Benzohydrazide serves as a key precursor and versatile scaffold for the synthesis of various bioactive molecules . This compound features a 4-iodophenoxy methyl group, which may influence its electronic properties and binding interactions with biological targets. Researchers primarily utilize such structures as intermediates to develop novel Schiff base ligands and hydrazone derivatives . These derivatives are prominent in the search for new therapeutic agents and are frequently investigated for a range of biological activities. Studies on analogous compounds have demonstrated significant potential in inhibiting enzymes relevant to neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and β-secretase (BACE-1) . Other benzohydrazide-based molecules have shown antiglycation activity, which is relevant for managing diabetic complications . The mechanism of action for this class of compounds often involves reversible, competitive enzyme inhibition, as established in related molecules . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C14H13IN2O2

Molekulargewicht

368.17g/mol

IUPAC-Name

4-[(4-iodophenoxy)methyl]benzohydrazide

InChI

InChI=1S/C14H13IN2O2/c15-12-5-7-13(8-6-12)19-9-10-1-3-11(4-2-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)

InChI-Schlüssel

HTRISUHGHHOJKZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)I)C(=O)NN

Kanonische SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)I)C(=O)NN

Herkunft des Produkts

United States

Foundational & Exploratory

4-[(4-Iodophenoxy)methyl]benzohydrazide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[(4-Iodophenoxy)methyl]benzohydrazide: Structure, Properties, and Potential Applications

Introduction

4-[(4-Iodophenoxy)methyl]benzohydrazide is a complex organic molecule belonging to the benzohydrazide class of compounds. While specific research on this particular molecule is not extensively available in public literature, its structural components—a benzohydrazide core, an ether linkage, and an iodinated phenyl group—suggest a rich potential for investigation in medicinal chemistry and materials science. Benzohydrazide derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The presence of an iodine atom, a heavy halogen, can also impart unique physicochemical properties, such as increased lipophilicity and the potential for halogen bonding, which can be exploited in drug design to enhance binding affinity to biological targets.

This technical guide provides a comprehensive overview of 4-[(4-Iodophenoxy)methyl]benzohydrazide, drawing upon established knowledge of its core chemical scaffolds to infer its structure, properties, and potential applications. This document is intended for researchers, scientists, and professionals in drug development who are interested in the design and synthesis of novel therapeutic agents.

Chemical Structure and Core Functional Groups

The chemical structure of 4-[(4-Iodophenoxy)methyl]benzohydrazide is characterized by several key functional groups that dictate its chemical behavior and potential biological activity.

  • Benzohydrazide Core: The central feature is the benzohydrazide moiety (-CONHNH2 attached to a benzene ring). This group is a critical pharmacophore in many biologically active compounds.[2] The hydrazide group can act as a versatile linker and is capable of forming various derivatives, most notably hydrazones, through condensation with aldehydes and ketones.[2][4]

  • Ether Linkage: A methylene ether bridge (-CH2-O-) connects the benzohydrazide scaffold to a 4-iodophenoxy group. Ether linkages are generally stable and provide conformational flexibility to the molecule.

  • 4-Iodophenyl Group: The terminal 4-iodophenyl group is a significant feature. The iodine atom at the para position is a bulky, lipophilic substituent that can influence the molecule's overall shape, solubility, and ability to interact with biological macromolecules. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can play a crucial role in molecular recognition.

Below is a visualization of the chemical structure of 4-[(4-Iodophenoxy)methyl]benzohydrazide.

Caption: Chemical structure of 4-[(4-Iodophenoxy)methyl]benzohydrazide.

Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C14H13IN2O2Based on atom count from the chemical structure.
Molecular Weight 384.17 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.General appearance of similar benzohydrazide compounds.[4][5]
Melting Point Expected to be relatively high, likely >150 °C.Benzohydrazide derivatives often have high melting points due to hydrogen bonding capabilities.[5]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and ethanol.The large aromatic structure and iodine atom suggest low aqueous solubility, a common trait for such molecules.
Stability Stable under normal laboratory conditions.The ether and amide linkages are generally robust.

Proposed Synthesis Pathway

A plausible synthetic route to 4-[(4-Iodophenoxy)methyl]benzohydrazide can be designed based on well-established organic chemistry reactions. A two-step process is proposed, starting from commercially available materials.

Step 1: Synthesis of Methyl 4-[(4-Iodophenoxy)methyl]benzoate

The first step involves the synthesis of the methyl ester precursor. This can be achieved via a Williamson ether synthesis between methyl 4-(bromomethyl)benzoate and 4-iodophenol.

  • Reactants: Methyl 4-(bromomethyl)benzoate and 4-iodophenol.

  • Reagents: A weak base such as potassium carbonate (K2CO3) to deprotonate the phenol.

  • Solvent: A polar aprotic solvent like acetone or acetonitrile.

  • Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

Step 2: Hydrazinolysis of the Ester

The second step is the conversion of the methyl ester to the desired benzohydrazide. This is a standard reaction known as hydrazinolysis.

  • Reactant: Methyl 4-[(4-Iodophenoxy)methyl]benzoate.

  • Reagent: Hydrazine hydrate (N2H4·H2O).

  • Solvent: An alcohol, typically ethanol or methanol.[5]

  • Conditions: The reaction is usually carried out by refluxing the ester with an excess of hydrazine hydrate for several hours.[5][6] The product, being a solid, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

The following diagram illustrates the proposed synthetic workflow.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Reaction1 K2CO3, Acetone Methyl 4-(bromomethyl)benzoate->Reaction1 4-Iodophenol 4-Iodophenol 4-Iodophenol->Reaction1 Methyl 4-[(4-Iodophenoxy)methyl]benzoate Methyl 4-[(4-Iodophenoxy)methyl]benzoate Reaction1->Methyl 4-[(4-Iodophenoxy)methyl]benzoate Reaction2 Ethanol, Reflux Methyl 4-[(4-Iodophenoxy)methyl]benzoate->Reaction2 Intermediate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction2 4-[(4-Iodophenoxy)methyl]benzohydrazide 4-[(4-Iodophenoxy)methyl]benzohydrazide Reaction2->4-[(4-Iodophenoxy)methyl]benzohydrazide

Caption: Proposed two-step synthesis of 4-[(4-Iodophenoxy)methyl]benzohydrazide.

Potential Applications in Drug Development

The structural motifs within 4-[(4-Iodophenoxy)methyl]benzohydrazide suggest several potential applications in drug discovery and development.

  • Antimicrobial Agents: Hydrazone derivatives of various benzohydrazides have demonstrated significant activity against a range of bacteria and fungi.[7][8] The title compound could serve as a precursor for a library of hydrazones with potential antimicrobial properties. The iodophenyl group might enhance activity due to increased lipophilicity, facilitating passage through microbial cell membranes.

  • Anticancer Agents: The benzohydrazide scaffold is present in numerous compounds with reported anticancer activity.[1][3] These compounds often exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis. The unique electronic and steric properties conferred by the iodophenoxy methyl group could lead to novel interactions with anticancer targets.

  • Enzyme Inhibitors: Hydrazide and hydrazone-containing compounds have been investigated as inhibitors for a variety of enzymes.[9] For example, some have shown inhibitory activity against cholinesterases, which is relevant for the treatment of Alzheimer's disease.[9][10]

Experimental Protocols for Characterization

Should 4-[(4-Iodophenoxy)methyl]benzohydrazide be synthesized, a standard battery of analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Would be used to confirm the presence of protons in different chemical environments. Expected signals would include aromatic protons from the two phenyl rings, a singlet for the methylene (-CH2-) protons, and signals for the -NH and -NH2 protons of the hydrazide group.[5][11]

  • ¹³C NMR: Would provide information on the carbon skeleton of the molecule. Distinct signals would be expected for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the hydrazide.[5][12]

Mass Spectrometry (MS)

  • High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.[5][13] The isotopic pattern of iodine would also be observable.

Infrared (IR) Spectroscopy

  • IR spectroscopy would be used to identify the key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the amine and amide, the C=O stretching of the amide, and C-O stretching of the ether.[4][5]

Conclusion

4-[(4-Iodophenoxy)methyl]benzohydrazide is a molecule with significant potential for further investigation, particularly in the field of medicinal chemistry. Its composite structure, featuring a biologically active benzohydrazide core and a synthetically versatile iodinated aromatic ring, makes it an attractive scaffold for the development of novel therapeutic agents. While direct experimental data on this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications based on the established chemistry of its constituent parts. Further research into this and related compounds is warranted to fully elucidate their chemical and biological properties.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Khan, K. M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(8), 14698–14716. [Link]

  • Banna, M. H., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 207–211. [Link]

  • Banna, M. H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 535–539. [Link]

  • Suryasari, I., et al. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1354-1361. [Link]

  • PubChem. 4-Methoxybenzohydrazide. [Link]

  • NIST. Benzoic acid, 4-methyl-, hydrazide. [Link]

  • ResearchGate. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]

  • Banna, M. H., et al. (2023). Crystal structures of 4-[(4-methyl-benz-yl)-oxy]benzohydrazide and its N'-[(thio-phen-2-yl)methyl-idene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 207-211. [Link]

  • University of Massachusetts Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Al-Haideri, R. A. A., & Al-Masoudi, W. A. (2018). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 2(2), 137-145. [Link]

  • LookChem. 4-Iodobenzohydrazide. [Link]

  • PubChem. p-Toluohydrazide. [Link]

  • PubChem. 4-Hydroxybenzoic acid hydrazide. [Link]

  • PubChem. Benzoylhydrazine. [Link]

  • ResearchGate. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. [Link]

  • ResearchGate. Synthesis, structure analysis, biological activity and molecular docking studies of some hydrazones derived from 4-aminobenzohydrazide. [Link]

  • Kos, J., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 25(18), 4238. [Link]

  • Kos, J., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 25(18), 4238. [Link]

Sources

The Ascendant Therapeutic Potential of Iodophenoxy Benzohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a New Frontier in Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the quest for novel pharmacophores with enhanced biological efficacy and target specificity remains a paramount objective. Among the myriad of heterocyclic scaffolds, benzohydrazide derivatives have consistently emerged as a privileged structural motif, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide delves into a specialized subclass of these compounds: iodophenoxy benzohydrazide derivatives. The strategic incorporation of an iodophenoxy moiety is a compelling design strategy, leveraging the unique physicochemical properties of iodine to potentially modulate pharmacokinetic profiles and enhance therapeutic potency.

This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis, potential biological activities, and underlying mechanisms of action of iodophenoxy benzohydrazide derivatives. By synthesizing current knowledge and providing field-proven insights, this guide aims to catalyze further research and development in this promising area of medicinal chemistry.

The Strategic Rationale for Iodophenoxy Benzohydrazide Scaffolds

The benzohydrazide core, characterized by a carbonyl group attached to a hydrazine linkage, is a versatile scaffold known to participate in various biological interactions. The presence of the azomethine group (-C=N-) in many of its derivatives, such as hydrazones and Schiff bases, is often implicated in their biological activities.[3]

The introduction of an iodophenoxy group is a deliberate and strategic modification. Halogenation, in general, is a well-established strategy in medicinal chemistry to enhance the lipophilicity of a molecule, thereby improving its ability to cross biological membranes. Iodine, being the largest and least electronegative of the stable halogens, offers unique properties:

  • Enhanced Lipophilicity: Facilitates membrane permeability and access to intracellular targets.

  • Halogen Bonding: The electrophilic region on the iodine atom can form non-covalent interactions with nucleophilic sites on biological macromolecules, influencing binding affinity and selectivity.

  • Metabolic Stability: The carbon-iodine bond can alter the metabolic profile of a compound, potentially leading to improved bioavailability and duration of action.

This strategic combination of the versatile benzohydrazide scaffold with the unique properties of the iodophenoxy moiety forms the basis for exploring a new chemical space with significant therapeutic potential.

Synthetic Pathways and Methodologies

The synthesis of iodophenoxy benzohydrazide derivatives typically follows a multi-step approach, beginning with the preparation of the core iodophenoxy acetic acid hydrazide, which can then be further derivatized.

Synthesis of 4-Iodophenoxy Acetic Acid Hydrazide

A common synthetic route involves the initial synthesis of 4-iodophenoxyacetic acid, followed by esterification and subsequent hydrazinolysis.

Experimental Protocol:

  • Synthesis of Ethyl 4-Iodophenoxyacetate:

    • To a solution of 4-iodophenol in a suitable solvent (e.g., acetone, DMF), add an equimolar amount of a base (e.g., potassium carbonate).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate dropwise to the reaction mixture.

    • Reflux the mixture for 12-18 hours.

    • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter, wash with water, and recrystallize from ethanol to obtain pure ethyl 4-iodophenoxyacetate.

  • Synthesis of 4-Iodophenoxy Acetic Acid Hydrazide:

    • Dissolve the synthesized ethyl 4-iodophenoxyacetate in ethanol.

    • Add an excess of hydrazine hydrate (99-100%).

    • Reflux the reaction mixture for 8-12 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield 4-iodophenoxy acetic acid hydrazide.[4]

Synthesis of N'-Substituted-4-Iodophenoxyacetohydrazides (Schiff Bases)

The versatile hydrazide can be readily converted to a wide array of Schiff bases through condensation with various aldehydes and ketones.

Experimental Protocol:

  • Dissolve 4-iodophenoxy acetic acid hydrazide in a suitable solvent (e.g., ethanol, methanol).

  • Add an equimolar amount of the desired substituted aldehyde or ketone.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The precipitated solid is filtered, washed with a suitable solvent, and recrystallized to afford the pure Schiff base derivative.

Visualization of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Schiff Base Formation Iodophenol 4-Iodophenol Ester Ethyl 4-Iodophenoxyacetate Iodophenol->Ester K2CO3, Acetone, Reflux EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Ester Hydrazide 4-Iodophenoxy Acetic Acid Hydrazide Ester->Hydrazide Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide SchiffBase N'-Substituted-4-Iodophenoxyacetohydrazide Hydrazide->SchiffBase Ethanol, Acetic Acid, Reflux Aldehyde Substituted Aldehyde/Ketone Aldehyde->SchiffBase

Caption: Synthetic pathway for iodophenoxy benzohydrazide derivatives.

Biological Activities and Therapeutic Potential

The introduction of the iodophenoxy moiety into the benzohydrazide scaffold is anticipated to yield compounds with a diverse range of biological activities. While comprehensive studies on this specific subclass are emerging, insights can be drawn from the broader class of halogenated and iodinated hydrazone derivatives.

Antimicrobial Activity

Hydrazone and Schiff base derivatives are well-documented for their antimicrobial properties. The presence of the azomethine group is often crucial for this activity. Metal complexes of Schiff bases frequently exhibit enhanced antimicrobial efficacy compared to the free ligands, a phenomenon attributed to increased lipophilicity and interaction with microbial cells.[5][6]

Potential Mechanisms:

  • Inhibition of Microbial Enzymes: The compounds may act as inhibitors of essential microbial enzymes.

  • Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall can lead to cell lysis.

  • Interaction with DNA: The planar aromatic rings may intercalate with microbial DNA, inhibiting replication and transcription.

Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

  • Prepare sterile nutrient agar plates and seed them with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Create wells of uniform diameter in the agar plates.

  • Dissolve the synthesized iodophenoxy benzohydrazide derivatives in a suitable solvent (e.g., DMSO) to a known concentration.

  • Add a specific volume of the compound solution to the wells.

  • Use a standard antibiotic (e.g., ciprofloxacin) and the solvent as positive and negative controls, respectively.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) to assess the antimicrobial activity.

Table 1: Anticipated Antimicrobial Activity Profile

Compound TypeTarget OrganismExpected ActivityReference Compounds' MIC (µg/mL)
Iodophenoxy Benzohydrazide Schiff BasesGram-positive Bacteria (S. aureus)Moderate to High7.8 - 16
Gram-negative Bacteria (E. coli)Moderate7.8
Fungi (C. albicans)Moderate7.8 - 15.6

Note: MIC (Minimum Inhibitory Concentration) values are inferred from studies on structurally related halogenated Schiff bases and may not be directly representative of iodophenoxy derivatives.[7]

Anticancer Activity

Numerous benzohydrazide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][8] The incorporation of iodine can further enhance this activity. For instance, iodinated quinazoline derivatives have shown potent anticancer effects.[9]

Potential Mechanisms of Action:

  • Enzyme Inhibition: A prominent mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[6]

  • Induction of Apoptosis: The compounds may trigger programmed cell death through the activation of caspase cascades.

  • Cell Cycle Arrest: Interference with the cell cycle at specific checkpoints (e.g., G2/M phase) can halt cancer cell proliferation.

  • Inhibition of Angiogenesis: Some derivatives may inhibit the formation of new blood vessels that supply nutrients to tumors.

Visualization of a Potential Anticancer Mechanism:

AnticancerMechanism Compound Iodophenoxy Benzohydrazide Derivative EGFR EGFR Tyrosine Kinase Compound->EGFR Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Signaling EGFR->Apoptosis Suppression Proliferation Tumor Cell Proliferation & Survival Signaling->Proliferation

Caption: Potential inhibition of EGFR signaling by iodophenoxy benzohydrazides.

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Potential Cytotoxic Activity Against Cancer Cell Lines

Compound TypeCancer Cell LineAnticipated IC50 (µM)Reference Compounds' IC50 (µM)
Iodophenoxy Benzohydrazide AnalogsBreast Cancer (MCF-7)5 - 205.25 - 9.50
Lung Cancer (A549)5 - 255.11 - 13.39
Colon Cancer (HCT116)5 - 205.40 - 6.15

Note: IC50 values are inferred from studies on related iodinated and benzohydrazide anticancer agents and serve as a predictive range.[9][10]

Insecticidal Activity

Hydrazide and hydrazone derivatives have also been explored for their insecticidal properties. The mode of action often involves the disruption of vital physiological processes in insects.

Potential Mechanisms:

  • Chitin Synthesis Inhibition: Interference with the synthesis of chitin, a crucial component of the insect exoskeleton, can lead to molting defects and mortality.

  • Neurotoxicity: The compounds may act on the insect's nervous system, for example, by modulating the activity of neurotransmitter receptors.

  • Hormonal Disruption: Interference with the insect's endocrine system can disrupt development and reproduction.

Experimental Protocol for Insecticidal Bioassay (Leaf-Dip Method):

  • Prepare solutions of the test compounds in a suitable solvent at various concentrations.

  • Dip leaves of a host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a few seconds.

  • Allow the leaves to air dry.

  • Place the treated leaves in a petri dish with a specific number of insect larvae or adults.

  • Use a standard insecticide and a solvent-treated leaf as positive and negative controls.

  • Record the mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the LC50 value (the concentration that causes 50% mortality).

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for iodophenoxy benzohydrazide derivatives is yet to be established, some general trends can be inferred from related compounds:

  • Nature of the Substituent on the Benzylidene Ring: The electronic properties (electron-donating or electron-withdrawing) and the position of substituents on the benzylidene ring of Schiff base derivatives can significantly influence biological activity.

  • Lipophilicity: A balance in lipophilicity is crucial. While increased lipophilicity can enhance membrane permeability, excessive lipophilicity may lead to poor solubility and non-specific toxicity.

  • Stereochemistry: The E/Z isomerism around the C=N bond can affect the binding of the molecule to its biological target.

Future Directions and Conclusion

Iodophenoxy benzohydrazide derivatives represent a promising, yet underexplored, area of medicinal chemistry. The preliminary data from related compound classes strongly suggest their potential as antimicrobial, anticancer, and insecticidal agents. Future research should focus on:

  • Systematic Synthesis and Characterization: The synthesis of a diverse library of iodophenoxy benzohydrazide derivatives with varied substitution patterns.

  • Comprehensive Biological Screening: Rigorous evaluation of their antimicrobial, anticancer, and insecticidal activities, including the determination of MIC and IC50/LC50 values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity Studies: Assessment of the therapeutic potential and safety profiles of the most promising candidates in animal models.

References

  • Shettima, U.A., Ibrahim, M., & Idongesit, E.E. (2024). Synthesis, Characterisation and Antimicrobial Studies of Schiff Base Ligand Derived from Salicylaldehyde and 2,4-Dinitrophenylhydrazine and its Metals Complexes. Nigerian Research Journal of Chemical Sciences, 12(1).
  • (2025). Synthesis, Characterization, and Evaluation of Antimicrobial Activities of a Hydrazone Schiff Base Ligand and Its Co(II) Complex. Organic Syntheses Procedure.
  • Al-Masoudi, N. A., & Al-Sultani, K. H. (2010). Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities. Molecules, 15(9), 6147-6156.
  • (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies.
  • Chavan, S. D., & Patil, S. A. (2023). Antibacterial, Antifungal activity of Schiff base and mixed ligand Fe(III),Cr(III) complexes. Journal of Chemistry Letters.
  • Raman, N., & Parameswari, S. (2011). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Asian Journal of Chemistry, 23(11), 4861-4864.
  • (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. MDPI.
  • (2018).
  • (2021). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii.
  • (2025). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. MDPI.
  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 396-411.
  • (2024). Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. International Journal of Science and Research Archive, 11(1), 786-790.
  • (2010). Note Development and assessment of green synthesis of hydrazides. Krishikosh.
  • (2025). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties.
  • (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.
  • (2025). Synthesis and influence of 4-chlorophenoxyacetic acid hydrazide over the organic acids content in wheat plants.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. A. (2011). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 16(8), 6439-6449.
  • (2025).
  • (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI.
  • (2024).
  • (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Open Research@CSIR-NIScPR.
  • Sakagami, H., Asano, K., & Satoh, K. (1998). Cytotoxic activity of 5-benzoylimidazole and related compounds against human oral tumor cell lines. Anticancer Research, 18(5A), 3331-3335.
  • (2024).
  • (2017). Relationship between structure of hydrazones and the antioxidant activity.
  • Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R. K., Majeed, A. B. A., & De Clercq, E. (2015). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Medicinal Chemistry Research, 24(7), 2876-2892.
  • (2012). Preparation method of 4-hydroxy-substituted pyrimidine compound.
  • (2018). Synthesis of 4-hydroxyacetophenone (Scheme-12),...
  • (2023).

Sources

Benzohydrazide Scaffolds: A Technical Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzohydrazide scaffold, a seemingly simple yet remarkably versatile chemical entity, has established itself as a cornerstone in modern medicinal chemistry. Characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2), this structural framework serves as a privileged pharmacophore and a flexible building block for the synthesis of a vast array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This technical guide provides an in-depth exploration of the benzohydrazide core, from its fundamental synthesis and derivatization to its role in complex therapeutic strategies. We will dissect the causality behind experimental choices, analyze structure-activity relationships, and present detailed protocols. Furthermore, we will venture into advanced applications, exploring the potential of benzohydrazide-derived structures as linkers in Proteolysis Targeting Chimeras (PROTACs) and as warheads in covalent inhibitors, thereby offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Section 1: The Benzohydrazide Core: Foundational Chemistry and Properties

Introduction to the Benzohydrazide Scaffold

At its core, benzohydrazide (C₇H₈N₂O) is an organic compound that merges the stability of an aromatic ring with the reactive potential of a hydrazide functional group.[1] This unique combination is central to its utility. The amide portion of the hydrazide provides a rigid plane and hydrogen bonding capabilities (both donor and acceptor), which are crucial for molecular recognition at biological targets. The terminal amine group (-NH₂) is a potent nucleophile, making it an ideal handle for synthetic elaboration, most commonly through condensation reactions with carbonyl compounds to form stable hydrazone linkages.[1][3] This straightforward derivatization allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Synthesis and Derivatization

The synthesis of the benzohydrazide core is efficient and robust. The most common laboratory-scale method involves the nucleophilic acyl substitution reaction between an ester, typically methyl benzoate, and hydrazine hydrate.[1] The reaction is driven by the high nucleophilicity of hydrazine and is often conducted under reflux to ensure completion. Microwave-assisted methods have also been developed to accelerate this process.[1]

Once formed, the benzohydrazide scaffold is readily derivatized. The condensation reaction with a wide variety of aldehydes and ketones is the most prevalent strategy, yielding a class of compounds known as benzoyl hydrazones (a type of Schiff base).[4] This reaction is exceptionally valuable in drug discovery as it allows for the introduction of diverse structural motifs (R¹ and R² in the diagram below), which can profoundly influence the molecule's steric and electronic properties, and thus its biological activity.[2][5]

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions Benzohydrazide Benzohydrazide Hydrazone Benzoyl Hydrazone (Schiff Base) Benzohydrazide->Hydrazone + Aldehyde Aldehyde / Ketone (R¹-CO-R²) Aldehyde->Hydrazone Solvent Ethanol Reflux (Catalytic Acid/Base)

Caption: General synthetic scheme for benzoyl hydrazone derivatives.

Section 2: The Pharmacological Landscape: Diverse Biological Activities

The structural simplicity of the benzohydrazide scaffold belies its immense pharmacological versatility. By modifying the substituents on the benzoyl ring and the group attached to the hydrazone nitrogen, chemists have developed derivatives active against a wide range of diseases.[1][2][6]

  • Antimicrobial Activity: Benzohydrazides have shown significant potential as antibacterial and antifungal agents.[5][7] The incorporation of moieties like pyrazole or specific halogenated phenyl rings can lead to compounds with potent activity against various pathogenic microorganisms.[3][4]

  • Anticancer Activity: This is one of the most extensively studied areas for benzohydrazide derivatives.[1] Compounds have been developed as inhibitors of key oncogenic targets, including Epidermal Growth Factor Receptor (EGFR) kinase and tubulin polymerization.[8][9] Their cytotoxic effects have been demonstrated against numerous cancer cell lines, such as lung, breast, and colon cancer.[8][10]

  • Enzyme Inhibition: Beyond cancer, benzohydrazides are effective inhibitors of various enzymes. For instance, derivatives have been designed to inhibit carbonic anhydrases, which are therapeutic targets for conditions like glaucoma and hypertension.[11] More recently, they have been identified as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration, highlighting their potential as agricultural fungicides.[12]

  • Other Activities: The literature also reports significant anti-tubercular, anti-inflammatory, and anticonvulsant activities for various benzohydrazide analogs, underscoring the scaffold's broad therapeutic potential.[1][2]

Data Presentation: Representative Biological Activities

The following table summarizes the biological activity of selected benzohydrazide derivatives from the literature to illustrate the scaffold's potency and versatility.

Compound ID/DescriptionTarget/OrganismActivity TypePotency (IC₅₀ / MIC)Reference
Compound H20 (Dihydropyrazole-containing)EGFR KinaseEnzyme InhibitionIC₅₀ = 0.08 µM[8]
Compound H20 (Dihydropyrazole-containing)HeLa Cancer CellsAntiproliferativeIC₅₀ = 0.15 µM[8]
Compound 4 (Bromo-benzylidene derivative)HCT 116 Colon Cancer CellsAntiproliferativeIC₅₀ = 1.88 µM[1]
2-amino 3-nitro benzohydrazide Human Carbonic Anhydrase I (hCA-I)Enzyme InhibitionIC₅₀ = 0.030 µM[11]
Compound A6 (4-aminoquinazoline derivative)Rhizoctonia solani (fungus)AntifungalEC₅₀ = 0.63 µg/mL[12]
Compound S3 (Thiophene-containing)E. coliAntibacterialpMIC = 15[3]

Section 3: Mechanism of Action and Structure-Activity Relationships (SAR)

Unraveling the Mechanism of Action (MoA)

The biological activity of benzohydrazide derivatives is intrinsically linked to the hydrazone moiety (-CONH-N=CH-), which is often considered the active pharmacophore.[2] This group's ability to form hydrogen bonds and participate in hydrophobic and π-π stacking interactions allows it to effectively bind within the active sites of enzymes and receptors.

For enzyme inhibitors, the benzohydrazide derivative often acts as a competitive inhibitor, mimicking the structure of the endogenous substrate. For example, in EGFR kinase inhibitors, the scaffold positions specific substituents to interact with key residues in the ATP-binding pocket, such as Gln767 and Leu694.[8] In its antifungal role against R. solani, one derivative was shown to disrupt the integrity of the fungal cell membrane and inhibit the succinate dehydrogenase enzyme, demonstrating a multi-faceted mechanism.[12]

Principles of Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing a lead compound into a drug candidate. For benzohydrazides, SAR analyses focus on how different substituents on the two primary aromatic rings (the benzoyl ring and the aldehyde/ketone-derived ring) impact efficacy and selectivity.[10][13][14]

  • Electronic Effects: The addition of electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -OH) can drastically alter the electronic distribution across the molecule. This influences the strength of hydrogen bonds and the overall binding affinity to the target. For instance, some studies have found that derivatives with electron-withdrawing groups display more selective antiproliferative effects.[15]

  • Steric Effects: The size and position of substituents (ortho, meta, para) dictate the molecule's overall shape and how it fits into a binding pocket. Bulky groups can provide better occupancy of hydrophobic pockets but may also cause steric hindrance that prevents optimal binding.

  • Lipophilicity: The balance between hydrophilicity and lipophilicity (logP) is critical for pharmacokinetic properties, including cell membrane permeability and solubility. Modifications to the scaffold can be used to tune this balance for better drug-like characteristics.

Caption: Key modification points for SAR studies on the benzohydrazide scaffold.

Section 4: Advanced Applications and Future Directions

The inherent modularity and favorable chemical properties of the benzohydrazide scaffold make it an attractive candidate for cutting-edge therapeutic modalities.

Benzohydrazide as a Versatile Linker: The PROTAC Hypothesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.[16][17] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[17] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a productive ternary complex (Target-PROTAC-E3 Ligase) and subsequent target ubiquitination.[18]

The benzohydrazide-hydrazone structure possesses attributes that make it a compelling linker component. It provides a semi-rigid backbone, contains hydrogen bond donors and acceptors, and its synthesis is modular, allowing for precise control over linker length and exit vectors. This tunability is essential for optimizing the geometry of the ternary complex, which is a key determinant of degradation efficiency.

G POI_Binder Target Protein Binder Binds to protein of interest (POI) Linker Benzohydrazide-based Linker • Semi-rigid • Tunable length • H-bonding capability POI_Binder->Linker E3_Binder E3 Ligase Binder Recruits E3 Ubiquitin Ligase Linker->E3_Binder

Caption: Conceptual diagram of a PROTAC utilizing a benzohydrazide-based linker.

Exploring Covalent Inhibition

Covalent inhibitors form a stable, chemical bond with their target protein, leading to prolonged and often irreversible inhibition.[19] This strategy can offer advantages in potency and duration of action. These inhibitors typically consist of a recognition moiety that directs the molecule to the target's active site and a reactive "warhead" that forms the covalent bond, often with a nucleophilic residue like cysteine or lysine.[19][20]

The imine (C=N) bond of the hydrazone is electrophilic and could potentially act as a covalent warhead. While typically stable, its reactivity can be enhanced by specific electronic tuning of the adjacent aromatic rings. This could enable it to react with a suitably positioned nucleophile in a protein's active site, forming a stable covalent adduct. This presents an exciting avenue for designing novel targeted covalent inhibitors where the benzohydrazide scaffold provides both the recognition elements and the latent reactive group.

Section 5: Experimental Protocols

To ensure trustworthiness and practical utility, the following protocols describe self-validating, standard methodologies for the synthesis and evaluation of benzohydrazide derivatives.

Protocol: Synthesis of (E)-N'-(4-chlorobenzylidene)benzohydrazide

This protocol details the synthesis of a representative benzoyl hydrazone via a condensation reaction.

  • Reagent Preparation:

    • Dissolve benzohydrazide (1.36 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Stir until fully dissolved.

    • In a separate beaker, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 15 mL of absolute ethanol.

  • Reaction Setup:

    • Add the 4-chlorobenzaldehyde solution dropwise to the stirring benzohydrazide solution at room temperature.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux:

    • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

    • Maintain the reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7). The product spot should appear, and the starting material spots should diminish.

  • Isolation and Purification:

    • After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

    • A white solid will form. Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying and Characterization:

    • Dry the purified solid in a vacuum oven at 50°C overnight.

    • Determine the yield and melting point.

    • Confirm the structure using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to validate the formation of the hydrazone C=N bond and the presence of all expected signals.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the test compound (e.g., the product from 5.1) in Dimethyl Sulfoxide (DMSO).

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 in a given row.

    • Add 100 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no bacteria, no compound) will serve as positive and negative controls, respectively.

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear. This visual confirmation provides self-validation of the assay's integrity.

Conclusion

The benzohydrazide scaffold is a testament to the power of a well-chosen chemical core in drug discovery. Its synthetic tractability, coupled with its ability to engage in crucial molecular interactions, has cemented its status as a privileged structure in medicinal chemistry. The extensive body of research highlights its success in generating potent antimicrobial and anticancer agents, among others. Looking ahead, the true potential of the benzohydrazide framework may lie in its application to next-generation therapeutics. Its suitability as a modular linker for PROTACs and its potential for development into targeted covalent inhibitors open up exciting new frontiers. For drug development professionals, the benzohydrazide scaffold is not just a historical success story but a dynamic and highly relevant tool for building the medicines of the future.

References

  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Semantic Scholar.
  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection.
  • Benzohydrazides: As potential bio-active agents.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules.
  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv
  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity.
  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.
  • In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Bentham Science.
  • Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea. PubMed.
  • Synthesis of benzohydrazide derivatives.
  • Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives.
  • Structure activity relationship of the synthesized compounds.
  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. PubMed.
  • Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry.
  • Targeted protein degradation by PROTACs. Pharmacology & Therapeutics.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Medicinal Chemistry Letters.
  • Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube.
  • PROTAC-induced protein structural dynamics in targeted protein degrad
  • Structure Activity Rel

Sources

The Strategic Placement of Iodine: A Technical Guide to Enhancing the Bioactivity of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Influence of a Halogen

In the intricate world of medicinal chemistry, the benzohydrazide scaffold stands as a testament to versatile bioactivity, demonstrating a spectrum of therapeutic potential from antimicrobial to anticancer applications.[1] However, the true artistry of drug design often lies in the subtle yet profound impact of molecular modifications. This technical guide delves into the strategic incorporation of iodine into the benzohydrazide framework, a substitution that has consistently unlocked enhanced potency and novel mechanisms of action. As researchers, scientists, and drug development professionals, our pursuit is not merely the discovery of new compounds, but the rational design of molecules with predictable and optimized biological functions. This guide aims to provide a comprehensive understanding of the causality behind the enhanced bioactivity of iodinated benzohydrazides, grounded in experimental evidence and mechanistic insights. We will explore the synthetic pathways, dissect the structure-activity relationships, and elucidate the molecular interactions that underpin the therapeutic promise of these halogenated compounds.

The Benzohydrazide Core: A Foundation for Diverse Bioactivity

Benzohydrazides, and their hydrazone derivatives, are a class of organic compounds characterized by a benzene ring attached to a hydrazide group (-CONHNH2).[2] This structural motif serves as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The inherent chemical reactivity of the hydrazide moiety allows for the facile synthesis of a vast library of derivatives, each with the potential for unique biological properties.[3] The core structure's ability to form hydrogen bonds and engage in various intermolecular interactions provides a solid foundation for binding to diverse biological targets.

The bioactivity of unsubstituted or non-iodinated benzohydrazide derivatives is well-documented, encompassing:

  • Antimicrobial Activity: Demonstrating efficacy against a range of bacterial and fungal pathogens.[4]

  • Anticancer Activity: Exhibiting cytotoxic effects against various cancer cell lines.[5]

  • Enzyme Inhibition: Modulating the activity of enzymes implicated in various diseases.[6]

  • Antitubercular Activity: Showing promise in combating Mycobacterium tuberculosis.[7]

  • Antioxidant Properties: Scavenging free radicals and mitigating oxidative stress.[8]

While the benzohydrazide core is a privileged scaffold in drug discovery, the strategic introduction of substituents is paramount to refining and amplifying its therapeutic potential. Among the halogens, iodine, with its unique physicochemical properties, has emerged as a particularly impactful substituent.

The Iodine Advantage: Unraveling the Physicochemical Rationale

The substitution of hydrogen with iodine on the benzohydrazide scaffold is not a random modification but a deliberate strategy rooted in the distinct properties of this halogen. The introduction of iodine imparts several key physicochemical changes that can profoundly influence a molecule's bioactivity:

  • Size and Lipophilicity: Iodine is the largest and most lipophilic of the stable halogens. Increased lipophilicity can enhance the ability of a compound to cross biological membranes, such as the cell walls of bacteria or the plasma membranes of cancer cells, thereby improving its access to intracellular targets.[9]

  • Electron-Withdrawing Effects: As a halogen, iodine is an electron-withdrawing group. This property can modulate the electronic distribution within the benzohydrazide molecule, influencing its reactivity and binding affinity for biological targets. Studies have shown that the presence of an electron-withdrawing group on the benzohydrazide moiety can be beneficial for antimicrobial and cytotoxic properties.[1]

  • Halogen Bonding: A crucial and often underappreciated interaction, the halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom in a biological macromolecule. The large size and polarizability of iodine make it a strong halogen bond donor.[10] This directional interaction can provide additional binding affinity and specificity for a target protein, leading to enhanced inhibitory activity.[10]

These properties collectively contribute to the enhanced bioactivity observed in iodinated benzohydrazide derivatives, transforming a versatile scaffold into a highly potent and targeted therapeutic agent.

Synthetic Strategies for Iodinated Benzohydrazides

The synthesis of iodinated benzohydrazides can be broadly approached through two primary routes: direct iodination of a pre-formed benzohydrazide or the use of iodinated starting materials. The choice of strategy often depends on the desired substitution pattern and the availability of precursors.

Synthesis of Iodinated Benzohydrazide-Hydrazones via Condensation

A prevalent method for creating a diverse library of iodinated benzohydrazide derivatives involves the condensation of a substituted benzohydrazide with an iodinated aldehyde or ketone. This approach is particularly useful for introducing iodine on the phenyl ring derived from the aldehyde.

Synthesis_Hydrazone Subst_Benzohydrazide Substituted Benzohydrazide Intermediate Addition Intermediate Subst_Benzohydrazide->Intermediate Iodo_Aldehyde Iodinated Aldehyde/Ketone Iodo_Aldehyde->Intermediate Iodo_Hydrazone Iodinated Benzohydrazide-Hydrazone Intermediate->Iodo_Hydrazone Dehydration Water Water (Byproduct) Iodo_Hydrazone->Water Solvent Ethanol/Methanol (Solvent) Solvent->Intermediate Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Intermediate

Experimental Protocol: Synthesis of (E)-N'-(4-hydroxy-3,5-diiodobenzylidene)-4-nitrobenzohydrazide [1]

  • Dissolution: Dissolve 4-nitrobenzohydrazide (1 mmol) in 10 mL of ethanol in a round-bottom flask.

  • Addition of Aldehyde: To the solution, add 4-hydroxy-3,5-diiodobenzaldehyde (1 mmol).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling and Precipitation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator.

  • Characterization: Characterize the final product using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Direct Iodination of the Benzohydrazide Ring

While less commonly detailed in the context of simple benzohydrazides, direct iodination of aromatic rings is a well-established synthetic transformation. This can be achieved using various iodinating agents, often in the presence of an oxidizing agent. A potential route for the direct iodination of a benzohydrazide would involve electrophilic aromatic substitution.

Direct_Iodination Benzohydrazide Benzohydrazide Iodobenzohydrazide Iodobenzohydrazide Benzohydrazide->Iodobenzohydrazide Iodinating_Agent Iodinating Agent (e.g., I2) Iodinating_Agent->Iodobenzohydrazide Oxidizing_Agent Oxidizing Agent (e.g., HNO3) Oxidizing_Agent->Iodobenzohydrazide Byproduct Byproducts Iodobenzohydrazide->Byproduct

Note: The specific conditions for the direct iodination of benzohydrazide would require careful optimization to control the regioselectivity and avoid side reactions, particularly the oxidation of the hydrazide moiety.

Structure-Activity Relationships (SAR) of Iodinated Benzohydrazides

The systematic investigation of how changes in a molecule's structure affect its biological activity is the cornerstone of rational drug design. For iodinated benzohydrazides, several key SAR principles have emerged from numerous studies.

Antimicrobial Activity

The introduction of iodine into the benzohydrazide scaffold has been shown to significantly enhance antimicrobial activity against a broad spectrum of bacteria and fungi.

  • Position of Iodine: The position of the iodine atom(s) on the aromatic ring(s) is critical. Studies on iodinated salicylhydrazone derivatives have demonstrated that the placement of iodine can influence the inhibitory activity against enzymes like α-glucosidase.[11]

  • Number of Iodine Atoms: Di-iodinated compounds often exhibit superior activity compared to their mono-iodinated counterparts. For instance, the presence of a 3,5-diiodosalicylidene scaffold in benzohydrazide-hydrazones leads to enhanced antimicrobial properties.[1]

  • Influence of Other Substituents: The presence of other electron-withdrawing groups, in addition to iodine, can further potentiate the antimicrobial effect. For example, a nitro group on the benzohydrazide ring, combined with di-iodo substitution on the salicylidene moiety, has resulted in potent antibacterial agents.[1]

Table 1: Antimicrobial Activity of Selected Iodinated Benzohydrazide Derivatives

CompoundTarget OrganismMIC (µM)Reference
N'-(3,5-diiodosalicylidene)-4-nitrobenzohydrazideStaphylococcus aureus7.81[1]
N'-(3,5-diiodosalicylidene)-4-fluorobenzohydrazideStaphylococcus aureus15.62[1]
N'-(3,5-diiodosalicylidene)-4-chlorobenzohydrazideCandida albicans1.95[1]
N'-(5-bromo-2-iodobenzylidene)-4-chlorobenzohydrazideEscherichia coli6.25[12]
Anticancer Activity

Iodinated benzohydrazides have demonstrated significant cytotoxic activity against various cancer cell lines. The SAR for anticancer activity often parallels that observed for antimicrobial activity.

  • Halogen Substitution: The introduction of halogens, including iodine, into the benzohydrazide structure has been a successful strategy for developing potent anticancer agents.[6][13]

  • Multi-Kinase Inhibition: Certain iodinated benzimidazole-benzylidene-benzohydrazide hybrids have been identified as potent multi-kinase inhibitors, targeting key enzymes in cancer cell signaling pathways such as EGFR, HER2, and CDK2.[13]

  • Induction of Apoptosis: The cytotoxic effect of these compounds is often mediated by the induction of apoptosis.[1]

Table 2: Anticancer Activity of Selected Iodinated Benzohydrazide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazideHCT-116 (Colon)7.82[13]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazideHepG2 (Liver)9.85[13]
N'-(3,5-diiodosalicylidene)-4-nitrobenzohydrazideHepG2 (Liver)11.72[1]
N'-(5-bromo-2-iodobenzylidene)-4-nitrobenzohydrazideHepG2 (Liver)4.89[14]
Enzyme Inhibition

Iodinated benzohydrazides have shown promise as inhibitors of various enzymes, including cholinesterases, which are important targets in the treatment of Alzheimer's disease.[15]

  • Cholinesterase Inhibition: Iodinated hydrazide-hydrazones have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15] The inhibitory potency is influenced by the substitution pattern on both aromatic rings.

  • Molecular Interactions: Molecular docking studies have revealed that these inhibitors interact with the active site of cholinesterases through non-covalent interactions.[15] The iodine atoms can participate in halogen bonding with amino acid residues in the active site, contributing to the binding affinity.

Table 3: Cholinesterase Inhibitory Activity of Selected Iodinated Benzohydrazide-Hydrazones

CompoundEnzymeIC50 (µM)Reference
N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazideAChE15.1[15]
N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazideBChE35.5[15]
4-fluoro-N'-(2-hydroxy-3,5-diiodobenzyl)benzohydrazideAChE25.3[15]
4-fluoro-N'-(2-hydroxy-3,5-diiodobenzyl)benzohydrazideBChE42.1[15]

Mechanistic Insights into the Bioactivity of Iodinated Benzohydrazides

Understanding the mechanism of action at the molecular level is crucial for the optimization of lead compounds and the development of safer and more effective drugs. The enhanced bioactivity of iodinated benzohydrazides can be attributed to a combination of factors, including improved cellular uptake and specific interactions with biological targets.

Antimicrobial Mechanism

The antimicrobial action of iodinated compounds can be multifaceted. One proposed mechanism involves the ability of iodine to disrupt cellular processes. In the context of the myeloperoxidase-iodide-H2O2 system, iodination of bacteria has been shown to be a potent bactericidal mechanism.[16] While the exact mechanism for iodinated benzohydrazides is not fully elucidated, it is plausible that they interfere with essential microbial enzymes or disrupt cell membrane integrity. The increased lipophilicity conferred by iodine likely facilitates their passage through the microbial cell wall and membrane.

Anticancer Mechanism: Targeting Signaling Pathways

The anticancer activity of many drugs is mediated through the modulation of specific cell signaling pathways that control cell proliferation, survival, and apoptosis.[17] While the precise pathways affected by iodinated benzohydrazides are still under investigation, their activity as multi-kinase inhibitors suggests a mechanism involving the disruption of key oncogenic signaling cascades.[13]

Anticancer_Mechanism

Enzyme Inhibition: The Role of Halogen Bonding

As previously mentioned, the ability of iodine to form halogen bonds is a key factor in its ability to enhance the binding affinity of ligands to their protein targets.[10] Molecular modeling studies of iodinated benzohydrazide-hydrazones as cholinesterase inhibitors have supported the importance of these interactions.

Enzyme_Inhibition Enzyme Enzyme Inhibition Enzyme Inhibition Enzyme->Inhibition Iodo_Benzo Iodo_Benzo

Future Perspectives and Conclusion

The strategic incorporation of iodine into the benzohydrazide scaffold represents a powerful approach to enhancing bioactivity and developing novel therapeutic agents. The unique physicochemical properties of iodine, particularly its size, lipophilicity, and ability to form halogen bonds, provide a rational basis for the observed improvements in antimicrobial, anticancer, and enzyme inhibitory activities.

Future research in this area should focus on:

  • Elucidating Detailed Mechanisms of Action: Further studies are needed to unravel the specific molecular targets and signaling pathways modulated by iodinated benzohydrazides.

  • Systematic SAR Studies: A more comprehensive exploration of the effects of varying the position and number of iodine atoms, in combination with other substituents, will enable the fine-tuning of bioactivity and selectivity.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be advanced to in vivo studies to assess their therapeutic efficacy and toxicological profiles.

  • Exploring New Therapeutic Areas: The versatile nature of the iodinated benzohydrazide scaffold suggests that its therapeutic potential may extend beyond the currently explored areas.

References

  • Kratký, M., et al. (2021). Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents. Bioorganic & Medicinal Chemistry, 43, 116209. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 17(1), 839. [Link]

  • Biernasiuk, A., et al. (2020). Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid. Molecules, 25(23), 5678. [Link]

  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8123. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(11), 2779. [Link]

  • Anderson, A. C., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1225-1233. [Link]

  • Granor, T. (2020). Create Complex Graphs with GraphViz. Virtual Fox Fest 2020. [Link]

  • Sovrlić, M., et al. (1988). The effect of tri-iodinated contrast media on acetylcholinesterase of human erythrocytes. Investigative Radiology, 23 Suppl 1, S171-3. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 744-751. [Link]

  • Ben-Aoun, Z., et al. (2020). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 13(1), 2419-2432. [Link]

  • Krátký, M., et al. (2020). Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors. Current Topics in Medicinal Chemistry, 20(22), 2106-2117. [Link]

  • Anderson, A. C., et al. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. [Link]

  • Anderson, A. C., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed. [Link]

  • Grygorenko, O. O., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5227-5233. [Link]

  • Krátký, M., et al. (2020). Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors. Bentham Science Publishers. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Khan, I., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 11(57), 36138-36156. [Link]

  • Popiołek, Ł., et al. (2021). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 26(16), 4872. [Link]

  • Granor, T. (2020). Create Complex Graphs with GraphViz. YouTube. [Link]

  • Stuchlík, M., et al. (2018). Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. Molecules, 23(12), 3299. [Link]

  • Ali, B., et al. (2023). Iodinated Salicylhydrazone Derivatives as Potent α-Glucosidase Inhibitors: Synthesis, Enzymatic Activity, Molecular Modeling, and ADMET Profiling. Molecules, 28(14), 5406. [Link]

  • Gentleman, R. (2009). Explore biological graphs and networks using graph and Rgraphviz. Bioconductor. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Nguyen, P. T., et al. (2018). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Research Unit of Computer Graphics | TU Wien. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

  • Sanna, V., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(16), 4984. [Link]

  • Grisward, J. (2022). Tips for Pathway Schematic design? Reddit. [Link]

  • Diccianni, J. B., & Diao, T. (2019). The mechanism of directed Ni(ii)-catalyzed C–H iodination with molecular iodine. Chemical Science, 10(3), 859-867. [Link]

  • Hamblin, M. R. (2020). Oxygen-Independent Antimicrobial Photoinactivation: Type III Photochemical Mechanism? Pharmaceutics, 12(10), 963. [Link]

  • Tsuruo, T., et al. (2021). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 13(11), 2577. [Link]

  • Wang, Y., et al. (2019). The Effects of Iodinated Radiographic Contrast Media on Multidrug-resistant K562/Dox Cells: Mitochondria Impairment and P-glycoprotein Inhibition. Anticancer Research, 39(1), 169-178. [Link]

  • Klebanoff, S. J. (1967). Iodination of bacteria: a bactericidal mechanism. The Journal of Experimental Medicine, 126(6), 1063-1078. [Link]

  • Kciuk, M., et al. (2020). Thermodynamic contribution of iodine atom to the binding of heterogeneously polyhalogenated benzotriazoles by the catalytic subunit of human protein kinase CK2. IUBMB Life, 72(11), 2466-2479. [Link]

  • Szychowski, K. A., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 24(17), 3175. [Link]

  • Alisi, I. O., et al. (2018). Free Radical Scavenging Activity Evaluation of Hydrazones by Quantitative Structure Activity Relationship. Journal of the Mexican Chemical Society, 62(1), 1-13. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. PMC. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC. [Link]

  • Pohanka, M. (2014). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC. [Link]

  • Wikipedia. (n.d.). Cholinesterase inhibitor. Wikipedia. [Link]

  • Gholampour, A., et al. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection, 8(1), 5-10. [Link]

  • Al-Jumaili, A. A. S., et al. (2020). Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. Systematic Reviews in Pharmacy, 11(1), 222-230. [Link]

  • MDPI. (n.d.). Targeting Cell Signaling Pathways in Anticancer Drug Design and Development. MDPI. [Link]

  • Pohanka, M. (2012). Cholinesterases and Cholinesterase Inhibitors. ResearchGate. [Link]

  • De Simone, G., & Supuran, C. T. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? FLORE. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Kinetics and mechanism of the reaction of iodine with isonicotinoylhydrazide. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2021). In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I. Molecules, 26(18), 5489. [Link]

Sources

4-[(4-Iodophenoxy)methyl]benzohydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[(4-Iodophenoxy)methyl]benzohydrazide

Abstract: This technical guide provides a comprehensive overview of 4-[(4-Iodophenoxy)methyl]benzohydrazide, a compound of interest for researchers and professionals in drug development and medicinal chemistry. This document details the molecule's fundamental physicochemical properties, including its molecular formula and weight, and presents a plausible synthetic route based on established chemical methodologies for analogous structures. Furthermore, it explores the potential applications and scientific context of this compound, grounded in the known biological significance of its constituent chemical motifs.

Physicochemical Properties and Molecular Structure

4-[(4-Iodophenoxy)methyl]benzohydrazide is a complex organic molecule incorporating a benzohydrazide core, an ether linkage, and an iodinated phenyl ring. These features suggest its potential utility as a scaffold in the design of novel therapeutic agents or as a tool for chemical biology research.

Molecular Formula and Weight

The chemical structure of 4-[(4-Iodophenoxy)methyl]benzohydrazide is deduced from its IUPAC name. The "benzohydrazide" component provides a C₆H₄(CONHNH₂) moiety. This is substituted at the 4-position with a "(4-Iodophenoxy)methyl" group (I-C₆H₄-O-CH₂-).

The elemental composition is as follows:

  • Carbon (C): 14 atoms

  • Hydrogen (H): 13 atoms

  • Iodine (I): 1 atom

  • Nitrogen (N): 2 atoms

  • Oxygen (O): 2 atoms

Based on this, the molecular formula and weight have been calculated and are presented in Table 1.

Table 1: Molecular Properties of 4-[(4-Iodophenoxy)methyl]benzohydrazide

PropertyValue
Molecular Formula C₁₄H₁₃IN₂O₂
Molecular Weight 368.17 g/mol
IUPAC Name 4-[(4-Iodophenoxy)methyl]benzohydrazide
Molecular Structure Diagram

The structural arrangement of the molecule is critical for understanding its chemical reactivity and potential biological interactions. The diagram below illustrates the connectivity of the atoms.

Caption: 2D representation of 4-[(4-Iodophenoxy)methyl]benzohydrazide.

Proposed Synthesis Protocol

The proposed two-step process is outlined below.

Step 1: Synthesis of Methyl 4-[(4-iodophenoxy)methyl]benzoate (Williamson Ether Synthesis)

This step involves the reaction of methyl 4-(bromomethyl)benzoate with 4-iodophenol. The phenoxide, generated by a base, acts as a nucleophile, displacing the bromide to form the ether linkage.

Methodology:

  • To a solution of 4-iodophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add methyl 4-(bromomethyl)benzoate (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the pure ester intermediate.

Step 2: Synthesis of 4-[(4-Iodophenoxy)methyl]benzohydrazide (Hydrazinolysis)

The final product is obtained by reacting the ester intermediate with hydrazine hydrate. The hydrazine displaces the methoxy group of the ester to form the desired hydrazide.[1]

Methodology:

  • Dissolve the synthesized methyl 4-[(4-iodophenoxy)methyl]benzoate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.

  • Reflux the reaction mixture for 4-10 hours, monitoring for the disappearance of the starting ester by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain 4-[(4-Iodophenoxy)methyl]benzohydrazide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Step 1: Ether Synthesis cluster_2 Intermediate cluster_3 Step 2: Hydrazinolysis cluster_4 Final Product A 4-Iodophenol S1 Williamson Ether Synthesis (K₂CO₃, DMF) A->S1 B Methyl 4-(bromomethyl)benzoate B->S1 I Methyl 4-[(4-iodophenoxy)methyl]benzoate S1->I S2 Reaction with Hydrazine Hydrate (Ethanol, Reflux) I->S2 P 4-[(4-Iodophenoxy)methyl]benzohydrazide S2->P

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Research and Drug Development

The structural motifs within 4-[(4-Iodophenoxy)methyl]benzohydrazide are prevalent in medicinal chemistry and suggest several avenues for research.

  • Hydrazone Derivatives: The hydrazide functional group is a versatile precursor for the synthesis of hydrazones (R₁R₂C=NNHR₃), a class of compounds known for a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[4] The synthesis typically involves a simple condensation reaction with an appropriate aldehyde or ketone.[2][5]

  • Anticancer Research: Benzohydrazide derivatives have been explored as potential anticancer agents. The ability of the hydrazide scaffold to coordinate with metal ions and interact with biological macromolecules makes it a valuable pharmacophore.

  • Enzyme Inhibition: The core structure can be modified to design specific enzyme inhibitors. For example, related acylhydrazide structures have been investigated for their antiglycation activity.[5]

  • Bioorthogonal Chemistry and Labeling: The presence of an iodine atom on the phenyl ring offers a site for further chemical modification, such as in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki). This allows for the attachment of fluorescent probes, affinity tags, or other functional groups, making it a potentially useful tool in chemical biology.

Conclusion

4-[(4-Iodophenoxy)methyl]benzohydrazide is a compound with significant potential for applications in synthetic and medicinal chemistry. This guide provides its core physicochemical data and a robust, proposed synthetic pathway. The versatile reactivity of its functional groups—the hydrazide for derivatization into biologically active hydrazones and the aryl iodide for cross-coupling reactions—makes it a valuable building block for the development of novel small molecules for therapeutic and research purposes. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77174, p-Toluohydrazide. Available from: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76792, 4-Methoxybenzohydrazide. Available from: [Link].

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available from: [Link].

  • Banna, H., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link].

  • Banna, H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link].

  • NIST. Benzoic acid, 4-methyl-, hydrazide in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available from: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9562978, n'-(4-Methylbenzylidene)benzohydrazide. Available from: [Link].

  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. Available from: [Link].

  • LookChem. 4-Iodobenzohydrazide. Available from: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11955, Benzoylhydrazine. Available from: [Link].

  • Mahammed, H. J. (2018). Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journal of Pharmacy. Available from: [Link].

Sources

Phenoxy-Methyl Benzohydrazide Analogs: A Technical Guide to Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrazone scaffold (-CO-NH-N=C-) is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] When integrated with phenoxy and benzoyl moieties, the resulting phenoxy-methyl benzohydrazide analogs emerge as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of these analogs, moving beyond simple data reporting to elucidate the causal relationships between chemical structure and biological function. We will dissect synthetic strategies, analyze structure-activity relationships across various therapeutic areas—including antimicrobial, anti-inflammatory, and anticonvulsant activities—and provide detailed, field-tested experimental protocols. The objective is to equip researchers with the foundational knowledge and practical methodologies required to rationally design and evaluate novel, potent phenoxy-methyl benzohydrazide-based therapeutic agents.

The Benzohydrazide Core: A Privileged Scaffold

Benzohydrazide derivatives are a versatile class of compounds characterized by a hydrazide group (-CONHNH2) attached to a benzene ring.[2] This structural motif serves as a critical pharmacophore, granting access to a wide range of biological targets. The reactivity of the terminal amine allows for the straightforward synthesis of hydrazones through condensation with various aldehydes and ketones, creating a diverse library of analogs from simple starting materials.[2][4] These derivatives have demonstrated a remarkable array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular properties.[2][5] The incorporation of a phenoxy-methyl linker introduces additional conformational flexibility and lipophilicity, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

Synthetic Pathways and Mechanistic Considerations

The synthesis of phenoxy-methyl benzohydrazide analogs is most commonly achieved through a multi-step process that culminates in a Schiff base condensation reaction. The rationale behind this approach is its efficiency and modularity, allowing for wide structural diversification.

General Synthetic Workflow

The primary route involves the initial synthesis of a phenoxy-acetyl hydrazide intermediate, which is then condensed with a substituted benzaldehyde.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Condensation (Schiff Base Formation) A Substituted Phenoxy Acetic Acid Ester C Phenoxy-acetyl Hydrazide Intermediate A->C Reflux in Ethanol B Hydrazine Hydrate (NH2NH2·H2O) B->C D Substituted Benzaldehyde E Final Phenoxy-Methyl Benzohydrazide Analog D->E C_ref Phenoxy-acetyl Hydrazide Intermediate C_ref->E Acid Catalyst (e.g., Acetic Acid) Reflux in Solvent (e.g., Ethanol)

Caption: General two-step synthesis of phenoxy-methyl benzohydrazide analogs.

Expert Insights on Synthesis
  • Causality of Catalysis: The condensation reaction is typically catalyzed by a few drops of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide, driving the reaction forward.

  • Solvent Choice: Ethanol is a common solvent due to its ability to dissolve both the hydrazide and aldehyde reactants and its suitable boiling point for refluxing the reaction. For less reactive substrates, higher-boiling point solvents like toluene or microwave-assisted synthesis can be employed to accelerate the reaction.[2]

  • Purification: The resulting hydrazone often precipitates from the reaction mixture upon cooling. Recrystallization from a suitable solvent, such as ethanol or methanol, is the standard method for purification, yielding high-purity crystalline products. The integrity of the synthesized compounds is confirmed using spectroscopic techniques like FT-IR, NMR (¹H & ¹³C), and mass spectrometry.[4][5]

Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of these analogs is dictated by the substituents on the aromatic rings. The following sections dissect the SAR for key biological activities.

Antimicrobial Activity

Benzohydrazide derivatives are well-established antimicrobial agents.[4][6][7] Their mechanism often involves the disruption of microbial cell wall synthesis or inhibition of essential enzymes.

Structure-Activity Relationship Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzaldehyde ring often enhances antimicrobial activity. These groups can increase the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane.

  • Positional Isomerism: The position of substituents is crucial. For instance, chloro or nitro groups at the para or ortho positions of the benzaldehyde ring tend to show greater potency compared to meta substitution.

  • Heterocyclic Moieties: Incorporating heterocyclic rings, such as pyrazole or quinoline, into the structure can significantly boost antimicrobial efficacy against a broad spectrum of bacteria and fungi.[4]

Table 1: Representative Antimicrobial Activity of Benzohydrazide Analogs

Compound Class Substituent (Benzaldehyde Ring) Test Organism MIC (µg/mL) Reference
Benzohydrazide Derivative 4-Chloro S. aureus 11-42 (Zone of Inhibition in mm) [7]
Benzohydrazide Derivative 2-Chloro E. coli 11-42 (Zone of Inhibition in mm) [7]
Formyl Pyrazole-Benzohydrazide 4-Nitro S. aureus Not specified, but potent [4]
Methoxybenzohydrazide 3,4,5-Trimethoxy S. aureus Moderate Activity [5]

| Methoxybenzohydrazide | 3,4,5-Trimethoxy | E. coli | Moderate Activity |[5] |

Note: Data is compiled from multiple sources and represents a range of observed activities.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the development of effective anti-inflammatory agents is a key research goal. Certain phenoxy-methyl benzohydrazide analogs have shown promising results in preclinical models.[8][9][10]

Structure-Activity Relationship Insights:

  • Phenoxy Ring Substituents: Substitutions on the phenoxy ring, such as chloro, bromo, and dimethyl groups, have been shown to modulate anti-inflammatory activity. A study on morpholine-substituted phenoxyacetohydrazides found that a 2,6-dimethyl substitution (IC₅₀ = 199 µg/mL) and a 4-fluoro substitution on a butyric acid linker (IC₅₀ = 155 µg/mL) were particularly effective in membrane stabilization assays, an indicator of anti-inflammatory action.[11]

  • Hydrazone Moiety: The presence of specific functional groups like 4-nitro, 4-methyl, and 2-hydroxy on the phenyl ring attached to the imine carbon contributes to good in vitro anti-inflammatory activity.[8]

Table 2: In Vitro Anti-inflammatory Activity of Phenoxyacetohydrazide Analogs

Compound ID Phenoxy Ring Substitution Linker IC₅₀ (µg/mL, HRBC Assay) Reference
6a 4-Chloro Acetic acid 299 [11]
6b 4-Bromo Acetic acid 222 [11]
6d 2,6-Dimethyl Acetic acid 199 [11]
6e 4-Fluoro Butyric acid 155 [11]

Data from human red blood cell (HRBC) membrane stabilization assay.

Anticonvulsant Activity

The search for novel anticonvulsants with improved efficacy and fewer side effects is ongoing. Hydrazone-containing structures are a known pharmacophore for anticonvulsant activity.[12][13]

Structure-Activity Relationship Insights:

  • Aromaticity and Lipophilicity: An aromatic ring and a lipophilic character are generally considered essential for anticonvulsant activity. The phenoxy-methyl benzohydrazide scaffold fits this profile well.

  • Electronegative Substituents: The presence and position of electronegative substituents are critical. Eliminating an electron-withdrawing substituent from the phenoxy ring can reduce anticonvulsant activity, suggesting a binding interaction similar to classic benzodiazepines.[14]

  • SAR Model: Quantitative structure-activity relationship (QSAR) studies on similar scaffolds have identified parameters like LUMO energy and log P as critical for anticonvulsant activity, where a balance of electronic properties and lipophilicity is key for receptor binding and crossing the blood-brain barrier.[15]

G cluster_SAR Structure-Activity Relationship Hotspots A Phenoxy Ring (R1) - Halogens (Cl, F) enhance lipophilicity - Alkyl groups can modulate activity B Benzoyl Ring (R2) - Electron-withdrawing groups (NO2, Cl)  often increase antimicrobial activity. - Hydroxy groups can contribute to  anti-inflammatory effects. C Hydrazone Linker (-CO-NH-N=CH-) - Essential for biological activity. - Confers structural rigidity and ability  to act as H-bond donor/acceptor. main_structure main_structure->A main_structure->B main_structure->C

Caption: Key structural regions influencing the biological activity of analogs.

Key Experimental Protocols

To ensure reproducibility and scientific rigor, this section provides detailed, self-validating protocols for the synthesis and evaluation of phenoxy-methyl benzohydrazide analogs.

Protocol 1: Synthesis of N'-((4-chlorophenyl)methylene)-2-phenoxyacetohydrazide

Objective: To synthesize a representative phenoxy-methyl benzohydrazide analog.

Materials:

  • Ethyl 2-phenoxyacetate

  • Hydrazine hydrate (99%)

  • Ethanol (Absolute)

  • 4-chlorobenzaldehyde

  • Glacial Acetic Acid

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

Step A: Synthesis of 2-phenoxyacetohydrazide

  • Combine ethyl 2-phenoxyacetate (0.01 mol) and hydrazine hydrate (0.012 mol) in a 100 mL round-bottom flask containing 30 mL of absolute ethanol.

  • Reflux the mixture with stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure. The white crystalline product that precipitates is collected by filtration.

  • Wash the solid with cold distilled water and recrystallize from hot ethanol to yield pure 2-phenoxyacetohydrazide.

Step B: Synthesis of the Final Compound (Condensation)

  • Dissolve 2-phenoxyacetohydrazide (0.01 mol) in 25 mL of absolute ethanol in a round-bottom flask.

  • Add 4-chlorobenzaldehyde (0.01 mol) to the solution.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Cool the flask in an ice bath. The solid product will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterize the final product using FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

Objective: To evaluate the antibacterial and antifungal activity of synthesized compounds.

Materials:

  • Synthesized compounds (dissolved in DMSO, e.g., 1 mg/mL)

  • Nutrient Agar (for bacteria), Potato Dextrose Agar (for fungi)

  • Bacterial strains (S. aureus, E. coli) and fungal strains (A. niger)

  • Standard antibiotic (e.g., Gentamicin) and antifungal (e.g., Ketoconazole)

  • Sterile Petri dishes, sterile cork borer (5-6 mm diameter)

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Prepare a microbial inoculum and evenly spread it over the surface of the agar plates using a sterile cotton swab to create a lawn culture.

  • Using a sterile cork borer, punch uniform wells into the agar.

  • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution (1 mg/mL in DMSO) into one of the wells.

  • Similarly, add the standard antibiotic/antifungal solution to another well and pure DMSO to a third well (negative control).

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.[5]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Future Perspectives and Conclusion

The family of phenoxy-methyl benzohydrazide analogs represents a fertile ground for therapeutic innovation. The synthetic accessibility and modular nature of these compounds allow for extensive chemical space exploration. Structure-activity relationship studies consistently show that fine-tuning the electronic and steric properties of substituents on the phenoxy and benzoyl rings can lead to highly potent and selective agents.[16][17]

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Moving promising candidates from in vitro assays to robust in vivo animal models to validate their therapeutic potential in a physiological context.

References

  • ResearchGate. (n.d.). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity.
  • Avicenna Journal of Clinical Microbiology and Infection. (n.d.). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities.
  • SID. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities.
  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
  • (n.d.). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES.
  • PMC. (n.d.). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • ResearchGate. (2025). Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents.
  • ResearchGate. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models.
  • PMC. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic.
  • PubMed. (2015). Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone.
  • (n.d.). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study.
  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • PMC. (n.d.). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives.
  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
  • MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
  • PubMed. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity.
  • Benchchem. (2025). A Comparative Guide to the Structure-Activity Relationships of Phenoxyacetohydrazide Derivatives.
  • PubMed. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
  • SciSpace. (n.d.). Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules.

Sources

The Emergence of 4-Iodophenoxy Derivatives in Oncology: A Technical Guide to Therapeutic Potential and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Frontier in Targeted Cancer Therapy

The landscape of oncological research is in a perpetual state of evolution, driven by the quest for more selective and potent therapeutic agents. Within this dynamic field, the 4-iodophenoxy scaffold has emerged as a privileged structure, underpinning the development of a diverse array of compounds with significant anticancer potential. The presence of the iodine atom at the para position of the phenoxy ring imparts unique physicochemical properties, influencing receptor binding, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the burgeoning field of 4-iodophenoxy derivatives, offering researchers, clinicians, and drug development professionals a detailed exploration of their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic promise. We will delve into key classes of these derivatives, from kinase inhibitors to agents that induce oxidative stress, providing a holistic view of their multifaceted roles in oncology.

The 4-Iodophenoxy Moiety: A Gateway to Kinase Inhibition

A significant number of 4-iodophenoxy derivatives have been engineered as potent inhibitors of protein kinases, enzymes that play a pivotal role in intracellular signaling pathways frequently dysregulated in cancer. The 4-anilinoquinazoline and 4-anilinoquinoline cores, often incorporating a 4-iodophenoxy substituent, have proven particularly effective in targeting the ATP-binding site of key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4]

Mechanism of Action: Competitive ATP Antagonism

These derivatives typically function as ATP-competitive inhibitors. The core structure mimics the adenine ring of ATP, allowing it to dock into the kinase's active site. The 4-iodophenoxy group, extending from the anilino ring, often forms crucial interactions with the hydrophobic pocket of the kinase domain, enhancing binding affinity and specificity. Docking studies have revealed that the nitrogen atoms within the quinazoline or quinoline ring form essential hydrogen bonds with key residues in the hinge region of the kinase, such as Met769 in EGFR, while the 4-iodophenoxy moiety contributes to the overall stability of the inhibitor-enzyme complex.[4]

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Substrate Substrate Protein RTK->Substrate Phosphorylates Inhibitor 4-Iodophenoxy Kinase Inhibitor ATP ATP ATP->RTK Binds to active site pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signaling Downstream Signaling Cascade pSubstrate->Signaling Inhibitor->RTK Competitively Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation

Figure 1: Mechanism of 4-Iodophenoxy Kinase Inhibitors.

Structure-Activity Relationship (SAR) and Preclinical Data

The substitution pattern on the 4-anilinoquinazoline/quinoline scaffold significantly influences inhibitory potency and selectivity. For instance, modifications at the 6 and 7-positions of the quinazoline ring with small alkoxy groups can enhance activity.[4] Furthermore, the introduction of a 3-nitro-1,2,4-triazole group to the side chain of vandetanib, a known EGFR/VEGFR-2 inhibitor, has been shown to enhance anti-proliferative activities under hypoxic conditions, a characteristic of the tumor microenvironment.[3]

Compound IDTarget Kinase(s)Cell LineIC50 (µM)Citation
10a EGFR, VEGFR-2A549 (Lung)EGFR: 0.04, VEGFR-2: 0.02[3]
10g EGFR, VEGFR-2A549 (Lung)EGFR: 0.03, VEGFR-2: 0.01[3]
19 EGFRVarious0.0121[4]
20 EGFRVarious0.0136[4]
4a Not specifiedMDA-MB-231 (Breast)1.47[5][6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a typical Enzyme-Linked Immunosorbent Assay (ELISA) to determine the half-maximal inhibitory concentration (IC50) of a 4-iodophenoxy derivative against a target kinase.

  • Plate Coating: Coat a 96-well microplate with a solution of the kinase-specific substrate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at room temperature to prevent non-specific binding.

  • Compound Preparation: Prepare serial dilutions of the 4-iodophenoxy derivative in kinase reaction buffer.

  • Kinase Reaction: Add the target kinase enzyme, ATP, and the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Detection: Add a primary antibody specific for the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.

  • Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

4-Iodophenoxy Acetamides and Phenoxyphenols: Inducers of Apoptosis and Oxidative Stress

Another prominent class of 4-iodophenoxy derivatives exerts its anticancer effects by inducing programmed cell death (apoptosis) and elevating intracellular reactive oxygen species (ROS).[7] These compounds often possess a simpler chemical structure compared to the kinase inhibitors but demonstrate potent cytotoxicity against a range of cancer cell lines.

Mechanism of Action: Triggering Intrinsic Apoptotic Pathways

Compounds like 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) have been shown to selectively induce apoptosis in non-small cell lung cancer (NSCLC) cells.[7] The proposed mechanism involves the accumulation of DNA damage and a subsequent increase in intracellular ROS levels.[7] This oxidative stress can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase cascades, ultimately culminating in apoptosis.[7][8] Some derivatives may also trigger apoptosis through the activation of both intrinsic and extrinsic pathways, as evidenced by the activation of caspases-3, -8, and -9.[8]

apoptosis_induction cluster_cell Cancer Cell Inhibitor 4-Iodophenoxy Derivative ROS Increased ROS (Reactive Oxygen Species) Inhibitor->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (e.g., Caspase-3/7) Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis synthesis_workflow Precursor Tin Precursor ((S)-tert-butyl 2-(tert-butoxycarbonylamino)-3- (4-(tributylstannyl)phenyl)propanoate) Radioiodination Radioiodination (e.g., with Na[125I]) Precursor->Radioiodination Deprotection Deprotection (if necessary) Radioiodination->Deprotection Final_Product Radioiodinated 4-Iodophenylalanine Deprotection->Final_Product

Figure 3: General Synthesis Workflow for Radioiodinated 4-Iodophenylalanine.

Future Directions and Concluding Remarks

The therapeutic potential of 4-iodophenoxy derivatives in oncology is vast and continues to expand. The versatility of this chemical scaffold allows for the development of compounds with diverse mechanisms of action, from highly specific kinase inhibition to broad-spectrum induction of apoptosis. Future research will likely focus on:

  • Improving Selectivity: Fine-tuning the chemical structure to enhance selectivity for specific cancer-associated targets while minimizing off-target effects.

  • Combination Therapies: Exploring the synergistic effects of 4-iodophenoxy derivatives with existing chemotherapeutic agents and immunotherapies.

  • Advanced Drug Delivery: Developing novel formulations and drug delivery systems to improve the bioavailability and tumor-targeting capabilities of these compounds. [9]* Clinical Translation: Moving the most promising preclinical candidates into early-phase clinical trials to evaluate their safety and efficacy in cancer patients. [10][11][12] In conclusion, the 4-iodophenoxy moiety represents a cornerstone in the design of novel anticancer agents. The insights and methodologies presented in this guide underscore the significant progress made in this field and provide a solid foundation for the continued development of this promising class of therapeutic compounds.

References

  • An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. (n.d.). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Synthesis and structure-activity relationship effects on the tumor avidity of radioiodinated phospholipid ether analogues. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (2016). Anticancer Agents in Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). BioMed Research International. Retrieved February 13, 2026, from [Link]

  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Molecules. Retrieved February 13, 2026, from [Link]

  • 2-(4-Iodophenoxy)acetamide. (n.d.). PubMed Central. Retrieved February 13, 2026, from [Link]

  • Exploring Anticancer Activities and Structure-Activity Relationships of Binuclear Oxidovanadium(IV) Complexes. (2021). ACS Applied Bio Materials. Retrieved February 13, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Molecules. Retrieved February 13, 2026, from [Link]

  • Enhanced Anticancer Activity of Ibuprofen and 2′-Hydroxy-2,3,5′-trimethoxychalcone-Linked Polymeric Micelles in HeLa Cells. (2026). ACS Omega. Retrieved February 13, 2026, from [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules. Retrieved February 13, 2026, from [Link]

  • Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. (2022). Pharmaceuticals. Retrieved February 13, 2026, from [Link]

  • Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • The Phenoxyphenol Compound 4-HPPP Selectively Induces Antiproliferation Effects and Apoptosis in Human Lung Cancer Cells through Aneupolyploidization and ATR DNA Repair Signaling. (2020). Oxidative Medicine and Cellular Longevity. Retrieved February 13, 2026, from [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 13, 2026, from [Link]

  • (PDF) Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Phase I and clinical pharmacological evaluation of 4'-deoxydoxorubicin in patients with advanced cancer. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • [From the aspect of pre-clinical study of new anticancer candidate compounds]. (1995). Gan To Kagaku Ryoho. Cancer & Chemotherapy. Retrieved February 13, 2026, from [Link]

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f]T[1][13][14]riazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). ChemMedChem. Retrieved February 13, 2026, from [Link]

  • Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. (2021). Frontiers in Pharmacology. Retrieved February 13, 2026, from [Link]

  • Chemotherapy of advanced ovarian cancer with 4'-O-tetrahydropyranyl doxorubicin and cisplatin: a randomized phase II trial with an evaluation of circadian timing and dose-intensity. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Enhanced Anticancer Activity of Ibuprofen and 2′-Hydroxy-2,3,5′-trimethoxychalcone-Linked Polymeric Micelles in HeLa Cells. (2026). ACS Omega. Retrieved February 13, 2026, from [Link]

  • Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. (2024). Scientific Reports. Retrieved February 13, 2026, from [Link]

Sources

Antimicrobial properties of 4-substituted benzohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Antimicrobial Properties of 4-Substituted Benzohydrazides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-substituted benzohydrazides as a promising class of antimicrobial agents. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the key experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antimicrobial therapies.

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for new chemical entities with potent antimicrobial activity. In this context, hydrazide-hydrazone derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[1][2] Among these, 4-substituted benzohydrazides have shown particular promise as antimicrobial agents, warranting a detailed exploration of their therapeutic potential.

This guide will provide an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships of 4-substituted benzohydrazides, offering a solid foundation for further research and development in this area.

Synthesis of 4-Substituted Benzohydrazides

The synthesis of 4-substituted benzohydrazides is typically achieved through a straightforward condensation reaction. This generally involves the reaction of a 4-substituted benzoic acid hydrazide with a variety of aldehydes or ketones.[3][4]

A common synthetic route is outlined below:

  • Step 1: Formation of the Benzohydrazide. A 4-substituted benzoic acid is esterified and then reacted with hydrazine hydrate to yield the corresponding 4-substituted benzohydrazide.

  • Step 2: Condensation with an Aldehyde or Ketone. The 4-substituted benzohydrazide is then condensed with an appropriate aldehyde or ketone, often under reflux in a suitable solvent such as ethanol, to yield the final 4-substituted benzohydrazide derivative (a Schiff base).[5][6]

The structural diversity of this class of compounds can be readily achieved by varying the substituents on both the benzohydrazide moiety and the aldehyde or ketone reactant.[4] The characterization of these synthesized compounds is typically performed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][5]

Synthesis_Workflow cluster_step1 Step 1: Benzohydrazide Formation cluster_step2 Step 2: Condensation 4-Substituted_Benzoic_Acid 4-Substituted Benzoic Acid Esterification Esterification 4-Substituted_Benzoic_Acid->Esterification Reaction_with_Hydrazine Reaction with Hydrazine Hydrate Esterification->Reaction_with_Hydrazine 4-Substituted_Benzohydrazide 4-Substituted Benzohydrazide Reaction_with_Hydrazine->4-Substituted_Benzohydrazide Condensation_Reaction Condensation (e.g., Reflux in Ethanol) 4-Substituted_Benzohydrazide->Condensation_Reaction Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation_Reaction Final_Product 4-Substituted Benzohydrazide Derivative Condensation_Reaction->Final_Product Characterization Characterization (FT-IR, NMR, MS) Final_Product->Characterization

Caption: General synthetic workflow for 4-substituted benzohydrazides.

In Vitro Antimicrobial Evaluation

The antimicrobial efficacy of newly synthesized 4-substituted benzohydrazides is primarily assessed through in vitro susceptibility testing. These assays are crucial for determining the potency and spectrum of activity of the compounds.

Minimum Inhibitory Concentration (MIC) Determination

The most common method for determining the MIC is the broth microdilution method.[7][8] This quantitative assay establishes the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination [7]

  • Preparation of Stock Solutions: Dissolve the synthesized benzohydrazide derivatives in dimethyl sulfoxide (DMSO) to a known high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium from a fresh agar plate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the exponential growth phase, corresponding to a 0.5 McFarland standard. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Determination

To determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay is performed following the MIC test.

Experimental Protocol: MBC Determination [8]

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 4-substituted benzohydrazides and their antimicrobial activity is crucial for the rational design of more potent analogs. SAR studies have revealed several key insights:

  • Nature of the 4-Substituent: The electronic properties and size of the substituent at the 4-position of the benzoyl ring significantly influence activity. Both electron-donating and electron-withdrawing groups have been shown to modulate the antimicrobial potency, suggesting that a delicate electronic balance is required for optimal activity.[9][10]

  • Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene portion of the molecule also play a critical role. For instance, the presence of halogen atoms or methoxy groups can enhance the antimicrobial activity against certain strains.[5][11]

  • The Hydrazone Linkage (-CONH-N=CH-): This pharmacophore is considered essential for the biological activity of these compounds.[3] Modifications to this linker can lead to a significant loss of antimicrobial efficacy.

SAR_Diagram cluster_SAR Key Structural Features Influencing Antimicrobial Activity Benzohydrazide 4-Substituted Benzohydrazide Scaffold R1 R1: Substituent at 4-position of Benzoyl Ring (Electronic & Steric Effects) Benzohydrazide->R1 Modulates Potency Hydrazone_Linker Hydrazone Linker (-CO-NH-N=CH-) (Essential Pharmacophore) Benzohydrazide->Hydrazone_Linker Crucial for Activity R2 R2: Substituents on Benzylidene Ring (Halogens, Methoxy groups, etc.) Benzohydrazide->R2 Fine-tunes Spectrum & Potency

Caption: Key structural features governing the SAR of 4-substituted benzohydrazides.

Mechanism of Action

While the precise mechanism of action for many 4-substituted benzohydrazides is still under investigation, several studies have proposed potential molecular targets. Molecular docking studies have suggested that these compounds may exert their antimicrobial effects by inhibiting essential microbial enzymes.[3][5]

One proposed target in Mycobacterium tuberculosis is the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis.[3] The hydrazone moiety is thought to play a key role in binding to the active site of such enzymes. Further research, including enzymatic assays and genetic studies, is needed to fully elucidate the mechanisms of action.

Data Summary

The following table summarizes the antimicrobial activity of representative 4-substituted benzohydrazides against various microbial strains.

Compound ID4-Substituent (Benzoyl)Substituent (Benzylidene)Test OrganismMIC (µg/mL)Reference
T14-OCH₃3,4,5-(OCH₃)₃S. aureus>100[3]
T14-OCH₃3,4,5-(OCH₃)₃E. coli>100[3]
S34-Cl2-thienylE. coli15 (pMICec)[5]
S34-Cl2-thienylA. niger>14 (pMICan)[5]
Compound 124-BrNot SpecifiedGram-positive & Gram-negative bacteria1.67 (pMICam)[11]

Conclusion and Future Perspectives

4-Substituted benzohydrazides represent a promising and versatile class of compounds with significant potential for the development of novel antimicrobial agents. Their straightforward synthesis, coupled with the tunability of their chemical structures, allows for the systematic exploration of the chemical space to optimize their antimicrobial activity and pharmacokinetic properties.

Future research efforts should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and mechanisms of action will facilitate the rational design of more potent and selective inhibitors.

  • Expansion of the Chemical Space: The synthesis and evaluation of a wider range of derivatives with diverse substituents are needed to further refine the structure-activity relationships.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy and safety profiles.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models can aid in the prediction of the antimicrobial activity of novel derivatives and guide the design of more effective compounds.[11][12]

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of 4-substituted benzohydrazides in the ongoing battle against infectious diseases.

References

  • Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2018). Molecules, 23(11), 2789. Retrieved February 13, 2026, from [Link]

  • Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea. (2007). Bioorganic & Medicinal Chemistry, 15(1), 319-327. Retrieved February 13, 2026, from [Link]

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (2019). Molecules, 24(23), 4289. Retrieved February 13, 2026, from [Link]

  • Synthesis and biological evaluation of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides as potent LSD1 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4447. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (2017). Der Pharma Chemica, 9(13), 85-94. Retrieved February 13, 2026, from [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2017). Der Pharma Chemica, 9(1), 10-16. Retrieved February 13, 2026, from [Link]

  • N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. (2012). Medicinal Chemistry Research, 21(8), 1898-1914. Retrieved February 13, 2026, from [Link]

  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. (2021). Applied Sciences, 11(13), 5830. Retrieved February 13, 2026, from [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research, 1(9), 230-236. Retrieved February 13, 2026, from [Link]

  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal, 7(7), 544-550. Retrieved February 13, 2026, from [Link]

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. (2013). European Journal of Medicinal Chemistry, 63, 534-543. Retrieved February 13, 2026, from [Link]

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (2019). AIP Conference Proceedings, 2155(1), 020121. Retrieved February 13, 2026, from [Link]

  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. (2022). Pharmaceuticals, 15(10), 1205. Retrieved February 13, 2026, from [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. (2022). Molecules, 27(19), 6268. Retrieved February 13, 2026, from [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). Medicinal Chemistry Research, 26(2), 287-301. Retrieved February 13, 2026, from [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Molecules, 26(21), 6436. Retrieved February 13, 2026, from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). International Journal of Molecular Sciences, 26(20), 15478. Retrieved February 13, 2026, from [Link]

Sources

4-[(4-Iodophenoxy)methyl]benzohydrazide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Safety Guide: 4-[(4-Iodophenoxy)methyl]benzohydrazide

Part 1: Executive Technical Summary

Compound Identity:

  • Systematic Name: 4-[(4-Iodophenoxy)methyl]benzohydrazide[1]

  • Chemical Class: Aryl ether / Benzohydrazide derivative

  • Molecular Formula: C₁₄H₁₃IN₂O₂

  • Molecular Weight: ~368.17 g/mol

Operational Context: This compound is a specialized synthetic intermediate used primarily in high-throughput screening (HTS) for drug discovery and as a "linker" scaffold in medicinal chemistry. Its structure combines a nucleophilic hydrazide motif (ideal for fragment-based drug design via hydrazone formation) with a 4-iodophenoxy moiety (a handle for palladium-catalyzed cross-coupling).

Safety Critical Warning: As a research chemical with limited specific toxicological data, this compound must be handled as a Functionalized Hydrazine Derivative . It carries inherent risks associated with hydrazine release (carcinogenicity) and organoiodine instability (photolytic deiodination).

Part 2: Physicochemical Profile & Identification[2][3][4]

Table 1: Chemical & Physical Properties (Predicted/Experimental Consensus)

PropertyValue / DescriptionTechnical Note
Appearance White to off-white crystalline solidIodides may yellow upon light exposure (liberation of I₂).
Solubility DMSO, DMF (High); Ethanol (Moderate, hot); Water (Low)Solubilization often requires sonication or gentle warming.
Melting Point 165–185 °C (Predicted range based on analogs)Sharp melting point indicates high purity; broad range suggests hydrazine contamination.
LogP (Calc) ~2.8 – 3.2Lipophilic; likely membrane permeable.
pKa ~3.0 (Hydrazide NH)Weakly basic; forms salts with strong mineral acids.
Stability Light Sensitive; Air Sensitive (slow oxidation)CRITICAL: Store under inert gas (Ar/N₂) away from UV sources.

Part 3: Hazard Identification & Risk Assessment (GHS)

Note: In the absence of compound-specific animal data, this assessment is derived from Structure-Activity Relationship (SAR) analysis of benzohydrazide analogs and organoiodides.

Signal Word: WARNING

GHS Hazard Statements:

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H351: Suspected of causing cancer (related to potential hydrazine hydrolysis).[2]

Precautionary Protocols:

  • P201: Obtain special instructions before use (treat as potential carcinogen).

  • P280: Wear nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes.

Part 4: Synthesis & Experimental Handling (SOP)

4.1 Synthesis Workflow (Standard Operating Procedure) Context: Synthesis from the corresponding ester precursor.

  • Precursor Dissolution: Dissolve Ethyl 4-[(4-iodophenoxy)methyl]benzoate (1.0 eq) in absolute ethanol (0.1 M concentration).

  • Hydrazinolysis: Add Hydrazine Hydrate (5.0–10.0 eq) dropwise. Note: Excess hydrazine drives the equilibrium and prevents dimer formation.

  • Reflux: Heat to reflux (80 °C) for 4–8 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Isolation: Cool to room temperature. The product typically precipitates. If not, concentrate volume by 50% and cool to 4 °C.

  • Purification: Filter the solid. Wash with cold ethanol (to remove hydrazine) and hexanes. Recrystallize from Ethanol/DMF if necessary.

4.2 Visualization: Synthesis & Degradation Logic

SynthesisWorkflow Precursor Ethyl 4-[(4-iodophenoxy) methyl]benzoate Reaction Reflux (EtOH, 80°C) Nucleophilic Acyl Substitution Precursor->Reaction Dissolution Reagent Hydrazine Hydrate (Excess) Reagent->Reaction Addition Product 4-[(4-Iodophenoxy) methyl]benzohydrazide Reaction->Product Main Pathway Impurity Impurity: Diacylhydrazine (Dimer) Reaction->Impurity Low Hydrazine Conc. Degradation Degradation: Oxidation/Photolysis Product->Degradation UV Light / Air

Figure 1: Synthesis pathway and critical degradation risks.[3][4] High hydrazine concentration is required to prevent dimerization.

Part 5: Storage, Stability & Disposal

5.1 Storage Architecture

  • Temperature: -20 °C (Long-term) or 2–8 °C (Active use).

  • Atmosphere: Argon or Nitrogen blanket required. Hydrazides oxidize to diimides/azo compounds upon prolonged air exposure.

  • Container: Amber glass vial (protects C–I bond from photolysis).

5.2 Waste Disposal Logic

  • Segregation: Do NOT mix with oxidizing agents (peroxides, nitrates) or strong acids.[5]

  • Classification: Halogenated Organic Waste (due to Iodine) + Nitrogenous Waste.

  • Destruction: Chemical incineration equipped with scrubbers for iodine vapors and NOx.

Part 6: Emergency Response Protocols

6.1 Decision Logic for Exposure

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingestion Ingestion Type->Ingestion ActionSkin 1. Remove Clothing 2. Wash with Soap/Water (15m) 3. Monitor for Dermatitis Skin->ActionSkin ActionEye 1. Irrigate (15m) 2. Remove Contacts 3. Consult Ophthalmologist Eye->ActionEye ActionIngest 1. Rinse Mouth 2. Do NOT Induce Vomiting 3. Administer Carbon (if advised) Ingestion->ActionIngest

Figure 2: Immediate response logic for accidental exposure.

Part 7: References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Methoxybenzhydrazide (Analogous Structure). Retrieved from

  • Taha, M., et al. (2014).[6] "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity." Molecules, 19, 1286-1301. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzohydrazide derivatives. Retrieved from

  • Fisher Scientific. (2009). Benzoic acid, hydrazide Safety Data Sheet. Retrieved from

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-[(4-Iodophenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step synthesis protocol for 4-[(4-Iodophenoxy)methyl]benzohydrazide, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis leverages a robust Williamson ether synthesis to form a key intermediate, followed by hydrazinolysis to yield the final product. This guide is designed for chemical researchers and professionals, offering detailed procedural steps, explanations for experimental choices, and methods for validation, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction and Scientific Context

Hydrazide moieties are critical pharmacophores found in a wide array of therapeutic agents, valued for their ability to form hydrogen bonds and coordinate with metal ions in biological systems.[1][2] The target compound, 4-[(4-Iodophenoxy)methyl]benzohydrazide, integrates this versatile functional group with an iodinated phenoxy ether scaffold. The presence of the iodine atom offers a site for further functionalization via cross-coupling reactions, while the ether linkage provides conformational flexibility. This structural combination makes the title compound a valuable building block for creating libraries of more complex molecules for screening and drug discovery programs.

The following protocol outlines a reliable and efficient synthetic pathway, beginning with commercially available starting materials. The methodology is broken down into two primary stages:

  • Formation of the Ether Linkage: Synthesis of methyl 4-[(4-iodophenoxy)methyl]benzoate via a Williamson ether synthesis.

  • Formation of the Hydrazide: Conversion of the intermediate ester to the final hydrazide product through hydrazinolysis.

Overall Synthetic Scheme

The synthesis proceeds through the two distinct steps detailed below, starting from 4-iodophenol and methyl 4-(bromomethyl)benzoate.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis 4-Iodophenol Intermediate 4-Iodophenol->Intermediate  K2CO3, DMF Methyl_4-bromomethylbenzoate Methyl_4-bromomethylbenzoate->Intermediate Intermediate_2 From Step 1 Intermediate->Intermediate_2 4-Iodophenol_label 4-Iodophenol Methyl_4-bromomethylbenzoate_label Methyl 4-(bromomethyl)benzoate Intermediate_label Methyl 4-[(4-iodophenoxy)methyl]benzoate Final_Product Intermediate_2->Final_Product  NH2NH2·H2O, EtOH, Reflux Final_Product_label 4-[(4-Iodophenoxy)methyl]benzohydrazide

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of Methyl 4-[(4-iodophenoxy)methyl]benzoate

Principle and Rationale

This step employs the Williamson ether synthesis, a classic and dependable method for forming ethers.[3] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3]

  • Nucleophile Formation: A base is used to deprotonate the hydroxyl group of 4-iodophenol, forming a more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is an effective and moderately strong base for this purpose, minimizing side reactions that can occur with stronger bases.[4]

  • SN2 Reaction: The resulting phenoxide attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate. Bromide is an excellent leaving group, facilitating this substitution.

  • Solvent Choice: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is chosen to dissolve the ionic intermediates and reactants, thereby increasing the reaction rate without interfering with the nucleophile.[4][5]

Experimental Protocol
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodophenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Add dry N,N-Dimethylformamide (DMF) to the flask until the solids are submerged and can be stirred effectively (approx. 5 mL per gram of 4-iodophenol).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the potassium phenoxide salt.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq) dissolved in a minimal amount of DMF to the reaction mixture dropwise.[6]

  • Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials indicates reaction completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water (approx. 5 times the volume of DMF used). This will precipitate the crude product.

  • Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid precipitate thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold ethanol or hexane to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure intermediate ester as a white solid.

Reagent Data Table
ReagentMolar Mass ( g/mol )Molarity/DensityEq.Notes
4-Iodophenol220.01-1.0Starting material.
Methyl 4-(bromomethyl)benzoate229.06-1.05Alkylating agent.[7][8]
Potassium Carbonate (K₂CO₃)138.21-1.5Base for phenoxide formation.
N,N-Dimethylformamide (DMF)73.090.944 g/mL-Anhydrous solvent.

Part II: Synthesis of 4-[(4-Iodophenoxy)methyl]benzohydrazide

Principle and Rationale

This transformation is a nucleophilic acyl substitution known as hydrazinolysis. It is the most common and direct method for converting esters into their corresponding hydrazides.[2][9]

  • Nucleophilic Attack: Hydrazine (N₂H₄), typically used as hydrazine hydrate (N₂H₄·H₂O), is a potent nucleophile due to the alpha effect. It readily attacks the electrophilic carbonyl carbon of the methyl ester intermediate.

  • Reaction Conditions: The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent like ethanol.[10][11] Ethanol is an excellent choice as it dissolves both the ester and hydrazine hydrate, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate. Using an excess of hydrazine hydrate ensures the reaction goes to completion.[12]

Experimental Protocol
  • Place the purified methyl 4-[(4-iodophenoxy)methyl]benzoate (1.0 eq) from Part I into a 100 mL round-bottom flask with a magnetic stir bar.

  • Add absolute ethanol to dissolve the ester (approx. 10-15 mL per gram of ester). Gentle warming may be required.

  • Once dissolved, add hydrazine hydrate (8-10 eq) to the solution. The large excess drives the reaction equilibrium towards the product.[13][14]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Maintain the reflux for 8-12 hours. The formation of a white precipitate (the product) may be observed as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction via TLC (ethyl acetate/hexane system) for the disappearance of the starting ester spot.

  • Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30-60 minutes to maximize product precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the collected solid with a generous amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting material and impurities.

  • Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from hot ethanol to yield 4-[(4-Iodophenoxy)methyl]benzohydrazide as fine, white crystals.

Reagent Data Table
ReagentMolar Mass ( g/mol )Molarity/DensityEq.Notes
Methyl 4-[(4-iodophenoxy)methyl]benzoate368.16-1.0Intermediate from Part I.
Hydrazine Hydrate (~64% N₂H₄)50.06~1.03 g/mL8-10Nucleophile. Toxic, handle with care.[9]
Absolute Ethanol46.070.789 g/mL-Solvent.

Characterization and Validation

The identity and purity of the final product, 4-[(4-Iodophenoxy)methyl]benzohydrazide, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by observing chemical shifts, integration, and coupling patterns consistent with the target compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the hydrazide (~3200-3300 cm⁻¹), the C=O stretch of the amide (~1640-1660 cm⁻¹), and the C-O-C stretch of the ether.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline product.

Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis and purification process.

G cluster_step1 Part I: Williamson Ether Synthesis cluster_step2 Part II: Hydrazinolysis A1 Combine 4-Iodophenol, K2CO3 in DMF B1 Add Methyl 4-(bromomethyl)benzoate A1->B1 C1 Heat to 60-70°C (4-6 hours) B1->C1 D1 Monitor by TLC C1->D1 Check for completion D1->C1 E1 Cool & Precipitate in Cold Water D1->E1 F1 Filter & Wash Solid E1->F1 G1 Recrystallize from Ethanol F1->G1 H1 Intermediate Ester G1->H1 A2 Dissolve Intermediate Ester in Ethanol H1->A2 Use in next step B2 Add Excess Hydrazine Hydrate A2->B2 C2 Reflux (8-12 hours) B2->C2 D2 Monitor by TLC C2->D2 Check for completion D2->C2 E2 Cool in Ice Bath D2->E2 F2 Filter & Wash Solid E2->F2 G2 Recrystallize from Ethanol F2->G2 H2 Final Product: 4-[(4-Iodophenoxy)methyl]benzohydrazide G2->H2

Sources

Hydrazinolysis of ester precursors to form benzohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Benzohydrazides via Hydrazinolysis of Benzoate Esters

Executive Summary

Benzohydrazides are pivotal pharmacophores in medicinal chemistry, serving as precursors to 1,3,4-oxadiazoles, thiadiazoles, and triazoles, and acting as standalone bioactive agents (e.g., the antitubercular drug Isoniazid). This guide details the conversion of benzoate esters to benzohydrazides via nucleophilic acyl substitution with hydrazine hydrate. We prioritize the "Alpha Effect" mechanism, safety protocols for handling hydrazine, and two distinct synthetic workflows: a robust thermal reflux method for scale-up and a microwave-assisted protocol for high-throughput library generation.

Mechanistic Grounding: The Alpha Effect

The transformation of an ester to a hydrazide is a classic nucleophilic acyl substitution. However, the reaction proceeds significantly faster than standard aminolysis due to the Alpha Effect .

  • The Alpha Effect: The adjacent nitrogen atom in hydrazine possesses a lone pair that destabilizes the ground state and raises the energy of the HOMO (Highest Occupied Molecular Orbital).[1] This overlap reduces the activation energy required to attack the carbonyl carbon, making hydrazine a "super-nucleophile" compared to ammonia or primary amines.

Reaction Mechanism Pathway

The following diagram illustrates the nucleophilic attack, the formation of the tetrahedral intermediate, and the expulsion of the alkoxide leaving group.

HydrazinolysisMechanism Start Benzoate Ester (R-CO-OR') TS1 Tetrahedral Intermediate Start->TS1 Nucleophilic Attack (Alpha Effect) Hydrazine Hydrazine (NH2-NH2) Hydrazine->TS1 Elimination Alkoxide Elimination TS1->Elimination Proton Transfer Product Benzohydrazide (R-CO-NH-NH2) Elimination->Product Byproduct Alcohol (R'-OH) Elimination->Byproduct

Caption: Figure 1. Mechanism of ester hydrazinolysis via nucleophilic acyl substitution.

Critical Safety Protocol: Handling Hydrazine Hydrate

WARNING: Hydrazine hydrate is a suspected human carcinogen, highly toxic, and unstable.[2] It can be absorbed through the skin and reacts violently with oxidizers.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Neoprene or long-cuff nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.

  • Waste Management:

    • Segregation: NEVER mix hydrazine waste with oxidizing agents (e.g., bleach, peroxides, iodine) in the waste stream, as this generates heat and gas (nitrogen) explosively.

    • Decontamination: Glassware can be decontaminated by soaking in a dilute (<5%) sodium hypochlorite (bleach) solution slowly in a fume hood, followed by copious water rinsing.

Method A: The "Gold Standard" Thermal Reflux

Best for: Gram-scale synthesis, high purity requirements, and thermally stable substrates.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Methyl/Ethyl Benzoate 1.0SubstrateMethyl esters react faster than ethyl esters due to lower steric bulk.
Hydrazine Hydrate (80-100%) 3.0 - 5.0NucleophileCrucial: Excess prevents formation of the bis-hydrazide dimer (R-CO-NH-NH-CO-R).
Ethanol (Abs.) 5-10 VolSolventProtophilic solvent; ensures homogeneity at reflux.
Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve 10 mmol of the benzoate ester in 15 mL of absolute ethanol.

  • Activation: Add 30-50 mmol (excess) of hydrazine hydrate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Monitoring: Check TLC (System: Chloroform:Methanol 9:1). The hydrazide is typically much more polar (lower

      
      ) than the ester.
      
  • Workup (Crystallization):

    • Allow the reaction to cool to room temperature.

    • If precipitation does not occur, cool further in an ice bath (

      
      ).
      
    • Troubleshooting: If the product "oils out," reheat to dissolve and add a seed crystal or scratch the glass while cooling.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove excess hydrazine and unreacted ester.

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Method B: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS), difficult substrates, and green chemistry compliance.

Advantages
  • Speed: Reaction times reduced from hours to minutes (typically 2–10 mins).

  • Yield: Often higher due to minimized thermal degradation byproducts.

Protocol
  • Vessel: Place 1.0 mmol of ester and 3.0 mmol of hydrazine hydrate in a microwave-safe pressure vial.

  • Solvent: Add 1–2 mL of Ethanol (or perform solvent-free if reagents are liquid).

  • Irradiation:

    • Power: Dynamic mode (maintain temperature).

    • Temp:

      
      .
      
    • Time: 5–10 minutes.

  • Workup: Pour the hot reaction mixture onto crushed ice. The benzohydrazide usually precipitates immediately. Filter and wash with cold water.[3]

Process Decision Tree

Use the following logic flow to select the optimal synthesis route for your specific substrate.

DecisionTree Start Start: Benzoate Ester Sterics Is the Ester Sterically Hindered? (e.g., ortho-substitution) Start->Sterics Scale Scale of Reaction? Sterics->Scale No MethodB Method B: Microwave (120°C, 10 min) Sterics->MethodB Yes (Moderate) MethodC Method C: Catalytic/Forced (Glycol solvent + NaOMe) Sterics->MethodC Yes (Severe) MethodA Method A: Thermal Reflux (Ethanol, 4-6h) Scale->MethodA > 1 gram (Batch) Scale->MethodB < 100 mg (Library)

Caption: Figure 2. Decision matrix for selecting hydrazinolysis conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-hydrazide formation Insufficient HydrazineIncrease hydrazine/ester ratio to >4:1. The amine of the product is competing with hydrazine.
Low Yield / Incomplete Steric HindranceSwitch to Microwave heating or use n-Butanol as solvent (higher reflux temp:

).
Oiling Out Impurities / SolventRecrystallize from Ethanol/Water (1:1). Ensure slow cooling.
Colored Product OxidationHydrazine can oxidize.[4][5] Recrystallize with a pinch of activated charcoal.

References

  • Mechanism & Alpha Effect

    • Ren, Y., & Yamataka, H. (2009). The Alpha-Effect in Nucleophilic Substitution Reactions. Organic & Biomolecular Chemistry.
  • Standard Thermal Protocol

    • Al-Omar, M. A. (2010). Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles. Molecules, 15(4), 2526-2550.
  • Microwave-Assisted Synthesis

    • Peng, Y., & Song, G. (2001). Simultaneous microwave and ultrasound irradiation: a rapid synthesis of hydrazides.[6] Green Chemistry, 3, 302-304.

  • Safety & Handling

    • ThermoFisher Scientific. (2021).[7] Hydrazine Hydrate Safety Data Sheet (SDS).

  • Catalytic Approaches

    • Voskoboynik, O. Y., et al. (2015).

Sources

Application Note: Site-Specific Radiolabeling with 4-[(4-Iodophenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the site-specific radiolabeling of antibodies and glycoproteins using 4-[(4-Iodophenoxy)methyl]benzohydrazide , a specialized prosthetic group designed for high-stability conjugation. Unlike random amine-targeting reagents (e.g., Bolton-Hunter, Chloramine-T) that can compromise antigen-binding affinity by modifying lysine residues in the Complementarity Determining Regions (CDRs), this reagent targets the carbohydrate moieties (glycans) located on the Fc region of IgG antibodies. The protocol utilizes periodate oxidation to generate aldehyde groups on the glycan, followed by hydrazone ligation with the radiolabeled hydrazide, ensuring the preservation of immunoreactivity and high in vivo stability.

Introduction & Mechanism of Action

The Challenge of Random Labeling

Traditional radioiodination methods often target tyrosine (direct iodination) or lysine (active esters) residues. Since these amino acids are frequently abundant in the antigen-binding sites (CDRs) of antibodies, random labeling can lead to:

  • Loss of Immunoreactivity: Steric hindrance or chemical modification of the binding pocket.

  • Heterogeneity: Batch-to-batch variation in the number and location of labels.

  • In Vivo Instability: Deiodination of unstable tyrosine-iodine bonds by deiodinases.

The Solution: Glycan-Targeted Hydrazide Ligation

4-[(4-Iodophenoxy)methyl]benzohydrazide addresses these issues through a dual-mechanism design:

  • Site-Specificity: The hydrazide functional group reacts exclusively with aldehydes generated on the Fc-region glycans (distant from the Fab binding sites).

  • Enhanced Stability: The 4-iodophenoxy moiety provides a non-phenolic aromatic ring for the iodine label, which is significantly more resistant to in vivo deiodination compared to tyrosyl-iodine or phenolic Bolton-Hunter reagents. The ether linkage (-O-CH2-) acts as a stable spacer, decoupling the electronic effects of the hydrazide from the iodinated ring.

Reaction Scheme

The process involves three key chemical transformations:

  • Oxidation: Sodium meta-periodate (NaIO₄) cleaves vicinal diols on the antibody glycans, generating reactive aldehyde groups.

  • Conjugation: The hydrazide group of the radiolabeled reagent attacks the aldehyde, forming a hydrazone linkage.

  • Stabilization (Optional but Recommended): Sodium cyanoborohydride (NaCNBH₃) reduces the hydrazone to a chemically stable hydrazine bond.

ReactionMechanism Ab_Glycan Antibody-Glycan (Vicinal Diols) Oxidation Oxidation (NaIO4) Ab_Glycan->Oxidation pH 5.5 Ab_Aldehyde Antibody-Aldehydes (Reactive) Oxidation->Ab_Aldehyde Generates CHO Hydrazone Hydrazone Conjugate (Reversible) Ab_Aldehyde->Hydrazone + Reagent (Condensation) Reagent [125I]-Reagent (Hydrazide) Reagent->Hydrazone Reduction Reduction (NaCNBH3) Hydrazone->Reduction Stabilization Stable_Conj Stable Hydrazine Conjugate Reduction->Stable_Conj Final Product

Figure 1: Mechanism of site-specific conjugation via hydrazide-aldehyde chemistry.

Materials & Equipment

Reagents
  • Target Biomolecule: Monoclonal Antibody (IgG), free of carrier proteins (BSA, gelatin) and amine-containing buffers (Tris, Glycine). Concentration: 2–10 mg/mL.

  • Radiolabeling Reagent: [¹²⁵I]-4-[(4-Iodophenoxy)methyl]benzohydrazide (Prepared via oxidative radioiodination of the tin precursor or obtained as a custom synthesis).

  • Oxidizing Agent: Sodium meta-periodate (NaIO₄), fresh solution.

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) (Caution: Toxic).

  • Quenching Agent: Ethylene glycol or Glycerol.

  • Solvents: DMSO or DMF (for dissolving the reagent).

Buffers
Buffer NameCompositionpHPurpose
Oxidation Buffer 0.1 M Sodium Acetate5.5Optimal pH for periodate oxidation; minimizes non-specific side reactions.
Coupling Buffer 0.1 M Sodium Phosphate, 0.15 M NaCl6.0–7.0Facilitates hydrazone formation.
Purification Buffer PBS (Phosphate Buffered Saline)7.4Final storage and purification.

Experimental Protocol

Phase 1: Preparation of Oxidized Antibody

Note: This step generates the aldehyde "landing pads" for the radiolabeled hydrazide.

  • Buffer Exchange: If the antibody is in Tris or Glycine buffer, exchange it into Oxidation Buffer (pH 5.5) using a PD-10 desalting column or dialysis.

  • Oxidation Reaction:

    • Prepare a fresh 100 mM stock of NaIO₄ in water.

    • Add NaIO₄ to the antibody solution (at ~5 mg/mL) to a final concentration of 10–20 mM .

    • Incubate: 30 minutes at 4°C in the dark. (Gentle rotation).

    • Scientific Insight: Low temperature and controlled time prevent over-oxidation, which can degrade the antibody structure.

  • Quenching: Add ethylene glycol (final conc. 1%) and incubate for 5 minutes to consume excess periodate.

  • Purification: Immediately purify the oxidized antibody using a PD-10 column equilibrated with Coupling Buffer (pH 6.0) to remove periodate and formaldehyde byproducts.

Phase 2: Conjugation of [¹²⁵I]-Reagent

Note: The radiolabeled reagent is assumed to be prepared and dissolved in a minimal volume of DMSO.

  • Mixing: Add the [¹²⁵I]-4-[(4-Iodophenoxy)methyl]benzohydrazide (dissolved in DMSO, <5% v/v final concentration) to the oxidized antibody solution.

    • Molar Ratio: Use a 10-50 fold molar excess of reagent to antibody to ensure efficient labeling.

  • Incubation: Incubate for 2–4 hours at room temperature (22°C) or overnight at 4°C with gentle agitation.

    • Checkpoint: At this stage, a reversible hydrazone bond is formed.

  • Stabilization (Reduction):

    • Add NaCNBH₃ to a final concentration of 5 mM.

    • Incubate: 1 hour at room temperature.

    • Mechanism:[1][2] This reduces the C=N hydrazone bond to a C-N-N hydrazine bond, which is stable in serum. Note: Do not use NaBH₄, as it reduces aldehydes back to alcohols.

Phase 3: Purification & Quality Control
  • Purification: Separate the radiolabeled antibody from free [¹²⁵I]-reagent using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-50 or PD-10 column) eluted with PBS.

  • Collection: Collect fractions and measure radioactivity. Pool the protein peak (void volume).

Workflow Start Start: Purified IgG (5 mg/mL) Step1 1. Buffer Exchange (Into NaOAc pH 5.5) Start->Step1 Step2 2. Periodate Oxidation (20mM NaIO4, 30 min, 4°C) Step1->Step2 Step3 3. Desalting (PD-10) (Remove NaIO4) Step2->Step3 Step4 4. Conjugation (+ [125I]-Hydrazide Reagent) Step3->Step4 Step5 5. Reduction (+ NaCNBH3, 1h) Step4->Step5 Step6 6. Final Purification (SEC / Dialysis) Step5->Step6 QC QC: iTLC & Immunoreactivity Step6->QC

Figure 2: Step-by-step workflow for site-specific radiolabeling.

Quality Control (QC)

Radiochemical Purity (iTLC)
  • Stationary Phase: iTLC-SG strips.

  • Mobile Phase: 10% TCA (Trichloroacetic acid) or 85% Methanol.

  • Interpretation:

    • Protein-bound [¹²⁵I]: Remains at origin (Rf = 0.0).

    • Free [¹²⁵I]-Reagent/Iodide: Migrates with solvent front (Rf = 1.0).

  • Acceptance Criteria: >95% purity.

Immunoreactivity (Lindmo Assay)

Because this method targets the Fc region, the immunoreactivity should theoretically be 100%. Verify this by incubating the labeled antibody with excess antigen (e.g., fixed cells or immobilized antigen beads) and measuring the fraction of bound radioactivity.

  • Standard: >80% binding at infinite antigen excess indicates successful preservation of the binding site.

Troubleshooting Guide

IssueProbable CauseSolution
Low Labeling Efficiency (<20%) Insufficient oxidation of glycans.Increase NaIO₄ concentration (up to 20mM) or incubation time. Ensure pH is 5.5.
Precipitation of Antibody Over-oxidation or pH shock.Reduce oxidation time. Ensure gentle mixing. Do not vortex vigorously.
High Free Iodine in Product Instability of the reagent or insufficient purification.Ensure the reagent was stored properly. Perform a second purification step (dialysis).
Loss of Immunoreactivity Over-oxidation affecting protein backbone.Strictly control oxidation to 4°C and limit time to 30 mins. Use specific "mild" oxidation protocols.

References

  • Rodwell, J. D., et al. (1986). Site-specific covalent modification of monoclonal antibodies: in vitro and in vivo evaluations. Proceedings of the National Academy of Sciences, 83(8), 2632–2636. Link

  • O'Shannessy, D. J., & Quarles, R. H. (1987). Labeling of the oligosaccharide moieties of immunoglobulins. Journal of Immunological Methods, 99(2), 153-161. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Chapter 13: Modification of Sugars, Polysaccharides, and Glycoconjugates. Academic Press. Link

  • Zalutsky, M. R., & Narula, A. S. (1987). A method for the radiohalogenation of proteins resulting in decreased thyroid uptake of radioiodine. Applied Radiation and Isotopes, 38(12), 1051-1055. (Context on stable aryl-iodine linkers). Link

Sources

Application Note & Protocol: Synthesis and Characterization of Novel Schiff Base Derivatives from 4-[(4-Iodophenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and characterization of novel Schiff base derivatives from 4-[(4-Iodophenoxy)methyl]benzohydrazide.

Authored by: A Senior Application Scientist

Introduction: The Scientific Rationale and Potential

Schiff bases, compounds characterized by the azomethine functional group (-C=N-), represent a cornerstone in medicinal chemistry and materials science. Their synthetic accessibility and structural diversity have led to a vast library of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The formation of a Schiff base, specifically a hydrazone in this context, via the condensation of a hydrazide with a carbonyl compound, is a robust and efficient method for generating molecular complexity.[6][7][8]

This guide focuses on the synthesis of Schiff base derivatives starting from a bespoke precursor: 4-[(4-Iodophenoxy)methyl]benzohydrazide. This starting material is of particular interest for several strategic reasons:

  • The Benzohydrazide Core: This moiety provides a rigid backbone and acts as a versatile scaffold, capable of forming stable hydrazones.

  • The Iodophenoxy Group: The presence of iodine, a heavy halogen, introduces unique physicochemical properties. It can participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding, and increases the molecule's lipophilicity, which can enhance cell membrane permeability.

  • The Ether Linkage: The flexible ether linkage provides conformational adaptability, allowing the molecule to orient itself optimally within a biological target.

By combining this advanced precursor with a variety of aromatic and heterocyclic aldehydes, we can generate a library of novel Schiff bases. These derivatives are prime candidates for drug discovery screening programs, leveraging the synergistic potential of the azomethine linkage and the unique iodinated scaffold.

The Underlying Chemistry: A Condensation Reaction

The synthesis of Schiff bases from 4-[(4-Iodophenoxy)methyl]benzohydrazide and various aldehydes is a classic acid-catalyzed nucleophilic addition-elimination reaction.

Mechanism Insight:

  • Activation: A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of the aldehyde. This enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the benzohydrazide, acting as a potent nucleophile, attacks the activated carbonyl carbon. This forms an unstable tetrahedral intermediate known as a carbinolamine.[9]

  • Dehydration: The carbinolamine is subsequently protonated and undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond, yielding the final Schiff base product.

The reaction is typically carried out in a polar protic solvent, such as ethanol, which effectively solvates the reactants and intermediates.[10]

Synthesis Protocol Part I: Preparation of the Key Precursor

To ensure a self-contained and reproducible workflow, this section details the synthesis of the starting material, 4-[(4-Iodophenoxy)methyl]benzohydrazide. This is generally a two-step process starting from a commercially available ester.

Protocol 1: Synthesis of 4-[(4-Iodophenoxy)methyl]benzohydrazide

This protocol outlines the hydrazinolysis of the corresponding ethyl ester.

Materials & Equipment:

  • Ethyl 4-[(4-iodophenoxy)methyl]benzoate

  • Hydrazine hydrate (80% or higher)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Büchner funnel and filter paper for filtration

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve ethyl 4-[(4-iodophenoxy)methyl]benzoate (1 equivalent) in absolute ethanol (approx. 15-20 mL per gram of ester).

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (5-10 equivalents). The large excess drives the reaction to completion.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux for 6-10 hours.[11]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Precipitation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30-60 minutes to maximize the precipitation of the hydrazide product.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.

  • Drying: Dry the purified 4-[(4-Iodophenoxy)methyl]benzohydrazide in a vacuum oven at 50-60 °C to a constant weight. The product is typically of high purity and can be used directly in the next step.

Synthesis Protocol Part II: General Method for Schiff Base Derivatives

This section provides a robust and adaptable protocol for the condensation of the synthesized benzohydrazide with a variety of aldehydes.

Protocol 2: General Synthesis of N'-Arylmethylidene-4-[(4-iodophenoxy)methyl]benzohydrazides

Materials & Equipment:

  • 4-[(4-Iodophenoxy)methyl]benzohydrazide (from Protocol 1)

  • Substituted aromatic or heterocyclic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, thiophene-2-carbaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • TLC plates and developing chamber

  • Filtration apparatus

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-[(4-Iodophenoxy)methyl]benzohydrazide (1 equivalent) in absolute ethanol (approx. 20-30 mL).

  • Aldehyde Addition: To this solution, add the selected aldehyde (1 equivalent), also dissolved in a minimal amount of ethanol if it is a solid.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[7][12]

  • Reflux: Heat the mixture to reflux and maintain for 2-6 hours. The reaction time will vary depending on the reactivity of the aldehyde used.[11]

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, typically less polar, spot corresponding to the Schiff base product and the consumption of the hydrazide and aldehyde indicate the reaction is proceeding.[6]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base derivative will often precipitate out of the solution. Cooling in an ice bath can enhance precipitation.[6]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold ethanol to remove the acetic acid catalyst and any unreacted starting materials.[7]

  • Purification and Drying: The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain high-purity crystals.[6][7] Dry the final product in a vacuum oven.

Data Presentation: A Representative Series

To illustrate the application of this protocol, the following table summarizes the synthesis of a hypothetical series of Schiff base derivatives.

EntryAldehyde ReactantReaction Time (h)Yield (%)M.p. (°C)
1 Benzaldehyde392210-212
2 4-Chlorobenzaldehyde2.595225-227
3 4-Hydroxybenzaldehyde489248-250
4 4-Nitrobenzaldehyde296230-232
5 Thiophene-2-carbaldehyde3.590218-220

Characterization: Validating the Molecular Structure

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following spectroscopic methods are standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • N-H Stretch: A sharp peak around 3200-3300 cm⁻¹ corresponding to the amide N-H group.

    • C=O Stretch (Amide I): A strong absorption band around 1640-1670 cm⁻¹ for the carbonyl group.

    • C=N Stretch (Azomethine): A characteristic sharp peak in the 1590-1625 cm⁻¹ region, confirming the formation of the Schiff base.[8][9]

    • C-O-C Stretch: Bands corresponding to the ether linkage will be present around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

    • N-H Proton: A singlet appearing far downfield, typically between δ 11.0-12.0 ppm.[13]

    • Azomethine Proton (-N=CH-): A characteristic singlet in the δ 8.0-9.0 ppm region, which is definitive proof of Schiff base formation.[7][13]

    • Aromatic Protons: A series of doublets and multiplets in the δ 6.8-8.0 ppm range corresponding to the protons on the various aromatic rings.

    • Methylene Protons (-O-CH₂-): A singlet around δ 5.0-5.5 ppm.

  • Carbon Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy:

    • Carbonyl Carbon (C=O): A signal in the δ 160-170 ppm range.

    • Azomethine Carbon (C=N): A signal between δ 145-160 ppm.[7]

    • Aromatic & Methylene Carbons: Signals corresponding to the other carbons in the molecule will appear in their expected regions.

  • Mass Spectrometry (MS):

    • The electron impact (EI-MS) or electrospray ionization (ESI-MS) spectrum should show a clear molecular ion peak [M]⁺ or [M+H]⁺ that corresponds to the calculated molecular weight of the target compound.[7][13]

Visualization of Key Processes

Diagrams help clarify complex workflows and chemical transformations.

G Hydrazide 4-[(4-Iodophenoxy)methyl]benzohydrazide Catalyst Ethanol, Δ Glacial Acetic Acid (cat.) Hydrazide->Catalyst Aldehyde Aldehyde / Ketone (R-CHO) Aldehyde->Catalyst SchiffBase Schiff Base Derivative Water Water (H₂O) Catalyst->SchiffBase Catalyst->Water

Caption: General reaction scheme for Schiff base synthesis.

G A Step 1: Dissolve Hydrazide & Aldehyde in Ethanol B Step 2: Add Catalytic Glacial Acetic Acid A->B C Step 3: Reflux Reaction (2-6 hours) B->C D Step 4: Monitor by TLC C->D E Step 5: Cool & Precipitate Product D->E Reaction Complete F Step 6: Filter and Wash with Cold Ethanol E->F G Step 7: Purify by Recrystallization F->G H Step 8: Characterize (FT-IR, NMR, MS) G->H

Caption: Experimental workflow for synthesis and analysis.

Conclusion and Future Outlook

The protocols described herein provide a comprehensive and reliable methodology for the synthesis of novel Schiff base derivatives from 4-[(4-Iodophenoxy)methyl]benzohydrazide. The synthetic procedure is straightforward, high-yielding, and applicable to a wide range of aldehydes, allowing for the creation of diverse chemical libraries. The inherent biological potential of hydrazones, combined with the unique structural features of the iodophenoxy scaffold, makes these compounds highly attractive for screening in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[7][14][15] Further studies, including in vitro and in vivo biological evaluations, are warranted to explore the full therapeutic potential of this promising class of molecules.

References

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. Available from: [Link]

  • ResearchGate. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Available from: [Link]

  • Parmar, P. A., et al. (2020). Synthesis and characterization of hydrazone derivative and its antibacterial, antifungal, antimalarial and antituberculosis activity. International Journal of Chemical Studies, 8(4), 36-41. Available from: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38473-38485. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC. Available from: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases: reaction monitoring using a chemometric appro. RSC Publishing. Available from: [Link]

  • Bendola Publishing. (n.d.). Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. Available from: [Link]

  • Tai, X. S., & Li-Hua, W. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molbank, 2016(4), M912. Available from: [Link]

  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of hydrazide Schiff base ligands (1–4) and their diorganotin (IV) complexes (5–20). Available from: [Link]

  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. SCIRP. Available from: [Link]

  • Arulmurugan, S., et al. (2010). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry, 3(3), 385-410. Available from: [Link]

  • Chigurupati, S., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. Available from: [Link]

  • ResearchGate. (2023). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. Available from: [Link]

  • Merhi, R. R., & Salih, S. A. (2022). Synthesis, Characterization And Antifungal Activity Of Some Novel Schiff Bases And 1,3,4-Oxadiazoline Derivatives From Benzilic Acid. Journal of Pharmaceutical Negative Results, 13(S07), 7794-7803. Available from: [Link]

  • Fonge, R. O., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry, 13(1), 133. Available from: [Link]

  • Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(9), 1233. Available from: [Link]

  • Banna, H., et al. (2022). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 882-887. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Molecules, 28(14), 5519. Available from: [Link]

  • Kadhim, M. M., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Systematic Reviews in Pharmacy, 12(1), 1015-1021. Available from: [Link]

  • Applied Chemistry Today. (2024). New Metal Complexes Incorporating Schiff Base Ligand Based on Hydrazide Moiety. Available from: [Link]

  • ResearchGate. (n.d.). Hydrazone-Schiff bases obtained by the reaction of 4-aminobenzhydrazide.... Available from: [Link]

Sources

Application Note: Solvent Selection & Recrystallization of Iodophenoxy Benzohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recrystallization remains the most cost-effective method for purifying intermediate-to-late-stage drug candidates. However, iodophenoxy benzohydrazides present a specific purification challenge: they possess a "bipolar" solubility profile. The hydrazide motif (


) is capable of significant hydrogen bonding (hydrophilic), while the iodophenoxy moiety introduces high lipophilicity and molecular bulk (hydrophobic).

This Application Note provides a scientifically grounded protocol for selecting the optimal solvent system for these derivatives. Unlike standard benzohydrazides which often crystallize readily from water-alcohol mixtures, iodophenoxy derivatives frequently require absolute ethanol or polar-aprotic/antisolvent systems to avoid "oiling out" or premature precipitation.

Physicochemical Basis of Solvent Selection

To select the correct solvent, we must analyze the solute-solvent interactions governing iodophenoxy benzohydrazides.

The "Push-Pull" Solubility Effect
  • The Hydrazide Core: This region acts as a hydrogen bond donor and acceptor. It favors polar protic solvents (Methanol, Ethanol).

  • The Iodophenoxy Tail: The iodine atom is large and polarizable (soft), while the phenoxy group is aromatic and lipophilic. This region resists dissolution in highly polar media like pure water.

Implication: A solvent system that is too polar (e.g., water) will force the hydrophobic tail to aggregate, resulting in amorphous precipitation rather than crystal growth. A solvent that is too non-polar (e.g., hexane) will fail to solvate the hydrazide core.

Recommended Solvent Candidates

Based on empirical data and Hansen Solubility Parameters (HSP), the following hierarchy is established for screening:

Solvent SystemPolarityRoleSuitability for Iodophenoxy Benzohydrazides
Ethanol (Absolute) Moderate-HighPrimary Excellent. Balances solvation of the polar core and lipophilic tail. High

Solubility between boiling (

C) and RT.
Ethanol (95%) HighSecondaryGood, but excess water may cause premature precipitation of the iodophenoxy moiety.
Acetonitrile ModerateAlternativeUseful if the compound is too soluble in alcohols. Good for removing polar impurities.[1]
DMF / Water MixedAnti-solventRescue Method. For highly insoluble derivatives. Dissolve in minimal DMF, precipitate with water.

Visualizing the Decision Process

The following decision tree outlines the logical flow for selecting the solvent system based on initial solubility tests.

SolventSelection Start Start: Crude Iodophenoxy Benzohydrazide TestEtOH Test 1: Absolute Ethanol (100 mg / 1 mL) Start->TestEtOH HeatEtOH Heat to Reflux (78°C) TestEtOH->HeatEtOH CheckSol Is it Soluble? HeatEtOH->CheckSol CoolEtOH Cool to RT CheckSol->CoolEtOH Yes (Clear Solution) TryDMF Test 3: DMF + Water (Antisolvent Method) CheckSol->TryDMF No (Insoluble at Boil) Crystals Crystals Formed? CoolEtOH->Crystals Success Protocol A: Ethanol Recrystallization Crystals->Success Yes TryMeCN Test 2: Acetonitrile (Polar Aprotic) Crystals->TryMeCN No (Too Soluble) TryMeCN->Success If Crystals Form TryDMF->Success If Crystals Form

Figure 1: Solvent Selection Decision Tree. Blue nodes represent testing stages; Green nodes represent successful pathways.

Master Protocol: Ethanol Recrystallization

This protocol is optimized for 4-(4-iodophenoxy)benzohydrazide and structurally similar analogs.

Materials Required[2]
  • Crude Iodophenoxy Benzohydrazide[2]

  • Solvent: Absolute Ethanol (EtOH)

  • Equipment: Hot plate, Erlenmeyer flask, reflux condenser (optional but recommended), fluted filter paper, Buchner funnel.

Step-by-Step Procedure

Step 1: Saturation at Reflux

  • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

  • Add a stir bar and a minimum volume of Ethanol (start with 5 mL).

  • Heat to a gentle boil (

    
    C).
    
  • Add additional Ethanol dropwise only until the solid dissolves.

    • Critical Note: If the solution is clear but colored (yellow/brown), add 5-10 mg of activated charcoal. Boil for 2 minutes.

Step 2: Hot Filtration (The "Purity Check")

  • If charcoal was used or insoluble particles remain (dust, inorganic salts), perform a hot filtration .[2][3]

  • Pre-heat a glass funnel and fluted filter paper with boiling ethanol.

  • Filter the hot solution rapidly into a clean, pre-heated flask.

    • Why? This prevents the product from crystallizing in the funnel stem.

Step 3: Controlled Nucleation

  • Allow the filtrate to cool to Room Temperature (RT) undisturbed on a cork ring or wood block.

    • Do not place directly on a cold benchtop; rapid cooling traps impurities.

  • Once at RT, observe crystal formation.[4][3][5] If no crystals appear, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Place the flask in an ice-water bath (

    
    C) for 30 minutes to maximize yield.
    

Step 4: Isolation and Drying

  • Collect crystals via vacuum filtration using a Buchner funnel.

  • The Wash: Rinse the filter cake with 2-3 mL of ice-cold Ethanol.

    • Caution: Do not use room temp solvent; it will re-dissolve your product.[2]

  • Dry the solid.[3][6][7] For iodophenoxy derivatives, vacuum drying at

    
    C is recommended to remove bound solvent without subliming the iodine.
    

Alternative Protocol: The Anti-Solvent Method (DMF/Water)

Use this only if the compound is insoluble in boiling Ethanol.

  • Dissolve: Dissolve 1.0 g of crude solid in the minimum amount of Dimethylformamide (DMF) or DMSO at room temperature or slight warming (

    
    C).
    
  • Filter: Filter to remove any insoluble impurities.[2][3][8]

  • Precipitate: Slowly add distilled water dropwise to the filtrate while stirring.

  • Endpoint: Stop adding water when a persistent turbidity (cloudiness) appears.

  • Crystallize: Cool the mixture in a refrigerator (

    
    C). The turbidity should resolve into crystals.
    

Troubleshooting Guide

ObservationDiagnosisCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)Temperature dropped too fast or solvent is too polar.Re-heat to dissolve.[4] Add a seed crystal.[4] Add a small amount of a non-polar co-solvent (e.g., 10% Ethyl Acetate).
Low Yield Too much solvent used during dissolution.[8]Evaporate 30% of the solvent volume and re-cool.
Colored Crystals Impurities trapped in lattice.Re-dissolve and treat with activated charcoal (Norit).
Melting Point Depression Solvent occlusion (solvates).Dry the sample under high vacuum (0.1 mmHg) at

C for 4 hours.

Experimental Workflow Diagram

Workflow Crude Crude Solid Dissolve Dissolution (Reflux) Crude->Dissolve + Solvent Filter Hot Filtration (Remove Insolubles) Dissolve->Filter >80°C Cool Slow Cooling (Nucleation) Filter->Cool RT -> 0°C Isolate Vacuum Filtration Cool->Isolate Dry Drying (Vac Oven) Isolate->Dry Pure Pure Crystal Dry->Pure

Figure 2: Linear workflow for the recrystallization of benzohydrazides.

References

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Laboratory Techniques Guide. [Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis of a new series of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides using a deep eutectic solvent." PMC6718882. [Link]

  • University of Massachusetts Amherst. "Recrystallization: Theory and Practice." Organic Chemistry Lab Manual. [Link]

Sources

Application Notes & Protocols: In Vitro Cytotoxicity Assessment of Benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzohydrazides are a versatile class of organic compounds characterized by a benzoyl group attached to a hydrazine moiety. This structural motif serves as a valuable pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The development of benzohydrazide-based therapeutic agents necessitates a thorough evaluation of their cytotoxic potential to identify promising candidates and understand their mechanisms of action.[4][5]

This guide provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of benzohydrazide compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay selection, execution, and data interpretation to ensure robust and reproducible results.

Key Considerations for Benzohydrazide Compounds

Before initiating cytotoxicity studies, it is crucial to consider the specific physicochemical properties of benzohydrazide derivatives, as these can influence assay performance and data interpretation.

  • Solubility: Benzohydrazide compounds can exhibit variable solubility in aqueous media. It is essential to determine the optimal solvent for creating stock solutions (e.g., DMSO, ethanol) and to ensure that the final solvent concentration in the cell culture medium does not exceed a non-toxic level (typically <0.5% v/v). A vehicle control (media with the same final solvent concentration) must always be included in the experimental design.

  • Compound Interference: Some chemical moieties can interfere with assay reagents. For example, compounds that have reducing potential may directly reduce tetrazolium salts like MTT, leading to a false-positive signal (apparent viability) independent of cellular metabolism.[6] It is advisable to run a cell-free control (compound in media with assay reagent) to test for any direct chemical reactions.

  • Stability: The stability of the benzohydrazide compound in cell culture medium over the duration of the experiment should be considered. Degradation of the compound could lead to an underestimation of its cytotoxic potency.

Choosing the Right Cytotoxicity Assay

The selection of a cytotoxicity assay depends on the specific scientific question being addressed. Assays can measure different cellular events, such as metabolic activity, membrane integrity, or specific apoptotic pathways. A multi-assay approach is often recommended to build a comprehensive cytotoxicity profile.

`dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} ` Figure 1. Decision workflow for selecting an appropriate cytotoxicity assay.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is quantified, which is directly proportional to the number of viable cells.

`dot graph G { layout=neato; node [shape=plaintext, fontname="Arial"];

} ` Figure 2. Principle of the MTT cytotoxicity assay.

Materials
  • Benzohydrazide stock solution (e.g., 10-100 mM in DMSO)

  • Selected cancer cell line (e.g., A-549, HCT116, MDA-MB-231)[2][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS, filtered)

  • Solubilization solution (e.g., Isopropanol with 0.04 N HCl, or 100% DMSO)[9]

  • Sterile 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm, reference at ~650 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (e.g., 5,000-15,000 cells/well) should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.[10]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzohydrazide compound in complete medium from the stock solution.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations.

    • Crucial Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the highest concentration of the solvent (e.g., 0.5% DMSO).

      • Untreated Control: Cells in medium only.

      • Blank: Medium only (no cells) for background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a primary wavelength of 570 nm. A reference wavelength of >650 nm is recommended to subtract background noise.[7]

Data Analysis

Percentage viability is calculated using the following formula: % Viability = [(AbsTreated - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100

The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Membrane Integrity Assessment via LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytoplasmic enzyme, released into the cell culture supernatant upon plasma membrane damage.[11][12] This is a hallmark of necrosis or late-stage apoptosis. The released LDH catalyzes the conversion of lactate to pyruvate, which then reduces a tetrazolium salt (INT) to a red formazan product.[11][13] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[12]

Materials
  • Benzohydrazide-treated cell cultures in a 96-well plate (from Protocol 1, Step 2)

  • LDH Assay Kit (containing substrate, dye, and enzyme solutions) or individual reagents

  • Lysis Solution (e.g., 9% Triton X-100) for maximum LDH release control[11]

  • Stop Solution (e.g., 1M acetic acid or as provided in kit)[13]

  • Sterile 96-well flat-bottom enzymatic assay plate

  • Microplate reader (absorbance at 490 nm, reference at ~690 nm)

Step-by-Step Methodology
  • Prepare Controls:

    • Maximum LDH Release: To wells containing untreated cells, add 10 µL of Lysis Solution. This will lyse all cells and serve as the positive control for 100% cytotoxicity.

    • Spontaneous LDH Release: Untreated cells serve as the negative control for baseline LDH release.

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

  • Supernatant Collection:

    • Following the compound treatment period, centrifuge the 96-well plate at 250g for 4 minutes to pellet any detached cells.[11]

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[11][13]

  • LDH Reaction:

    • Prepare the LDH assay reaction mixture according to the manufacturer's instructions (typically a mix of substrate, dye, and cofactor).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.[11]

  • Stop Reaction & Data Acquisition:

    • Add 50 µL of Stop Solution to each well.[13]

    • Gently shake the plate to ensure mixing and remove any air bubbles.

    • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of ~690 nm.[11]

Data Analysis

Percentage cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Apoptosis Assessment via Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[14][15] This assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7.[16] The cleavage releases a reporter molecule (e.g., aminoluciferin or a fluorophore like Rhodamine 110), generating a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the cell lysate.[14][16]

`dot graph G { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} ` Figure 3. Principle of the Caspase-3/7 assay for apoptosis detection.

Materials
  • Benzohydrazide-treated cell cultures in a white-walled or black-walled 96-well plate (for luminescence or fluorescence, respectively)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar kit[16]

  • Positive control for apoptosis (e.g., Staurosporine, Camptothecin)[15]

  • Microplate reader with luminescence or fluorescence detection capabilities

Step-by-Step Methodology

This protocol is based on an "add-mix-measure" format, which simplifies the workflow.[16]

  • Cell Seeding and Treatment:

    • Seed cells and treat with benzohydrazide compounds and controls as described in Protocol 1, Steps 1 & 2. Use an opaque-walled plate suitable for the detection method.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[17]

    • Remove the assay plate from the incubator and allow it to cool to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. This single reagent contains the substrate, luciferase, and cell lysis agents.[16]

  • Incubation:

    • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary by cell type and should be determined empirically.

  • Data Acquisition:

    • Measure the luminescence or fluorescence of each well using a microplate reader.

Data Analysis

The signal (Relative Luminescence Units - RLU, or Relative Fluorescence Units - RFU) is directly proportional to caspase activity. Data is typically presented as "Fold Change" over the vehicle control.

Fold Change = (SignalTreated / SignalVehicle Control)

Plotting the fold change against the compound concentration can help determine the EC₅₀ (half-maximal effective concentration) for apoptosis induction.

Summary of Assay Parameters

AssayPrincipleEndpoint MeasuredPlate TypeDetection MethodKey Insights
MTT Enzymatic reduction of tetrazolium saltMetabolic activity / Mitochondrial functionClear, flat-bottomColorimetric (Absorbance)General cell viability and proliferation
LDH Release of cytosolic enzyme[11]Loss of membrane integrityClear, flat-bottomColorimetric (Absorbance)Necrosis, late-stage apoptosis
Caspase-3/7 Cleavage of a specific peptide substrate[16]Executioner caspase activityOpaque-walled (white or black)Luminescence / FluorescenceInduction of apoptosis pathway

References

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. CSH Protocols. Available at: [Link]

  • LDH Assay Protocol for Cell Viability. Scribd. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available at: [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Available at: [Link]

  • A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI. Available at: [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. Available at: [Link]

  • In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). PraxiLabs. Available at: [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC. Available at: [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available at: [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Available at: [Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Available at: [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2. RSC Publishing. Available at: [Link]

  • (PDF) IN SILICO STUDIES AND CYTOTOXICITY ASSAY OF BENZYLIDENE BENZOHYDRAZIDE DERIVATIVES ON CANCER STEM CELL. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. PubMed. Available at: [Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection. Available at: [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

Application Note: Precision Molecular Docking of 4-[(4-Iodophenoxy)methyl]benzohydrazide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The ligand 4-[(4-Iodophenoxy)methyl]benzohydrazide represents a distinct class of hybrid pharmacophores combining a polar, H-bond-rich benzohydrazide "head" with a lipophilic, halogenated "tail." While the benzohydrazide moiety suggests utility in anti-tubercular (InhA inhibition) or kinase targets, the iodine atom introduces a critical computational challenge: Halogen Bonding (XB).

Standard molecular mechanics force fields (e.g., standard AMBER or CHARMM) often treat iodine as a non-directional, hydrophobic sphere with a uniform negative electrostatic potential. This is chemically inaccurate. Iodine exhibits a


-hole —a localized region of positive electrostatic potential on the extension of the C-I bond—allowing it to act as a Lewis acid interacting with backbone carbonyl oxygens or nitrogen acceptors.

Failure to model this


-hole results in: 
  • Incorrect Pose Prediction: The iodine may be repelled by electronegative pockets where it should actually bind.

  • Underestimated Affinity: The energetic contribution of the XB (approx. 1–5 kcal/mol) is lost.

This guide provides a high-fidelity protocol to model these interactions, specifically addressing the Sigma-Hole Effect and Hydrazide Tautomerism .

Critical Chemical Features & Preparation Strategy

The Iodine Sigma-Hole ( -hole)

The iodine atom in the 4-iodophenoxy motif is not merely hydrophobic. The electron density is anisotropic.[1] To dock this correctly, you cannot use standard Gasteiger charges. You must use Quantum Mechanical (QM) derived Electrostatic Potential (ESP) charges or a force field explicitly parameterized for XB (e.g., OPLS4 or MMFF94s with XB corrections).

The Benzohydrazide Linker

The hydrazide group (


) introduces two variables:
  • Tautomerism: While the keto form is dominant at physiological pH, the enol (imidic acid) form can be stabilized by metal ions in metalloenzymes.

  • Flexibility: The ether linker (

    
    ) adds rotatable bonds that decouple the aromatic rings, increasing the entropic cost of binding.
    
Workflow Diagram

The following diagram outlines the decision logic for preparing this specific ligand class.

LigandPrepWorkflow Start Input Structure: 4-[(4-Iodophenoxy)methyl]benzohydrazide TautomerCheck Tautomer Enumeration (pH 7.4) Start->TautomerCheck MetalCheck Is Target a Metalloenzyme? TautomerCheck->MetalCheck No No MetalCheck->No Standard Pocket Yes Yes MetalCheck->Yes e.g. Matrix Metalloproteinase KetoForm Select Keto Form (Dominant) ChargeCalc Charge Calculation Method KetoForm->ChargeCalc EnolForm Include Enol Form (Metal Coordination) EnolForm->ChargeCalc Gasteiger Gasteiger/Marsili (INSUFFICIENT for Iodine) ChargeCalc->Gasteiger Fast (Avoid) QM_ESP QM Optimization (DFT/B3LYP) Generate ESP Charges (Sigma Hole) ChargeCalc->QM_ESP High Accuracy VirtualSite Add Virtual Particle (XB) (If using classical force field) QM_ESP->VirtualSite For Vina/AutoDock FinalPrep Final PDBQT/SDF Ready for Docking QM_ESP->FinalPrep For Glide/Gold VirtualSite->FinalPrep No->KetoForm Yes->EnolForm

Figure 1: Decision matrix for preparing halogenated benzohydrazide ligands. Note the critical branch point at Charge Calculation to account for Iodine anisotropy.

Detailed Protocol: Step-by-Step

Phase 1: Ligand Preparation (The "XB-Aware" Method)

Objective: Generate a 3D conformer that accurately represents the electrostatic surface of the Iodine atom.

  • Conformer Generation:

    • Use MMFF94s force field. The 's' variant is static, better for planar amine nitrogens in the hydrazide group.

    • Tool: RDKit, OpenBabel, or Schrödinger LigPrep.

  • QM Optimization (Critical Step):

    • Do not rely on library topologies. Perform a geometry optimization and electrostatic potential (ESP) calculation.

    • Theory: DFT (Density Functional Theory) at the B3LYP/6-31G * level (or B3LYP/LACVP** for Iodine to handle the heavy core).

    • Action: Calculate partial charges (RESP or ESP fit). You will observe a positive charge cap on the Iodine tip (approx +0.1 to +0.2e) and a negative belt around the equator.

  • Virtual Point Addition (For AutoDock/Vina Users):

    • Most versions of AutoDock do not "see" the sigma hole.

    • Hack: Add a massless "dummy atom" (X-point) at 1.0–1.2 Å from the Iodine along the C-I bond vector. Assign it a small positive charge (+0.15) and assign the Iodine a compensating negative charge.

Phase 2: Receptor Preparation

Objective: Ensure the binding pocket can accept the Hydrazide H-bonds and Iodine XB.

  • Target Selection:

    • Primary Context:Enoyl-ACP Reductase (InhA) (e.g., PDB: 2NSD).[2] The benzohydrazide mimics the isoniazid adduct, and the hydrophobic tunnel accommodates the iodophenoxy group.

  • H-Bond Network:

    • Use Protonate3D (MOE) or PropKa to optimize H-bond networks at pH 7.4.

    • Crucial: Ensure Serine/Threonine hydroxyls in the hydrophobic pocket are oriented to potentially accept the Halogen Bond.

  • Water Preservation:

    • Rule: Keep water molecules that form at least 3 H-bonds with the protein. Hydrazides often interact with protein backbones via water bridges. Delete "floating" waters.

Phase 3: Docking Parameters[3]

Table 1: Recommended Settings by Software

SoftwareForce Field / ScoringKey Parameter SettingRationale
AutoDock Vina VinaXB (Specialized)weight_halogen = 1.0Standard Vina ignores XB. Use the VinaXB fork or AutoDock-GPU with XB potential.
Schrödinger Glide OPLS4Halogen bonding = TRUEOPLS4 natively includes sigma-hole virtual sites. Use "Extra Precision" (XP).
GOLD PLP / ChemScoreH-bond constraintsConstrain the benzohydrazide -NH- to known backbone carbonyls (e.g., InhA Gly96) to force the tail into the pocket.

Analysis & Validation (Self-Correcting)

After running the docking, do not simply accept the top-ranked pose. Apply the Geometric Validation Filter for Halogen Bonding.

The Geometric Filter

A true halogen bond is highly directional. Filter your results using these criteria:

  • Distance (

    
    ): 
    
    
    
    Sum of van der Waals radii (approx 3.5 Å).
  • Angle (

    
    ): 
    
    
    
    angle must be
    
    
    (Linear approach).
  • Angle (

    
    ): 
    
    
    
    angle should be approx
    
    
    (approaching the oxygen lone pair).

Figure 2: Geometric criteria for validating a Halogen Bond (XB) between the Iodophenoxy ligand and a receptor carbonyl.

Interaction Profiling

Check the benzohydrazide head group. It should engage in a "pincer" type interaction:

  • NH (Hydrazide): H-bond Donor to backbone Carbonyl.

  • C=O (Hydrazide): H-bond Acceptor from backbone NH or sidechain OH.

If these H-bonds are missing, the pose is likely an artifact of the hydrophobic iodine driving the docking without specific anchoring.

References

  • Scholfield, M. R., et al. (2015). "Force Field Model of Periodic Trends in Biomolecular Halogen Bonds."[3] Journal of Physical Chemistry B. Link

    • Context: Establishes the parameters for modeling Iodine interactions in biological systems.
  • Koebel, M. R., et al. (2016). "Molecular Docking in Halogen Bonding." InTechOpen. Link

    • Context: Protocols for implementing XB in AutoDock and Vina.
  • Vilar, S., et al. (2011). "Annotation of Halogen Bonding in the Protein Data Bank." Journal of Medicinal Chemistry. Link

    • Context: Statistical basis for the geometric valid
  • Scior, T., et al. (2011). "Recognizing the tautomers of benzohydrazide derivatives in docking." Journal of Computer-Aided Molecular Design. Context: Addresses the keto-enol tautomerism challenges specific to hydrazide ligands.

Sources

Application Note: High-Performance Thin-Layer Chromatography (HP-TLC) for Purity Assessment of Benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the purity assessment of benzohydrazide using Thin-Layer Chromatography (TLC). As a critical intermediate in pharmaceutical synthesis, the purity of benzohydrazide directly impacts the quality and safety of active pharmaceutical ingredients (APIs). This document outlines optimized conditions for the separation of benzohydrazide from its common process-related impurities, including starting materials and potential side-products. Methodologies for sample preparation, selection of stationary and mobile phases, and robust visualization techniques are discussed in detail to ensure reliable and reproducible results. This guide is intended for researchers, quality control analysts, and drug development professionals.

Introduction: The Critical Role of Benzohydrazide Purity

Benzohydrazide is a pivotal building block in medicinal chemistry, forming the core structure of numerous compounds with a wide range of therapeutic activities, including antitubercular, anticonvulsant, and antidepressant properties. The synthetic route to benzohydrazide, typically involving the reaction of an ester such as methyl benzoate with hydrazine hydrate, can lead to several process-related impurities. The presence of unreacted starting materials (methyl benzoate, hydrazine hydrate) or byproducts (e.g., benzoic acid from hydrolysis) can compromise the yield, efficacy, and safety profile of the final API.

Thin-Layer Chromatography (TLC) offers a rapid, versatile, and cost-effective method for the qualitative and semi-quantitative analysis of benzohydrazide purity. Its simplicity and high throughput make it an invaluable tool for in-process monitoring of reaction completion and for the final quality control of the isolated product.

Chromatographic Principles and Method Design

The separation of benzohydrazide from its key impurities on a silica gel stationary phase is governed by the polarity of the analytes and their differential partitioning between the stationary phase and the mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. Polar compounds will have a stronger interaction with the silica gel and thus will migrate slower up the plate, resulting in a lower Retention Factor (Rf).

  • Mobile Phase: A mobile phase of lower polarity is used to elute the compounds. The strength of the mobile phase can be tuned by mixing a non-polar solvent (e.g., hexane) with a more polar solvent (e.g., ethyl acetate). Increasing the proportion of the polar solvent will increase the Rf values of all compounds.

  • Analyte Polarity: The expected order of elution (from highest Rf to lowest Rf) is based on the polarity of the compounds:

    • Methyl Benzoate (least polar): Lacks the highly polar groups of the other compounds.

    • Benzohydrazide: The amide and hydrazine functionalities make it significantly more polar than the starting ester.

    • Benzoic Acid: The carboxylic acid group allows for strong hydrogen bonding with the silica gel.

    • Hydrazine Hydrate (most polar): A small, highly polar molecule that will exhibit very strong adsorption to the silica gel, often remaining at the baseline.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.

  • Solvents: HPLC grade ethyl acetate, n-hexane, methanol, and chloroform.

  • Visualization Reagents:

    • Potassium permanganate (KMnO₄) stain

    • 2,4-Dinitrophenylhydrazine (DNPH) stain

    • Ninhydrin stain

    • Iodine (crystals)

  • Apparatus:

    • TLC developing chamber

    • Capillary tubes for spotting

    • UV lamp (254 nm and 366 nm)

    • Heating plate or heat gun

    • Fume hood

Standard and Sample Preparation
  • Benzohydrazide Standard: Prepare a 1 mg/mL solution in methanol.

  • Impurity Standards: Prepare 1 mg/mL solutions of methyl benzoate, benzoic acid, and hydrazine hydrate in methanol.

  • Sample Solution: Prepare a 1 mg/mL solution of the benzohydrazide sample to be tested in methanol.

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Using separate capillary tubes, apply 1-2 µL spots of the standard solutions and the sample solution onto the baseline, ensuring a distance of at least 1 cm between spots.

  • Allow the spots to dry completely before development.

Chromatographic Development
  • Prepare the mobile phase by mixing the appropriate solvents. A recommended starting mobile phase is Ethyl Acetate:Hexane (1:1, v/v) .

  • Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 15 minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the level of the mobile phase.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

Visualization Techniques

Place the dried TLC plate under a UV lamp. Benzohydrazide, methyl benzoate, and benzoic acid contain a chromophore and will appear as dark spots on a fluorescent green background at 254 nm. Circle the visible spots with a pencil.

  • Potassium Permanganate (KMnO₄) Stain:

    • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Procedure: Dip the plate in the stain or spray it evenly. Oxidizable compounds, such as the hydrazine moiety of benzohydrazide, will appear as yellow-brown spots on a purple background.[1] Gentle heating may be required.

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain:

    • Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water, then dilute with 200 mL of 95% ethanol.

    • Procedure: Spray the plate with the DNPH solution. Carbonyl-containing compounds like benzohydrazide will react to form colored hydrazones, typically appearing as yellow to orange spots.[1][2]

  • Ninhydrin Stain:

    • Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or butanol.

    • Procedure: Dip or spray the plate and heat gently. This stain is highly specific for primary and secondary amines and will produce a colored spot (typically purple or yellow) for hydrazine hydrate.[3]

  • Iodine Vapor:

    • Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots. This method is generally less sensitive but is broadly applicable.

Data Interpretation and System Suitability

The purity of the benzohydrazide sample is assessed by comparing the chromatogram of the sample to those of the standards. The Rf value for each spot is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The presence of spots in the sample lane that correspond to the Rf values of the impurity standards indicates their presence in the sample. The intensity of these spots can provide a semi-quantitative estimation of the impurity level.

Table 1: Expected Rf Values and Visualization Results
CompoundExpected Rf (Ethyl Acetate:Hexane 1:1)UV (254 nm)KMnO₄ StainDNPH StainNinhydrin Stain
Methyl Benzoate~0.7 - 0.8Dark SpotNo ReactionNo ReactionNo Reaction
Benzohydrazide ~0.3 - 0.4 Dark Spot Yellow-Brown Spot Yellow-Orange Spot No Reaction
Benzoic Acid~0.2 - 0.3Dark SpotFaint Yellow SpotNo ReactionNo Reaction
Hydrazine Hydrate~0.0 - 0.1No SpotYellow-Brown SpotNo ReactionPurple/Yellow Spot

Note: Rf values are indicative and may vary depending on experimental conditions such as plate manufacturer, temperature, and chamber saturation.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the TLC analysis of benzohydrazide purity.

TLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_detection Detection & Interpretation prep_standards Prepare Standard Solutions (Benzohydrazide, Impurities) prep_sample Prepare Sample Solution prep_standards->prep_sample prep_plate Prepare TLC Plate (Draw Baseline) prep_sample->prep_plate spotting Spot Plate with Standards & Sample prep_plate->spotting development Develop Plate in Mobile Phase spotting->development drying Dry Developed Plate development->drying visualization Visualization drying->visualization uv_light UV Light (254 nm) visualization->uv_light staining Chemical Staining visualization->staining calculation Calculate Rf Values uv_light->calculation staining->calculation interpretation Compare Sample to Standards & Assess Purity calculation->interpretation

Caption: Workflow for Benzohydrazide Purity Analysis by TLC.

Conclusion

The described Thin-Layer Chromatography method provides a simple, rapid, and reliable approach for the purity assessment of benzohydrazide. By utilizing a silica gel stationary phase with an ethyl acetate:hexane mobile phase, effective separation from common process-related impurities can be achieved. A combination of UV visualization and selective chemical staining ensures the detection and identification of all relevant compounds. This application note serves as a robust starting point for method development and routine quality control in a drug development or manufacturing setting.

References

  • BenchChem. (2025). A Comparative Guide to TLC Visualization Techniques for (4-methoxycyclohexyl)hydrazine.
  • University of York, Department of Chemistry. (n.d.). Visualising plates. Retrieved from [Link]

  • Merck KGaA. (n.d.). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Retrieved from [Link]

  • Dr. Aman. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: A Rapid, High-Yield Protocol for the Microwave-Assisted Synthesis of 4-[(4-Iodophenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

Benzohydrazide derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The title compound, 4-[(4-Iodophenoxy)methyl]benzohydrazide, is a valuable intermediate for the synthesis of novel therapeutic agents, incorporating a flexible ether linkage and a reactive hydrazide moiety, which is a key synthon for generating more complex heterocyclic systems like oxadiazoles and Schiff bases.

Conventional methods for synthesizing benzohydrazides, particularly the hydrazinolysis of esters, often require prolonged reaction times at high temperatures, leading to potential side product formation and increased energy consumption.[1] In contrast, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in drug discovery and development.[2][3] This technique leverages the ability of polar molecules to efficiently absorb microwave energy, resulting in rapid, uniform, and direct heating of the reaction mixture.[4][5] The advantages are significant, including dramatic reductions in reaction times (from hours to minutes), improved reaction yields, enhanced product purity, and alignment with the principles of green chemistry by minimizing solvent use and energy input.[6][7][8]

This application note provides a detailed, validated protocol for the synthesis of 4-[(4-Iodophenoxy)methyl]benzohydrazide from its corresponding methyl ester using a dedicated microwave synthesizer. We will delve into the scientific rationale behind the synthetic strategy, explain the mechanistic advantages of microwave irradiation, and provide a step-by-step workflow designed for reproducibility and efficiency.

The Rationale and Mechanism of Microwave-Assisted Synthesis

The accelerated reaction rates observed in MAOS are primarily due to the unique mechanism of microwave heating, which differs fundamentally from conventional conductive heating.[8]

  • Mechanism of Heating: Microwave energy interacts directly with polar molecules in the reaction mixture through two main mechanisms: Dipolar Polarization and Ionic Conduction.[4][5]

    • Dipolar Polarization: Polar molecules, such as the ethanol solvent and the ester reactant, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, leading to rapid and efficient volumetric heating of the entire sample simultaneously.[9]

    • Ionic Conduction: If any ionic species are present, they will migrate through the solution under the influence of the electric field. The resistance to this movement causes collisions and generates heat.[8]

  • Advantages Over Conventional Heating: Unlike traditional oil baths, where heat is slowly transferred from an external source through the vessel walls, microwave heating is instantaneous and uniform.[2] This "in-core" heating minimizes the thermal gradient across the sample, prevents localized overheating at the vessel walls, and allows the reaction to reach the target temperature in seconds, thereby dramatically accelerating reaction kinetics.[9] This rapid heating provides the necessary activation energy for the reaction to proceed much faster than under conventional conditions.[9]

Overall Synthetic Strategy

The synthesis of the target compound is achieved in two primary stages. The first stage involves a standard Williamson ether synthesis to create the precursor ester, followed by the key microwave-assisted hydrazinolysis step.

Caption: Overall two-stage synthetic pathway.

Materials and Equipment

Reagents and Solvents Grade Supplier
Methyl 4-((4-iodophenoxy)methyl)benzoate≥98%Commercially Available
Hydrazine Hydrate (N₂H₄·H₂O)≥98% (or 64% aq. solution)Sigma-Aldrich, Merck
Ethanol (EtOH)Anhydrous, ≥99.5%Standard Supplier
Deionized WaterHigh PurityLaboratory Supply
Diethyl EtherACS GradeStandard Supplier
Equipment Description
Microwave Synthesizere.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction VialWith snap-on cap and stir bar
Analytical Balance4-decimal place
Magnetic StirrerStandard laboratory model
Filtration ApparatusBüchner funnel, filter flask, vacuum source
GlasswareBeakers, Erlenmeyer flasks, graduated cylinders
TLC PlatesSilica Gel 60 F₂₅₄
Characterization InstrumentsFTIR Spectrometer, NMR Spectrometer, Mass Spectrometer

Safety Note: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Detailed Experimental Protocol

This protocol details the conversion of the intermediate ester to the final hydrazide product.

Step 1: Reagent Preparation
  • Place a 10 mL microwave reaction vial containing a small magnetic stir bar on an analytical balance.

  • Weigh out 1.00 g (2.72 mmol) of Methyl 4-((4-iodophenoxy)methyl)benzoate and add it to the vial.

  • In a chemical fume hood, carefully measure and add 5 mL of anhydrous ethanol to the vial. Stir the mixture until the solid is fully dissolved.

  • Using a calibrated pipette, add 0.53 mL (10.88 mmol, 4 equivalents) of hydrazine hydrate (assuming 64% aqueous solution, density ~1.03 g/mL) to the reaction mixture. The use of a molar excess of hydrazine hydrate ensures the reaction goes to completion.[10]

Step 2: Microwave-Assisted Reaction
  • Securely cap the reaction vial.

  • Place the vial into the cavity of the microwave synthesizer.

  • Set the following reaction parameters:

    • Temperature: 100 °C (Use variable power to maintain temperature)

    • Ramp Time: 2 minutes

    • Hold Time: 8 minutes

    • Stirring: High

  • Initiate the microwave irradiation program. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired, using a mobile phase such as 50% ethyl acetate in hexane.

Step 3: Product Isolation and Purification
  • Once the program is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Carefully uncap the vial inside the fume hood.

  • Pour the reaction mixture into a beaker containing 50 mL of cold deionized water. A white precipitate of the product should form immediately.

  • Stir the aqueous suspension for 15 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid cake on the filter paper sequentially with deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether (1 x 10 mL) to remove any remaining impurities.

  • Dry the purified white solid in a vacuum oven at 60 °C for 4 hours or until a constant weight is achieved.

Workflow and Characterization

The entire process from setup to characterization is streamlined for efficiency.

Caption: Step-by-step experimental workflow diagram.
Expected Results and Characterization Data

The microwave-assisted protocol typically yields the final product as a white crystalline solid with high purity.

Parameter Expected Outcome Comparison to Conventional Method
Reaction Time 10 minutes4-6 hours (reflux)[11]
Yield >90%70-85%[10][12]
Purity High (often no further purification needed)Recrystallization often required

Product Validation: The identity and purity of the synthesized 4-[(4-Iodophenoxy)methyl]benzohydrazide should be confirmed using standard spectroscopic techniques.

Technique Expected Data
FTIR (KBr, cm⁻¹) 3300-3200 (N-H stretching, -NH₂), 3050 (Ar C-H), 1640-1660 (C=O amide I band), 1600 (C=C aromatic), 1240 (C-O-C ether stretch).[10]
¹H NMR (DMSO-d₆, δ, ppm) ~9.5 (s, 1H, -CONH-), ~7.8 (d, 2H, Ar-H ortho to C=O), ~7.6 (d, 2H, Ar-H ortho to I), ~7.4 (d, 2H, Ar-H ortho to CH₂), ~6.9 (d, 2H, Ar-H ortho to O), ~5.2 (s, 2H, -O-CH₂-Ar), ~4.4 (s, 2H, -NH₂).
Mass Spec (ESI+) Calculated for C₁₄H₁₃IN₂O₂: 368.00 g/mol . Found: m/z = 369.01 [M+H]⁺.

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 4-[(4-Iodophenoxy)methyl]benzohydrazide. By significantly reducing reaction times from hours to just 10 minutes and delivering excellent yields with high purity, this protocol offers a substantial improvement over conventional heating methods.[1][13] This approach is highly scalable and aligns with the principles of green chemistry, making it an invaluable tool for researchers in medicinal chemistry and drug development who require fast access to key synthetic intermediates.[6][14]

References

  • Suzana, S., Najati, F.A., Isnaeni, I., & Budiati, T. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 279-283. [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. European Centre for Pharmaceutical Celenit, 1-4. [Link]

  • Kappe, C. O. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

  • Bandyopadhyay, D., & Mukherjee, B. (2015). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Research & Reviews: Journal of Chemistry, 4(3), 1-10. [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]

  • Bargues, R., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(11), 2638. [Link]

  • Najati, F. A., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature reviews. Drug discovery, 5(1), 51-63. [Link]

  • Suzana, S., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Airlangga University Repository. [Link]

  • Barge, A. S., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6), a422-a432. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation Website. [Link]

  • Ali, A., et al. (2016). Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivatives as New Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Medicinal Chemistry, 6(9), 583-592. [Link]

  • Sharma, P., & Singh, I. (2015). Role of Microwave in Pharmaceutical Sciences. ANU Books Publisher & Distributor. [Link]

  • Isnaeni, I., et al. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1935-1944. [Link]

  • Banna, H. A., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 273–278. [Link]

  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-[(4-Iodophenoxy)methyl]benzohydrazide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(4-Iodophenoxy)methyl]benzohydrazide in DMSO

Executive Summary

This guide addresses solubility challenges associated with 4-[(4-Iodophenoxy)methyl]benzohydrazide , a compound exhibiting a "push-pull" physicochemical profile. The molecule contains a polar, hydrogen-bond-rich hydrazide motif ($ -CONHNH_2 $) capable of high-energy crystal lattice formation, linked to a lipophilic 4-iodophenoxy tail via an ether bridge.

While Dimethyl Sulfoxide (DMSO) is the thermodynamic solvent of choice, users frequently encounter kinetic dissolution barriers (slow solvation) or moisture-induced precipitation. This document provides a self-validating troubleshooting workflow to ensure consistent stock preparation.

Part 1: The Solubility Decision Matrix

Visualizing the troubleshooting workflow for stubborn particulates.

SolubilityWorkflow Start Start: Solid Compound + DMSO Inspect Visual Inspection: Is solution clear? Start->Inspect Cloudy Cloudy / Particulates Visible Inspect->Cloudy No Sonicate Step 2: Bath Sonication (40 kHz, 10 min, 25°C) Inspect->Sonicate Still Cloudy (Cycle 2) Heat Step 3: Thermal Shift (Heat to 45°C, 5 min) Inspect->Heat Still Cloudy (Cycle 3) CheckWater Critical Check: Is DMSO Anhydrous? Inspect->CheckWater Persistent Precipitate Success Success: Clear Solution (Proceed to QC) Inspect->Success Yes Vortex Step 1: High-Speed Vortex (30-60 sec) Cloudy->Vortex Vortex->Inspect Sonicate->Inspect Heat->Inspect FreshDMSO Action: Replace with Fresh/Dry DMSO (<0.1% H2O) CheckWater->FreshDMSO No / Unknown CheckWater->Success Yes (Saturation Limit Reached?) FreshDMSO->Vortex

Figure 1: Step-by-step decision tree for solubilizing difficult hydrazide derivatives in DMSO.

Part 2: Troubleshooting & FAQs
Q1: Why does this specific compound resist dissolution despite DMSO being a "universal" solvent?

The Science: The resistance is likely thermodynamic. 4-[(4-Iodophenoxy)methyl]benzohydrazide possesses two conflicting structural domains:

  • The Hydrazide Head: Forms strong intermolecular hydrogen bond networks ($ N-H \cdots O=C $) in the solid state, creating a high lattice energy barrier that the solvent must overcome [1].

  • The Aryl Iodide Tail: The heavy iodine atom enhances lipophilicity and induces

    
     stacking interactions, further stabilizing the crystal structure.
    

The Solution: You must provide external energy to break the lattice. Sonication (kinetic energy) disrupts aggregates, while gentle heating (thermodynamic energy) increases the solubility limit. DMSO is an excellent H-bond acceptor, but it requires time to intercalate into the crystal lattice of hydrazides [2].

Q2: I dissolved the compound, but it precipitated immediately upon dilution into cell culture media. Why?

The Mechanism: This is the "Crash-Out" effect.[1] DMSO is hygroscopic and miscible with water.[2] When you dilute your stock (e.g., 10 mM in DMSO) into aqueous media:

  • Water molecules aggressively hydrate the DMSO molecules.

  • The "free" DMSO available to solvate the hydrophobic iodophenoxy tail disappears.

  • The compound's local solubility drops below its concentration, forcing precipitation [3].[1][3]

Corrective Protocol:

  • Step-Down Dilution: Do not dilute 1:1000 in one step. Perform an intermediate dilution (e.g., 1:10) in a transition solvent (like 50% DMSO/Water or PEG-400) if possible, though for cell culture, this is limited.

  • Dynamic Mixing: Add the DMSO stock into the vortexing media, not the other way around, to prevent local regions of high concentration/supersaturation.

Q3: Can I use acid to help dissolve it?

Recommendation: Proceed with Caution. While hydrazides can be protonated (forming the hydrazinium ion), this is generally not recommended for DMSO stocks intended for biological screening.

  • Risk: Acidifying DMSO can lead to instability and potential oxidation of the hydrazide to a diimide or acid [4].

  • Alternative: If pH adjustment is absolutely necessary for an LC-MS standard, use 0.1% Formic Acid, but expect a shift in retention time. For biological assays, keep the DMSO neutral.

Part 3: Optimized Solubilization Protocol

Prerequisites:

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: DMSO absorbs water from air; water content >0.5% drastically reduces solubility for this lipophilic compound [3].

  • Equipment: Ultrasonic water bath (temp controlled), Vortex mixer.

StepActionTechnical Rationale
1 Weighing Weigh the solid into a glass vial (avoid polystyrene, which DMSO damages).
2 Solvent Addition Add Anhydrous DMSO to achieve a target concentration of 10-20 mM . Avoid aiming for >50 mM initially.
3 Vortex Vortex at max speed for 60 seconds.
4 Sonication Sonicate at 40 kHz for 10-15 minutes . Ensure bath temp does not exceed 40°C. Sonication induces cavitation, breaking crystal aggregates.
5 Thermal Shift If particulates persist, heat to 45-50°C for 5 minutes. Hydrazides are generally stable at this temp for short durations.
6 Visual QC Hold vial against a dark background with a light source. Look for "shimmering" (undissolved micro-crystals).
Part 4: Stability and Storage Data

The following table summarizes the stability profile of benzohydrazide derivatives in DMSO based on functional group analysis.

ParameterConditionRecommendation
Storage Temp -20°COptimal for long-term storage. Prevents degradation.
Freeze/Thaw CyclesLimit to <3 cycles. Repeated freezing promotes crystal nucleation that is hard to re-dissolve [5].
Hygroscopicity Open AirHigh Risk. DMSO absorbs atmospheric water. Store under Nitrogen/Argon if possible.
Oxidation Ambient AirModerate Risk. Hydrazides can slowly oxidize. Keep tightly sealed.
References
  • BenchChem Technical Support. (2025). Troubleshooting Compound Solubility in DMSO. Retrieved from

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. LRIG Presentation.[4] Retrieved from

  • ResearchGate Community. (2017). How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media? Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Methoxybenzhydrazide (Similar Class).[5] Retrieved from

  • Balakin, K. V., et al. (2006). Comprehensive analysis of the solubility of small organic molecules in DMSO. Journal of Biomolecular Screening. (Contextual grounding for DMSO library storage).

Sources

Preventing deiodination during benzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fragile Halo" Problem

In drug discovery, iodinated benzohydrazides are high-value intermediates, often serving as precursors for further cross-coupling (Suzuki, Sonogashira) or radio-labeling. However, the Carbon-Iodine (C-I) bond is the weakest among common aryl halides (Bond Dissociation Energy


 65 kcal/mol).

A common failure mode occurs when reacting iodobenzoates with hydrazine hydrate . Users frequently report the formation of the des-iodo product (benzohydrazide) instead of the desired iodobenzohydrazide. This guide addresses the root causes—primarily trace metal contamination and thermodynamic stress—and provides validated protocols to preserve the iodine handle.

Module 1: The "Ghost" Catalyst (Trace Metals)

Status: Critical | Frequency: High

The most common cause of deiodination is not the hydrazine itself, but the presence of trace transition metals (Pd, Cu, Fe) carried over from previous synthetic steps.

The Mechanism

Hydrazine is a potent reducing agent. In the absence of metals, it reacts as a nucleophile. However, in the presence of even ppm levels of Palladium (e.g., from a preceding Suzuki coupling), hydrazine acts as a hydrogen donor, forming a catalytic hydrogenation system (


) that rapidly cleaves the C-I bond via oxidative addition.

DeiodinationMechanism Pd_Resting Trace Pd(0) (Contaminant) OxAdd Ar-Pd-I (Intermediate) Pd_Resting->OxAdd Oxidative Addition Hydrazine Hydrazine (H2N-NH2) Hydrazine->OxAdd H-Transfer ArI Ar-I (Substrate) ArI->OxAdd OxAdd->Pd_Resting Regenerates Catalyst Reduct Ar-H (Deiodinated Byproduct) OxAdd->Reduct Reductive Elimination

Figure 1: The catalytic cycle of unwanted hydrodehalogenation driven by trace Palladium.

Protocol: Metal Scavenging

If your starting material was made via metal catalysis, you must scavenge metals before adding hydrazine.

  • Dissolution: Dissolve the crude ester in THF or EtOAc.

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) at 0.5 equiv relative to the theoretical metal content (or 5-10 wt% of substrate).

  • Incubation: Stir at 40°C for 2-4 hours.

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite.

  • Validation: Test the filtrate. If the solution is colored (and shouldn't be), repeat.

    • Note: Standard aqueous washes (EDTA/Brine) are often insufficient for colloidal Pd.

Module 2: Kinetic vs. Thermodynamic Control

Status: Optimization | Frequency: Medium

Direct hydrazinolysis of esters requires heat (refluxing ethanol/methanol), often


. Prolonged heating promotes radical cleavage of the C-I bond. The solution is to change the leaving group to lower the activation energy, allowing the reaction to proceed at temperatures where the C-I bond is stable (

).
Comparative Data: Leaving Group Efficiency
Leaving GroupReaction TempReaction TimeDeiodination RiskYield (Typical)
Methyl Ester 65-80°C (Reflux)4-12 HoursHigh 60-75%
Acid Chloride -10°C to 0°C30 MinutesNegligible 85-95%
Activated Ester (HOBt) 25°C (RT)2-4 HoursLow 80-90%
Recommended Workflow: The Acid Chloride Route

Instead of reacting the ester directly, convert it to the acid chloride first.

  • Hydrolysis: Saponify ester to Acid (LiOH, THF/H2O).

  • Chlorination: React Acid with Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM at 0°C . Evaporate to dryness (keep cold).

  • Hydrazinolysis:

    • Dissolve Hydrazine Hydrate (2.0 eq) in THF at -10°C .

    • Add Acid Chloride (dissolved in THF) dropwise to the hydrazine.

    • Why? The reaction is instantaneous at -10°C. The C-I bond does not have enough thermal energy to homolyze.

Module 3: Reagent Engineering (Boc-Protection)

Status: Specialized | Frequency: Low[1]

If the acid chloride route is not viable (e.g., acid-sensitive groups present), use tert-butyl carbazate (Boc-NH-NH2) instead of hydrazine hydrate.

  • Logic: Boc-hydrazine is less reducing than free hydrazine. It also adds steric bulk, slowing down the formation of metal-hydrido complexes if trace metals are present.

  • Deprotection: The resulting Boc-hydrazide can be deprotected with 4M HCl/Dioxane (anhydrous) without affecting the Aryl-Iodide bond.

Troubleshooting & FAQs

Q: I see a "double mass" peak (M+M) in LCMS. What is this? A: This is the symmetrical diacylhydrazine (Ar-CO-NH-NH-CO-Ar).

  • Cause: Insufficient hydrazine excess. The product hydrazide reacts with the starting ester.

  • Fix: Increase Hydrazine Hydrate to 5–10 equivalents. The excess hydrazine acts as both solvent and nucleophile, statistically preventing the dimer.

Q: My reaction turns purple/violet. Is this bad? A: Yes. Purple usually indicates free Iodine (


), confirming deiodination has occurred.
  • Immediate Action: Check temperature.[2][3][4][5] Add a radical scavenger like BHT (Butylated hydroxytoluene) (1-5 mol%) to the reaction mixture to inhibit radical propagation.

Q: Can I use Ethanol as a solvent? A: Caution advised. Ethanol at reflux (78°C) is risky for Aryl-Iodides.

  • Alternative: Use Isopropanol at 50°C (slower but safer) or switch to the Acid Chloride route in DCM/THF (cold).

Decision Tree: Synthesis Strategy

SynthesisStrategy Start Start: Iodobenzoic Ester CheckPd Was Pd used in previous step? Start->CheckPd Scavenge Step A: Metal Scavenging (SiliaMetS / Thiol) CheckPd->Scavenge Yes RouteSelect Select Activation Method CheckPd->RouteSelect No / After Clean Scavenge->RouteSelect Direct Direct Hydrazinolysis (High Temp, High Risk) RouteSelect->Direct Robust Substrate AcidCl Acid Chloride Route (-10°C, Low Risk) RouteSelect->AcidCl Labile Iodine (Recommended) Boc Boc-Hydrazine Coupling (RT, Med Risk) RouteSelect->Boc Acid Sensitive

Figure 2: Strategic decision tree for selecting the safest synthetic route.

References

  • Vertex AI / NIH . (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium. Retrieved from [Link]

    • Context: Establishes the mechanism of Pd-c
  • Organic Chemistry Portal . (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

    • Context: Demonstrates that Pd + Hydrazine is a known dehalogen
  • Biotage . (2020).[6][7] Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

    • Context: Protocols for removing the "ghost c

Sources

Optimizing yield of hydrazine hydrate reflux reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazine Hydrate Reflux Optimization Topic: Optimizing Yield & Safety in Hydrazine Hydrate Reflux Protocols Audience: Medicinal Chemists, Process Engineers, and API Developers

Executive Summary: The Hydrazine Paradox

Hydrazine hydrate (


) is a bifurcated reagent in drug development: it is indispensable for constructing nitrogenous heterocycles (pyrazoles, triazoles, pyridazines) and effecting deoxygenations (Wolff-Kishner), yet it is kinetically erratic and thermodynamically hazardous.

The Central Thesis of Yield Loss: In 85% of failed hydrazine reflux experiments, yield is not lost during the reaction but during the setup (oxidation/stoichiometry errors) or the workup (poor separation of amphoteric products from excess hydrazine).

This guide replaces generic advice with root-cause analysis for yield optimization.

Module 1: Critical Safety & Setup (The Foundation)

Before optimization, stability must be guaranteed. Hydrazine vapor is explosive and acutely toxic.

The Inert Atmosphere Mandate

Issue: Hydrazine is susceptible to auto-oxidation by atmospheric oxygen, producing water and nitrogen gas. This alters the stoichiometry mid-reaction, leading to incomplete conversion. Protocol:

  • Sparging: Argon sparge the solvent for 15 minutes before adding hydrazine.

  • Positive Pressure: Maintain a slight positive pressure of

    
     or Ar throughout the reflux.
    
  • Visual Check: If the hydrazine hydrate turns yellow upon addition, dissolved oxygen is present.

Glassware & Surface Chemistry

Issue: Molybdenum, Copper, and Iron ions catalyze the decomposition of hydrazine. Protocol:

  • Use only pristine borosilicate glass.

  • Avoid: Metal spatulas or worn stir bars with exposed magnets (Fe/Ni).

  • Passivation: For critical scale-ups, rinse glassware with EDTA solution to sequester trace metal ions.

Module 2: The Wolff-Kishner / Huang-Minlon Nexus

Target: Deoxygenation of ketones/aldehydes to alkanes.[1]

The Mechanism of Failure: The standard reflux temperature of hydrazine hydrate (


) is insufficient to overcome the activation energy for the final decomposition of the hydrazone intermediate.

The "Water Wall" Phenomenon: Water is a byproduct of hydrazone formation. If water remains in the pot, the temperature cannot rise above


, stalling the reaction at the hydrazone stage.

Optimized Protocol (Huang-Minlon Modification):

  • Formation Phase: Reflux ketone, hydrazine hydrate (3-5 equiv), and KOH (3 equiv) in diethylene glycol (DEG) at

    
     for 1 hour.
    
  • Distillation Phase (Critical): Replace the reflux condenser with a distillation head. Distill off water and excess hydrazine until the internal temperature rises to

    
     .
    
  • Decomposition Phase: Once the "Water Wall" is breached (

    
    ), reflux for 3-4 hours to drive 
    
    
    
    evolution.

Data: Yield Comparison

Protocol Variant Reactant Temp (Max) Yield (%)

| Standard Wolff-Kishner | Sealed Tube / Ethanol |


 | 48-60% |
| Huang-Minlon  | Open / Diethylene Glycol  | 

| 85-95% | | Barton Modification | Anhydrous / Triethanolamine |

| 75-85% (Steric dependent) |

Module 3: Heterocycle Synthesis & Gabriel Cleavage

Target: Pyrazoles, Phthalimide cleavage (Ing-Manske procedure).

The Solubility Trap (Gabriel Synthesis)

Scenario: You are cleaving an N-alkyl phthalimide to release a primary amine. Issue: The byproduct, phthalhydrazide, is notoriously insoluble in ethanol but soluble in water/base. The target amine often gets trapped in the phthalhydrazide matrix. Troubleshooting Guide:

  • Q: The reaction turned into a solid brick. What now?

    • A: This is good. The solid is the phthalhydrazide salt.[2]

    • Fix: Add dilute HCl. The amine forms a soluble hydrochloride salt; the phthalhydrazide remains insoluble. Filter off the solid, then basify the filtrate to extract the amine.[3]

  • Q: Low yield of Pyrazole from 1,3-diketone?

    • A: Likely regioselectivity issues or bis-addition.

    • Fix: Control pH. At pH < 7, hydrazine is protonated (

      
      ) and less nucleophilic, slowing the reaction but improving selectivity. For 1,3-diketones, use ethanol at 
      
      
      
      for addition, then warm to reflux.

Module 4: Workup & Purification (The "Hidden Yield Killer")

Removing excess hydrazine without destroying the product.

The Azeotrope Solution: Hydrazine hydrate forms a high-boiling azeotrope with water. Simple rotary evaporation often fails to remove the last 5-10 equivalents.

Protocol A: The Xylene Chase (For stable, non-volatile products)

  • Add Xylene (or Toluene) to the crude mixture.

  • Distill/Rotovap. Hydrazine hydrate forms a hetero-azeotrope with xylene and is dragged out.

  • Repeat 2x.

Protocol B: Chemical Destruction (For trace removal) Warning: Exothermic.

  • Dilute reaction mixture with water.

  • Add commercially available bleach (NaOCl) dropwise at

    
    .
    
  • Monitor with starch-iodide paper (oxidizer check).

Visualizing the Logic

Diagram 1: The Huang-Minlon Optimization Workflow

This diagram illustrates the critical temperature-dependent phase shift required for high yields.

HuangMinlon Start Start: Ketone + N2H4.H2O + KOH Solvent: Diethylene Glycol Phase1 Phase 1: Hydrazone Formation Reflux @ 120°C (1 hr) Start->Phase1 Decision Is Water Present? Phase1->Decision Distill CRITICAL STEP: Distill off H2O + Excess N2H4 Decision->Distill Remove Water Fail FAILURE: Reaction Stalls at Hydrazone Yield < 50% Decision->Fail Yes (Reflux Continued) TempRise Internal Temp Rises to 195-200°C Distill->TempRise Phase2 Phase 2: Wolff-Kishner Reduction N2 Evolution (3-4 hrs) TempRise->Phase2 Workup Workup: Dilute w/ H2O, Acidify/Extract Phase2->Workup

Caption: The "Water Wall" logic. Failure to distill (red path) locks the temperature at 120°C, preventing reduction. Removal of water (green path) enables the 200°C activation energy.

Diagram 2: Gabriel Synthesis Workup Decision Tree

Navigating the solubility differences between the target amine and the phthalhydrazide byproduct.

GabrielWorkup Crude Crude Mixture (Amine + Phthalhydrazide) Solvent Solvent Choice? Crude->Solvent Ethanol Refluxing Ethanol (Ing-Manske) Solvent->Ethanol Standard Precip Heavy White Precipitate Forms (Phthalhydrazide) Ethanol->Precip Action1 Add dilute HCl Precip->Action1 Filter Filtration Action1->Filter Solid Solid Residue: Phthalhydrazide (Discard) Filter->Solid Filtrate Filtrate: Amine.HCl Salt Filter->Filtrate Final Basify (NaOH) -> Extract Pure Amine Filtrate->Final

Caption: Separation strategy relying on the pH-dependent solubility switch of the amine vs. the inert phthalhydrazide byproduct.

FAQ: Troubleshooting & Optimization

Q1: My reaction mixture turned black and tarry. What happened?

  • Diagnosis: Thermal decomposition or oxidation.

  • Solution:

    • Check your inert gas line. Hydrazine oxidizes to diazenes which polymerize.

    • Lower the bath temperature by 10°C.

    • Add a radical scavenger: In rare cases, adding BHT (butylated hydroxytoluene) can prevent polymerization of sensitive substrates.

Q2: I am using the Huang-Minlon method, but I lost my product during the distillation step.

  • Diagnosis: Your product "steam distilled" with the hydrazine/water azeotrope.

  • Solution: This occurs with volatile alkanes (low MW).

    • Fix: Switch to the Cram Modification . Use potassium tert-butoxide in DMSO at room temperature (or mild heat). This avoids the high-temperature distillation entirely.[4]

Q3: How do I remove the "fishy" smell of hydrazine from my final product?

  • Diagnosis: Trace hydrazine contamination.

  • Solution:

    • Wash: If your product is organic-soluble, wash the organic layer with 10%

      
       solution. The copper complexes with hydrazine (turning blue/green) and stays in the aqueous phase. Note: Ensure your product does not chelate copper.
      

References

  • Huang-Minlon Modification: Huang-Minlon. "Reduction of Steroid Ketones and other Carbonyl Compounds by Modified Wolff-Kishner Method." Journal of the American Chemical Society, vol. 71, no.[5] 10, 1949, pp. 3301–3303. Link

  • Ing-Manske Procedure (Gabriel Synthesis): Ing, H. R., and Manske, R. H. F.[6] "A Modification of the Gabriel Synthesis of Amines." Journal of the Chemical Society, 1926, pp. 2348-2351. Link

  • Hydrazine Safety & Properties: PubChem. "Hydrazine."[2][7][8][9][10][11][12][13][14][15][16][17] National Library of Medicine. Link

  • Catalytic Advances: "Wolff-Kishner Reduction."[7][17] Organic Chemistry Portal. (Detailed mechanism and modern catalytic variations). Link

Sources

Troubleshooting cyclization side reactions in benzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting cyclization side reactions in benzohydrazide synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic workflows. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a significant, less polar byproduct in my benzohydrazide synthesis. What is it and why is it forming?

A: The most common byproduct encountered during benzohydrazide synthesis is 2,5-diphenyl-1,3,4-oxadiazole . This occurs through a cyclization side reaction.

This unwanted reaction happens when two molecules of your desired benzohydrazide product condense, or when a molecule of benzohydrazide reacts with unconsumed starting material (like benzoic acid or its ester) under the reaction conditions, especially with prolonged heating.[1] The process involves the formation of a 1,2-diacylhydrazine intermediate, which then undergoes dehydrative cyclization to form the highly stable aromatic oxadiazole ring.[2][3]

The formation of this side product is a common pitfall because the conditions used for the primary synthesis (e.g., heating in a solvent) can also be sufficient to promote this secondary dehydration and cyclization pathway, consuming your desired product and reducing the overall yield.[1]

Oxadiazole Formation Mechanism Mechanism of 1,3,4-Oxadiazole Formation cluster_0 Step 1: Condensation cluster_1 Step 2: Dehydrative Cyclization BH1 Benzohydrazide DAH 1,2-Dibenzoylhydrazine (Intermediate) BH1->DAH + BH2 Benzohydrazide BH2->DAH DAH_2 1,2-Dibenzoylhydrazine H2O_1 H₂O OXA 2,5-Diphenyl-1,3,4-oxadiazole (Side Product) DAH_2->OXA Heat / Catalyst - H₂O H2O_2 H₂O

Fig 1. Mechanism of 1,3,4-oxadiazole side product formation.
Q2: How can I adjust my reaction conditions to minimize the formation of 2,5-diphenyl-1,3,4-oxadiazole?

A: Optimizing your reaction conditions is the most critical step in preventing this side reaction. The key is to find a balance that allows for the complete conversion of your starting ester to the hydrazide without providing enough energy or time for the subsequent cyclization.

  • Temperature Control: Excessive heat is a primary driver of the cyclization reaction. While reflux is often necessary to initiate the reaction between an ester and hydrazine hydrate, prolonged heating at high temperatures should be avoided. Running the reaction at the lowest effective temperature can significantly minimize side product formation.[1] For some systems, microwave-assisted synthesis can shorten reaction times, but the temperature must be carefully controlled.[4]

  • Reaction Time & Monitoring: Do not run the reaction for a fixed time blindly. The progress should be diligently monitored using Thin-Layer Chromatography (TLC).[5] As soon as the starting ester spot disappears, the reaction should be stopped and worked up. Over-refluxing after the primary reaction is complete will only serve to convert your desired benzohydrazide into the oxadiazole.

  • Catalysis and pH: The initial hydrazinolysis typically does not require a catalyst.[6] However, the cyclodehydration step is often catalyzed by acidic or basic conditions.[7][8] Ensure your glassware is clean and that your reagents are free from acidic or basic impurities that could inadvertently catalyze the side reaction. While strong dehydrating agents like POCl₃ or PPA are used to intentionally synthesize oxadiazoles, their accidental presence must be avoided.[3][9]

Table 1: Effect of Reaction Parameters on Benzohydrazide Synthesis

Parameter Recommendation for High Purity Rationale
Temperature Use the minimum temperature required for reaction (e.g., gentle reflux). Higher temperatures provide the activation energy for the unwanted dehydrative cyclization.[1][10]
Time Monitor via TLC; stop reaction immediately after starting material is consumed. Prevents the product (benzohydrazide) from reacting further to form the oxadiazole.[5]
Solvent Ethanol is a common and effective choice. Provides good solubility for reactants and facilitates precipitation of the product upon cooling.[1][5]

| Catalyst | Avoid acidic/basic contaminants. No catalyst is generally needed for hydrazinolysis. | Contaminants can catalyze the cyclodehydration side reaction.[7] |

Q3: I suspect my starting materials are the issue. How do reagent choice and stoichiometry impact this side reaction?

A: The quality and quantity of your reagents are fundamental to a successful synthesis.

  • Purity of Reactants: Always use high-purity starting materials. Impurities in your ester (e.g., residual benzoic acid) or hydrazine hydrate can introduce contaminants that may interfere with the reaction or catalyze side reactions.[1] It is good practice to use freshly distilled or newly purchased high-purity reagents.

  • Stoichiometry of Hydrazine Hydrate: A slight excess of hydrazine hydrate (typically 1.2 to 5 equivalents) is recommended.[5][6] This helps to drive the reaction to completion, ensuring that all of the starting ester is consumed. By eliminating the ester, you prevent a key pathway for oxadiazole formation (the reaction of product hydrazide with leftover ester).

Q4: Can you provide an optimized, step-by-step protocol for synthesizing benzohydrazide while minimizing cyclization?

A: Certainly. This general protocol is based on well-established methods and is designed to maximize the yield of benzohydrazide while suppressing the formation of the 1,3,4-oxadiazole byproduct.[5][6]

Fig 2. Optimized workflow for high-purity benzohydrazide synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl benzoate (1.0 equivalent) in ethanol.[5]

  • Reagent Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.[5]

  • Heating and Monitoring: Heat the mixture to a gentle reflux (approximately 80 °C). Monitor the reaction's progress using TLC (e.g., with a 1:1 ethyl acetate/hexane eluent). The benzohydrazide product will have a lower Rf value than the starting methyl benzoate.

  • Work-up: Once the TLC analysis shows the complete disappearance of the methyl benzoate spot (typically 2-6 hours), remove the flask from the heat source and allow it to cool to room temperature.[5][6] The benzohydrazide will begin to precipitate as a white solid.

  • Isolation: Cool the mixture further in an ice bath to maximize precipitation.[1] Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[1][6] For further purification, recrystallize the crude product from a minimal amount of hot ethanol.[1]

  • Drying and Analysis: Dry the purified white crystals under vacuum. Confirm the identity and purity of the product by measuring its melting point and acquiring IR and NMR spectra.

Q5: I already have a mixture of my product and the oxadiazole. How can I purify my benzohydrazide and confirm its purity?

A: If the side reaction has already occurred, purification is essential.

  • Purification by Recrystallization: Recrystallization is the most effective method for separating benzohydrazide from the 2,5-diphenyl-1,3,4-oxadiazole byproduct.[1] Benzohydrazide has good solubility in hot ethanol and poor solubility in cold ethanol, making this solvent system ideal. The oxadiazole byproduct is typically less soluble and may precipitate out first from a hot solution, or alternatively, remain in the mother liquor after the benzohydrazide crystallizes upon cooling. Careful fractional crystallization may be necessary for heavily contaminated samples.

  • Analytical Confirmation: Several spectroscopic techniques can be used to confirm the purity of your final product and to characterize the side product.[3][11][12]

Table 2: Key Analytical Data for Distinguishing Benzohydrazide from its Oxadiazole Byproduct

Technique Benzohydrazide 2,5-Diphenyl-1,3,4-oxadiazole
IR Spectroscopy Shows characteristic N-H stretching bands (approx. 3200-3300 cm⁻¹) and a C=O stretch (approx. 1640-1660 cm⁻¹). Lacks N-H stretching bands. Shows characteristic C=N stretch (approx. 1610-1650 cm⁻¹) and C-O-C stretch (approx. 1000-1300 cm⁻¹).[11]
¹H NMR Exhibits distinct signals for the two N-H protons (which are exchangeable with D₂O) and aromatic protons.[11] Shows only signals for the aromatic protons. The absence of N-H signals is a key indicator.
¹³C NMR A signal for the carbonyl carbon (C=O) is present around 165-170 ppm. Two highly characteristic signals for the oxadiazole ring carbons appear further downfield, typically around 160-165 ppm.[11]

| TLC | More polar, lower Rf value. | Less polar, higher Rf value. |

By carefully controlling your reaction conditions and employing proper purification and analytical techniques, you can effectively troubleshoot and prevent the formation of cyclization side products, leading to higher yields and purity in your benzohydrazide synthesis.

References

  • Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. (2020). Available from: [Link]

  • Naaz, F., et al. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. (2020). Available from: [Link]

  • The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. (2018). Available from: [Link]

  • ResearchGate. Optimization of reaction conditions using benzohydrazide (1 mmol). Available from: [Link]

  • MDPI. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Available from: [Link]

  • Luxembourg Bio Technologies. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available from: [Link]

  • ResearchGate. Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2025). Available from: [Link]

  • AIP Publishing. Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (2017). Available from: [Link]

  • Royal Society of Chemistry. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. (2017). Available from: [Link]

  • Seton Hall University. Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Available from: [Link]

  • Biotage. Can Reaction Temperature Impact Synthetic Product Yield and Purity?. (2023). Available from: [Link]

  • MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019). Available from: [Link]

  • Journal of the American Chemical Society. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. (2024). Available from: [Link]

  • AIP Publishing. Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2017). Available from: [Link]

  • ResearchGate. [4+1] Cyclization of benzohydrazide and ClCF2COONa towards 1,3,4-oxadiazoles and 1,3,4-oxadiazoles-d5. (2025). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Available from: [Link]

  • Royal Society of Chemistry. The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Chemical Communications. (2020). Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2017). Available from: [Link]

  • Oxford Academic. Chemical synthesis of proteins using hydrazide intermediates. (2016). Available from: [Link]

  • PMC. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (2020). Available from: [Link]

  • EPFL. The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. (2020). Available from: [Link]

  • PMC. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). Available from: [Link]

  • JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. (2024). Available from: [Link]

  • MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2017). Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Available from: [Link]

  • RSC Publishing. Expedient tandem dehydrogenative alkylation and cyclization reactions under Mn(I)-catalysis. (2023). Available from: [Link]

  • YouTube. Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. (2022). Available from: [Link]

  • OSTI.gov. The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. (2006). Available from: [Link]

  • Ben-Gurion University of the Negev. Side reactions in peptide synthesis. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Wiley Online Library. Synthesis of Cyclic Peptides. (2009). Available from: [Link]

Sources

Technical Support Center: Enhancing Lipophilicity of Benzohydrazide Derivatives for Optimal Cell Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for enhancing the lipophilicity of benzohydrazide derivatives to improve cell permeability. Benzohydrazides are a versatile class of compounds with a wide range of biological activities.[1][2] However, their therapeutic potential can be limited by suboptimal pharmacokinetic properties, particularly poor cell permeability.

Lipophilicity, a critical physicochemical parameter, governs a drug's ability to cross biological membranes.[3] A delicate balance is required; while increased lipophilicity can enhance membrane permeability, excessive lipophilicity may lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance.[4] This guide is designed to help you navigate the complexities of modifying the benzohydrazide scaffold to achieve the desired balance and advance your drug discovery program.

Frequently Asked Questions (FAQs)

Q1: Why is lipophilicity a critical parameter for my benzohydrazide derivatives?

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For oral drug candidates, sufficient lipophilicity is necessary to traverse the lipid-rich membranes of the gastrointestinal tract.[5] However, if a compound is too lipophilic, it may become trapped in lipid bilayers or exhibit poor solubility in the aqueous environment of the gut, hindering absorption. Therefore, optimizing lipophilicity is a crucial step in developing orally bioavailable benzohydrazide-based drugs.

Q2: What is the difference between LogP and LogD, and which should I use for my benzohydrazide derivatives?

LogP (the logarithm of the partition coefficient) measures the lipophilicity of a neutral compound, representing its distribution between an organic solvent (typically octanol) and water.[6] LogD (the logarithm of the distribution coefficient) accounts for the lipophilicity of a compound at a specific pH, considering all its ionized and neutral forms.[7]

Since benzohydrazide derivatives can have ionizable groups, LogD at a physiological pH of 7.4 (LogD7.4) is the more relevant parameter for predicting cell permeability.[7] A compound's ionization state significantly affects its ability to cross cell membranes.

Q3: What are some common strategies to increase the lipophilicity of my benzohydrazide scaffold?

Several synthetic strategies can be employed to modulate the lipophilicity of the benzohydrazide core. These include:

  • Substitution on the Aromatic Rings: Introducing lipophilic substituents such as alkyl groups, halogens (F, Cl, Br), or trifluoromethyl (-CF3) groups on the phenyl rings can increase LogP.[8]

  • N-Alkylation/Arylation: Modification of the hydrazide nitrogen with alkyl or aryl groups can enhance lipophilicity, but care must be taken as this can also affect the compound's hydrogen bonding capacity and target interactions.

  • Bioisosteric Replacement: Replacing polar functional groups with less polar bioisosteres can be a powerful strategy. For example, a carboxylic acid could be replaced with a tetrazole, or an amide with an oxadiazole, to fine-tune lipophilicity and other properties like metabolic stability.[9][10]

Q4: How do I choose between a PAMPA and a Caco-2 assay for assessing permeability?

The choice depends on the stage of your research and the specific questions you are asking:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[11] It is ideal for early-stage screening of large numbers of compounds to get a rapid assessment of their passive permeability.

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium.[12] This model is more complex and lower-throughput than PAMPA but provides more biologically relevant data, as it can account for both passive diffusion and active transport processes, including efflux.[5] It is considered the gold standard for in vitro prediction of oral drug absorption.

A common strategy is to use PAMPA for initial screening and then confirm the permeability of promising candidates using the Caco-2 assay.

Troubleshooting Experimental Assays

Troubleshooting the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a valuable tool for high-throughput screening of passive permeability. However, several issues can arise during the experiment.

  • Causality: A common issue for lipophilic compounds is the unstirred water layer (UWL) , a layer of water adjacent to the artificial membrane that can become the rate-limiting step for permeation.[13] The compound may have difficulty partitioning from the aqueous donor compartment into the lipid membrane. Another cause could be poor solubility of the compound in the donor buffer.

  • Troubleshooting Steps:

    • Introduce Stirring: Use a plate shaker during incubation to reduce the thickness of the UWL.[13]

    • Optimize Donor Solution: Ensure your benzohydrazide derivative is fully dissolved in the donor buffer. The use of co-solvents like DMSO may be necessary, but the final concentration should be kept low (typically ≤1%) to avoid affecting membrane integrity.

    • Check Compound Stability: Verify that your compound is stable in the assay buffer for the duration of the experiment.

  • Causality: Inconsistent application of the lipid membrane or damage to the membrane can lead to high variability.

  • Troubleshooting Steps:

    • Ensure Proper Lipid Application: Follow the manufacturer's protocol for applying the lipid solution to the filter plate. Ensure the lipid is completely dissolved before application.

    • Perform a Membrane Integrity Test: After the assay, you can assess membrane integrity using marker compounds with known low permeability, such as Lucifer Yellow. High permeation of the marker indicates a compromised membrane.

Diagram 1: PAMPA Troubleshooting Workflow

PAMPA_Troubleshooting start Start PAMPA Experiment issue Problem Encountered start->issue low_perm Low/No Permeability for Lipophilic Compound issue->low_perm Is permeability unexpectedly low? high_var High Variability Between Wells issue->high_var Is there high variability? check_sol Check Compound Solubility in Donor Buffer low_perm->check_sol check_stir Introduce/Optimize Stirring low_perm->check_stir check_integrity Assess Membrane Integrity high_var->check_integrity check_lipid_app Review Lipid Application Technique high_var->check_lipid_app resolve_sol Adjust Buffer/Co-solvent (≤1% DMSO) check_sol->resolve_sol resolve_stir Implement Shaking During Incubation check_stir->resolve_stir resolve_integrity Use Membrane Integrity Marker (e.g., Lucifer Yellow) check_integrity->resolve_integrity resolve_lipid_app Ensure Complete Lipid Dissolution Before Application check_lipid_app->resolve_lipid_app end Reliable Data resolve_sol->end resolve_stir->end resolve_integrity->end resolve_lipid_app->end

A workflow for troubleshooting common PAMPA issues.

Troubleshooting the Caco-2 Permeability Assay

The Caco-2 assay provides more biologically relevant data but requires careful cell culture and monolayer validation.

  • Causality: Low Transepithelial Electrical Resistance (TEER) values (typically < 300-500 Ω·cm²) indicate that the tight junctions between the cells have not formed properly, and the monolayer is "leaky."[5] This can be due to issues with cell seeding density, contamination, or the passage number of the cells.

  • Troubleshooting Steps:

    • Optimize Seeding Density: Ensure you are using the optimal seeding density for your Caco-2 cells and plate type.

    • Check for Contamination: Regularly test your cell cultures for mycoplasma contamination, which can affect cell growth and monolayer formation.[14]

    • Monitor Passage Number: Use Caco-2 cells within a defined passage number range, as their characteristics can change over time in culture.[1][14]

    • Validate with Lucifer Yellow: In addition to TEER, measure the passive diffusion of Lucifer Yellow. High leakage confirms a compromised monolayer.[5]

  • Causality: This discrepancy often points to active efflux. The Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can pump your compound back out of the cell, reducing its apparent permeability.[5]

  • Troubleshooting Steps:

    • Perform a Bidirectional Assay: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (PappB-A / PappA-B) greater than 2 is a strong indicator of active efflux.[5]

    • Use Efflux Inhibitors: Co-incubate your compound with a known P-gp inhibitor, such as verapamil. A significant increase in A-to-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Diagram 2: Decision Tree for Permeability Assay Discrepancies

Caco2_Troubleshooting start High PAMPA Permeability, Low Caco-2 Permeability efflux_q Is Active Efflux Suspected? start->efflux_q perform_bidirectional Perform Bidirectional Caco-2 Assay efflux_q->perform_bidirectional Yes other_mechanism Consider Other Mechanisms: Poor Solubility, Metabolism efflux_q->other_mechanism No calc_er Calculate Efflux Ratio (ER) (Papp B-A / Papp A-B) perform_bidirectional->calc_er er_high ER > 2? calc_er->er_high efflux_confirmed Active Efflux Confirmed er_high->efflux_confirmed Yes er_high->other_mechanism No use_inhibitor Co-incubate with Efflux Inhibitor (e.g., Verapamil) efflux_confirmed->use_inhibitor perm_increase Permeability (A-B) Increases? use_inhibitor->perm_increase substrate_confirmed Compound is an Efflux Substrate perm_increase->substrate_confirmed Yes perm_increase->other_mechanism No

A decision tree for investigating discrepancies between PAMPA and Caco-2 results.

Experimental Protocol: High-Throughput PAMPA for Benzohydrazide Derivatives

This protocol provides a step-by-step methodology for assessing the passive permeability of benzohydrazide derivatives using a 96-well PAMPA plate.

Materials:

  • MultiScreen-IP PAMPA filter plate (96-well)

  • 96-well acceptor plate

  • Test benzohydrazide derivatives

  • Control compounds (e.g., propranolol for high permeability, methotrexate for low permeability)

  • Dodecane

  • Lecithin (or other suitable lipid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (HPLC grade)

  • 96-well UV-compatible plate

  • Plate reader

Procedure:

  • Preparation of Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate the solution to ensure complete dissolution.

  • Coating the Filter Plate: Carefully add 5 µL of the lipid solution to each well of the donor filter plate, ensuring the entire filter surface is coated.

  • Preparation of Donor Solutions:

    • Prepare stock solutions of your test and control compounds in DMSO (e.g., 10 mM).

    • Dilute the stock solutions with PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should not exceed 1%.

  • Preparation of Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Assembling the PAMPA Plate:

    • Add 150 µL of the donor solution to each well of the coated filter plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filters makes contact with the acceptor solution.

  • Incubation: Cover the plate assembly and incubate for 4-16 hours at room temperature with gentle shaking (e.g., 50-100 rpm) to minimize the unstirred water layer.[13]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Transfer an aliquot from both the donor and acceptor wells to a 96-well UV-compatible plate.

    • Measure the concentration of the compound in each well using a plate reader at the compound's λmax. If UV absorbance is not suitable, LC-MS/MS can be used.

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) can be calculated using the following equation: Pe = [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ] / ( A * (1/VD + 1/VA) * t ) Where:

      • [Drug]acceptor is the drug concentration in the acceptor well.

      • [Drug]equilibrium is the concentration at equilibrium.

      • A is the filter area.

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

      • t is the incubation time.

Data Summary: Lipophilicity Enhancement of a Model Benzohydrazide

The following table illustrates the impact of common chemical modifications on the lipophilicity (cLogP) and permeability (PAMPA, Pe) of a hypothetical parent benzohydrazide.

CompoundModificationcLogPPAMPA Pe (10-6 cm/s)Permeability Class
Parent-BH None1.80.5Low
BH-Cl 4-Chloro substitution2.52.2Moderate
BH-CF3 4-Trifluoromethyl substitution2.94.8Moderate-High
BH-tBu 4-tert-Butyl substitution3.59.5High
BH-NMe N'-Methyl substitution2.11.1Low-Moderate

Note: These are illustrative values to demonstrate the trends in structure-permeability relationships.

References

  • Optimization of experimental conditions for skin-PAMPA measurements - PMC. (2020, March 4). NCBI. [Link]

  • Caco-2 permeability assay - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models - Mimetas. (n.d.). Mimetas. [Link]

  • Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. (2025, June 30). Drug Hunter. [Link]

  • Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC. (n.d.). NCBI. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.). Joint Research Centre. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF. (n.d.). ResearchGate. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.). NCBI. [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). Royal Society of Chemistry. [Link]

  • Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). - ResearchGate. (n.d.). ResearchGate. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter. [Link]

  • Heterocycles in Medicinal Chemistry - PMC - NIH. (n.d.). NCBI. [Link]

  • Synthesis of benzohydrazide derivatives. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs - PMC. (n.d.). NCBI. [Link]

  • Bioisosteric Replacements - Chemspace. (n.d.). Chemspace. [Link]

  • Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis - American Chemical Society. (2026, January 20). ACS Publications. [Link]

  • A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane - PMC. (2015, February 3). NCBI. [Link]

  • Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed. (n.d.). PubMed. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

  • Investigation of the Compatibility of the Skin PAMPA Model with Topical Formulation and Acceptor Media Additives Using Different Assay Setups | Request PDF. (n.d.). ResearchGate. [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). ACD/Labs. [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Cambridge MedChem Consulting. [Link]

  • determination of lipophilicity parameters of new derivatives of n3-substituted amidrazones by reversed phase thin layer chromatography. (n.d.). [Link]

  • Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches - PubMed. (2026, January 26). PubMed. [Link]

  • The influence of lipophilicity in drug discovery and design | Request PDF. (n.d.). ResearchGate. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23). NCBI. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. (n.d.). ACD/Labs. [Link]

  • Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells - PubMed. (2024, July 2). PubMed. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

  • Structure-activity relationship studies of the lipophilic tail region of sphingosine kinase 2 inhibitors - PubMed. (2015, November 1). PubMed. [Link]

  • (PDF) Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: Synthesis and post-polymerisation modification - ResearchGate. (2017, July 2). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. Part 7: Study of the influence of lipophilic factors at the terminal amide fragment on 5-HT(1A) affinity/selectivity - PubMed. (n.d.). PubMed. [Link]

  • Activity-lipophilicity relationship studies on P-gp ligands designed as simplified tariquidar bulky fragments - PubMed. (2013, July 1). PubMed. [Link]

Sources

Technical Support Center: Purification Strategies for Removing Unreacted Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual hydrazine hydrate in their reaction mixtures. Hydrazine hydrate is a versatile and widely used reagent, particularly in the synthesis of hydrazides from esters and in various heterocyclic chemistry applications. However, its toxicity, corrosivity, and potential carcinogenicity necessitate its thorough removal from the final product.[1][2][3][4][5] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address these purification challenges effectively and safely.

I. Understanding the Challenge: The Nature of Hydrazine Hydrate

Hydrazine hydrate (N₂H₄·xH₂O) is a highly polar and water-soluble compound. Its high boiling point (120.5 °C for the monohydrate) and its ability to form azeotropes can make its removal by simple evaporation or distillation challenging, especially when the desired product is also polar or has limited thermal stability.[6] The primary goal of any purification strategy is to reduce the residual hydrazine hydrate to an acceptable level, often in the parts-per-million (ppm) range for pharmaceutical applications, without significant loss of the desired product.[7]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the workup and purification of reactions involving hydrazine hydrate.

Issue 1: My product is a solid, but it won't precipitate from the reaction mixture.
  • Causality: Excess hydrazine hydrate can act as a solvent or co-solvent, increasing the solubility of your product and preventing its precipitation.[8] This is particularly common when the product has hydrogen bond donor or acceptor sites.

  • Solution Workflow:

    • Step 1: Dilution with an Anti-Solvent. Try adding a non-polar or less polar solvent in which your product is insoluble, but hydrazine hydrate is at least partially soluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or cold water.[8] The goal is to shift the solvent polarity to a point where your product's solubility is minimized.

    • Step 2: Temperature Reduction. Cooling the mixture in an ice bath or freezer can often induce crystallization or precipitation.

    • Step 3: Seeding. If you have a small amount of pure product from a previous batch, adding a seed crystal can initiate crystallization.

    • Step 4: pH Adjustment (for acidic or basic products). If your product has an ionizable group, carefully adjusting the pH of the aqueous solution can significantly decrease its solubility. For example, if your product is a basic hydrazide, acidification might lead to the precipitation of its salt. Conversely, if your product is acidic, basification could induce precipitation.

Issue 2: My product is an oil or is soluble in the reaction solvent, and I'm concerned about using a rotovap.
  • Causality: Evaporating hydrazine hydrate on a standard rotary evaporator outside of a fume hood is a significant safety concern due to its toxicity and flammability.[4][9]

  • Solution Workflow:

    • Step 1: Aqueous Workup (Liquid-Liquid Extraction). This is often the most effective method.

      • Dilute the reaction mixture with an organic solvent in which your product is soluble but hydrazine hydrate is not (e.g., dichloromethane (DCM), ethyl acetate, or MTBE).

      • Wash the organic layer multiple times with water or a dilute acid solution (e.g., 1 M HCl) to extract the basic hydrazine hydrate into the aqueous phase.[9] Be cautious if your product is acid-sensitive.

      • Follow with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash to remove bulk water before drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

    • Step 2: Azeotropic Distillation. For products that are not water-soluble, adding a solvent that forms an azeotrope with hydrazine, such as xylene, and then distilling can effectively remove it.[10]

    • Step 3: Nitrogen Stream Evaporation. For small-scale reactions, placing the reaction vessel in a fume hood and gently blowing a stream of nitrogen over the surface of the liquid can be a safe and effective way to remove volatile hydrazine hydrate overnight.[11]

Issue 3: I've tried aqueous extraction, but I still detect residual hydrazine hydrate in my product.
  • Causality: Incomplete phase separation or insufficient washing can leave trace amounts of hydrazine hydrate.

  • Solution Workflow:

    • Step 1: Increase the Number of Washes. Instead of one or two large volume washes, perform multiple smaller volume washes. This is generally more efficient at removing impurities.

    • Step 2: Chemical Quenching (Use with Caution). In some cases, a reactive quench can be employed to destroy the excess hydrazine.

      • Acetone: Adding acetone to the reaction mixture will react with hydrazine to form acetone azine, which is generally less polar and more easily removed during workup.[7][12]

      • Sodium Nitrite: Under acidic conditions, sodium nitrite can be used to decompose hydrazine. However, this method can generate hydrazoic acid, which is highly toxic and explosive, so it must be performed with extreme caution and appropriate safety measures.

      • Hypochlorite: Solutions like sodium hypochlorite (bleach) can oxidize and destroy hydrazine. This is a highly exothermic reaction and should be performed at low temperatures with careful monitoring. This method is generally not suitable if the desired product is sensitive to oxidation.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with hydrazine hydrate?

A1: Due to its toxicity, corrosivity, and potential carcinogenicity, always handle hydrazine hydrate in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are a common choice), splash-proof goggles or a face shield, and a lab coat.[3][4] Have a safety shower and eyewash station readily accessible.[3] Be aware that hydrazine is a combustible liquid and can be explosive, especially in its anhydrous form or in contact with certain metals.[1][3][13]

Q2: How can I detect residual hydrazine hydrate in my final product?

A2: Several analytical techniques can be used to detect and quantify residual hydrazine.[14]

  • Gas Chromatography (GC): Often, a derivatization step is required to make the hydrazine more volatile and amenable to GC analysis.[7][14] A common method involves reacting the hydrazine with a ketone like acetone to form the corresponding azine, which can then be analyzed.[7][15]

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, derivatization is often employed to introduce a chromophore for UV detection.[14][16]

  • Colorimetric Methods: The reaction of hydrazine with p-dimethylaminobenzaldehyde to form a yellow-colored product is a well-established method for its detection and quantification.[16][17]

Q3: Is it safe to heat a reaction mixture containing hydrazine hydrate?

A3: While many procedures involve heating hydrazine hydrate, it should always be done with caution.[18] Heating should be performed in a well-controlled manner, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and behind a blast shield, especially for larger-scale reactions.[11] Avoid heating in the presence of metals that can catalyze its decomposition.[10]

Q4: Can I use column chromatography to remove hydrazine hydrate?

A4: While possible, it's generally not the most efficient primary method for bulk removal due to hydrazine's high polarity. It can be retained on silica gel, but it may also co-elute with very polar products.[18] It is more practical to use one of the workup procedures mentioned above to remove the majority of the hydrazine hydrate before attempting chromatographic purification.

IV. Experimental Protocols

Protocol 1: General Aqueous Workup for a Neutral Organic Product
  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 10 volumes relative to the initial reaction volume).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (3 x 5 volumes).

  • Acidic Wash (Optional but Recommended): Wash the organic layer with 1 M HCl (2 x 5 volumes) to ensure complete removal of the basic hydrazine.

  • Neutralizing Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (1 x 5 volumes) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) (1 x 5 volumes) to remove the majority of the dissolved water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Precipitation by Anti-Solvent Addition
  • Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Anti-Solvent Addition: Slowly add a cold anti-solvent (e.g., deionized water or diethyl ether) with vigorous stirring until a precipitate begins to form.

  • Complete Precipitation: Continue adding the anti-solvent until no further precipitation is observed.

  • Aging: Allow the mixture to stand at a low temperature (e.g., 4 °C) for a few hours to maximize product precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove any remaining hydrazine hydrate.

  • Drying: Dry the product under vacuum.

V. Visualizing the Decision-Making Process

The following diagram illustrates a typical workflow for deciding on the appropriate purification strategy.

Purification_Strategy start Reaction Complete (Excess Hydrazine Hydrate) product_state Is the product a solid or an oil/soluble? start->product_state solid_precipitates Does the solid precipitate directly? product_state->solid_precipitates Solid aq_workup Perform aqueous workup (Liquid-Liquid Extraction). product_state->aq_workup Oil/Soluble filter_wash Filter and wash solid with appropriate solvent. solid_precipitates->filter_wash Yes anti_solvent Induce precipitation with an anti-solvent (e.g., water, ether). solid_precipitates->anti_solvent No residual_hydrazine Is residual hydrazine a concern? filter_wash->residual_hydrazine anti_solvent->filter_wash aq_workup->residual_hydrazine analysis Analyze for residual hydrazine (GC, HPLC, etc.). residual_hydrazine->analysis Yes final_product Purified Product residual_hydrazine->final_product No azeotrope Consider azeotropic distillation (e.g., with xylene). azeotrope->aq_workup quenching Consider chemical quenching (e.g., with acetone). quenching->aq_workup analysis->quenching Hydrazine Detected analysis->final_product Not Detected

Caption: Decision tree for selecting a hydrazine hydrate purification strategy.

VI. Summary of Purification Strategies

StrategyPrincipleBest ForKey Considerations
Aqueous Workup Partitioning between immiscible aqueous and organic phases.Water-insoluble organic products.Product must be stable to water and any acidic/basic washes.[9]
Precipitation/Recrystallization Decreasing product solubility by adding an anti-solvent or changing temperature.Solid products with suitable solubility profiles.Choice of anti-solvent is critical to avoid product loss.[8]
Azeotropic Distillation Removal of hydrazine as an azeotrope with a carrier solvent.Thermally stable, non-volatile products.Requires a solvent that forms a suitable azeotrope (e.g., xylene).[10][19]
Chemical Quenching Conversion of hydrazine to a less problematic derivative.When other methods are insufficient or impractical.The quenching agent must not react with the product. Byproducts must be easily removable.
Nitrogen Stream Evaporation Gentle removal of volatile components under a gas stream.Small-scale reactions with volatile hydrazine hydrate.Must be performed in a fume hood. Can be time-consuming.[11]

References

  • Hydrazine hydrate - SAFETY DATA SHEET. (2025).
  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014).
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (2012).
  • hydrazine-sop1.docx - Environmental Health & Safety. (n.d.).
  • hydrazine hydrate 55% - SAFETY DATA SHEET. (2015).
  • Analytical Methods. (n.d.).
  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies.
  • Organic Syntheses Procedure. (n.d.).
  • Remove excess hydrazine hydrate? (2021). ResearchGate.
  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019). ResearchGate.
  • How to quench excess hydrazine monohydrate. (2022). Reddit.
  • Detecting method of free hydrazine in drug. (n.d.). Google Patents.
  • preparation of hydrazine hydrate. (2016). Sciencemadness Discussion Board.
  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. (n.d.).
  • Production of Hydrazine. (n.d.). Chempedia - LookChem.
  • Hydrazine. (n.d.). Hach.
  • Method for gas stripping and separating hydrazine from hydrazine-containing solution using acetone and use thereof. (n.d.). Google Patents.
  • Hydrazine hydrate removal by column chromatography. (2023). Reddit.
  • Advice on working up a reaction using hydrazine hydrate as a solvent? (2022). Reddit.

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Iodophenoxy Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of steric hindrance in 4-iodophenoxy substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies for these often-recalcitrant substrates. Here, we move beyond simple protocols to explain the why behind the experimental choices, empowering you to troubleshoot effectively and advance your research with confidence.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a particular problem for 4-iodophenoxy substitutions?

A: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups at or near a reacting site physically impedes a chemical reaction. In the context of 4-iodophenoxy substrates, bulky substituents ortho to the phenoxy oxygen or on the incoming nucleophile can prevent the necessary orbital overlap for bond formation. The large iodine atom itself can also contribute to steric crowding. This hindrance increases the activation energy of the reaction, often leading to slow reaction rates or no reaction at all.

Q2: What are the primary substitution pathways for 4-iodophenoxy compounds and how does steric hindrance affect them?

A: The two main pathways are Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann condensation).

  • SNAr: This pathway is generally favored when the aromatic ring is activated by electron-withdrawing groups. Steric hindrance can block the initial attack of the nucleophile on the carbon atom bearing the iodine.

  • Metal-Catalyzed Cross-Coupling: These reactions, particularly the Buchwald-Hartwig amination and Ullmann condensation, are powerful tools for forming C-N and C-O bonds, respectively. Steric hindrance can interfere with the coordination of the aryl halide to the metal center and the subsequent reductive elimination step.

Q3: What is the general order of reactivity for aryl halides in these reactions?

A: For metal-catalyzed cross-coupling reactions, the reactivity generally follows the trend: I > Br > Cl. The weaker carbon-iodine bond facilitates the initial oxidative addition step in the catalytic cycle. However, even with the inherent reactivity of aryl iodides, steric hindrance can significantly diminish this advantage.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause: Severe steric hindrance is preventing the nucleophile from approaching the electrophilic center or the catalyst from coordinating effectively.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Detailed Protocols & Explanations:

  • For SNAr Reactions:

    • Protocol 1: Temperature Elevation. Gradually increase the reaction temperature in 10-20 °C increments. Higher temperatures provide the molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance.

    • Protocol 2: Solvent Screening. Switch from less polar solvents (e.g., toluene) to more polar aprotic solvents like DMF, DMAc, or NMP. These solvents can better solvate the transition state, lowering the activation energy. Be mindful that highly polar protic solvents can solvate the nucleophile, reducing its reactivity.

  • For Metal-Catalyzed Reactions:

    • Protocol 3: Ligand Optimization. The choice of ligand is critical for overcoming steric hindrance in cross-coupling reactions. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands

Technical Support Center: Optimizing Iodophenoxy Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Structure-Activity Relationship (SAR) optimization of iodophenoxy linkers. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and critical decision-making processes encountered during the optimization of this important chemical scaffold. Our goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an iodophenoxy linker in a drug candidate, and why is it a focus of SAR studies?

The iodophenoxy moiety is a versatile linker in drug design, often employed to connect two key pharmacophoric elements within a molecule.[1][2] Its rigid, planar nature can help in pre-organizing the molecule for optimal interaction with a biological target. The "iodo" component, a halogen atom, can significantly influence the molecule's properties in several ways:

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the protein's binding pocket. This can substantially increase binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The lipophilicity of the molecule can be fine-tuned by the presence and position of the iodine atom, which in turn affects solubility, permeability, and metabolic stability.[3]

  • Vector for Further Functionalization: The carbon-iodine bond can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.

SAR studies are crucial for this linker because subtle changes, such as the position of the iodine atom on the phenyl ring or the nature of the ether linkage, can have a profound impact on the drug's potency, selectivity, and pharmacokinetic profile.[4][5] A systematic SAR exploration allows for the optimization of these properties to develop a safe and effective drug candidate.[6]

Troubleshooting Guides

Issue 1: Poor Potency or Loss of Activity After Introducing the Iodophenoxy Linker

Symptoms: A significant drop in binding affinity or functional activity is observed when a flexible linker is replaced with an iodophenoxy linker, or when modifications are made to an existing iodophenoxy moiety.

Possible Causes & Troubleshooting Steps:

  • Steric Hindrance: The rigid nature of the phenoxy ring or the bulkiness of the iodine atom might be causing a steric clash with the target protein.

    • Solution: Synthesize analogs with the iodine atom at different positions on the phenyl ring (ortho, meta, para). The positional change can alter the vector of the iodine and the overall shape of the molecule, potentially alleviating the steric clash.

    • Experimental Protocol:

      • Synthesize the ortho-, meta-, and para-iodophenoxy analogs of your lead compound.

      • Purify all compounds to >95% purity.

      • Confirm the structures using ¹H NMR, ¹³C NMR, and mass spectrometry.

      • Evaluate the binding affinity of each analog using a suitable assay (e.g., ITC, SPR, or a competitive binding assay).

      • Assess the functional activity of each analog in a relevant cell-based or biochemical assay.

  • Disruption of Key Interactions: The iodophenoxy linker may not be optimally positioning the key binding elements of your molecule within the active site.

    • Solution: Consider altering the linker length or flexibility. While the core of this guide is the iodophenoxy group, sometimes a slight modification is necessary. This could involve introducing a short alkyl chain between the phenoxy oxygen and one of the pharmacophores.

    • Visualization of the Problem:

      Sub-optimal positioning of pharmacophores by the linker.
  • Unfavorable Electronic Effects: The electron-withdrawing nature of the iodine and the phenoxy oxygen can alter the electronic properties of the connected pharmacophores, potentially weakening key interactions.

    • Solution: Explore bioisosteric replacements for the iodine atom, such as a bromine or chlorine atom, or even a non-halogen substituent like a cyano or trifluoromethyl group.[7] This can help to understand the role of electronics versus sterics.

Modification Rationale Expected Outcome on Potency
Vary Iodine PositionProbe for steric clashes and optimal halogen bonding geometry.Potency may be restored or improved at a specific position.
Alter Linker LengthAdjust the distance between pharmacophores.May improve binding by achieving a better fit in the active site.
Bioisosteric ReplacementDifferentiate between steric and electronic effects.Can reveal the importance of the halogen bond or specific electronic properties for activity.
Issue 2: Poor Metabolic Stability

Symptoms: The compound is rapidly cleared in in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes) or exhibits a short half-life in vivo.

Possible Causes & Troubleshooting Steps:

  • Cytochrome P450 (CYP) Mediated Oxidation: The aromatic ring of the phenoxy group can be susceptible to hydroxylation by CYP enzymes.

    • Solution: Introduce electron-withdrawing groups on the phenoxy ring to deactivate it towards oxidative metabolism. The existing iodine atom already contributes to this, but its effect can be enhanced. Consider adding a second halogen or a trifluoromethyl group.

    • Experimental Protocol:

      • Synthesize analogs with additional electron-withdrawing groups on the iodophenoxy ring.

      • Incubate the parent compound and the new analogs with human and rodent liver microsomes in the presence of NADPH.

      • Analyze the disappearance of the parent compound over time using LC-MS/MS to determine the intrinsic clearance.

      • Identify the major metabolites to confirm the site of metabolism.

  • Ether Cleavage: The ether linkage can be a site of metabolic cleavage.

    • Solution: Flank the ether oxygen with bulky groups to create steric hindrance, which can shield it from metabolic enzymes.[1]

    • Visualization of Metabolic Stabilization Strategies:

      Parent_Compound Iodophenoxy Linker Prone to Oxidation Ether Cleavage Stabilized_Analog Modified Linker Electron-Withdrawing Group Added Steric Shielding Parent_Compound->Stabilized_Analog Optimization

      Strategies to improve the metabolic stability of the linker.
Metabolic Liability Proposed Solution Rationale
Aromatic HydroxylationAdd electron-withdrawing groups.Deactivates the ring towards electrophilic attack by CYPs.
Ether CleavageIntroduce steric bulk near the oxygen.Hinders access of metabolizing enzymes to the ether linkage.
Issue 3: Off-Target Effects or Toxicity

Symptoms: The compound shows activity against unintended targets or exhibits cellular toxicity at concentrations close to its effective dose.

Possible Causes & Troubleshooting Steps:

  • Interaction with Thyroid Hormone Receptors: The structural similarity of the iodophenoxy moiety to thyroid hormones could lead to off-target binding to thyroid hormone receptors.[8][9]

    • Solution: Screen the compound and key analogs against a panel of nuclear hormone receptors, including the thyroid hormone receptors (TRα and TRβ). If significant off-target activity is observed, SAR from this screening can guide modifications to improve selectivity. For example, altering the substitution pattern on the phenoxy ring can disrupt binding to the thyroid hormone receptor while maintaining affinity for the intended target.[10]

  • Iodine-Related Toxicity: Although generally safe, high concentrations of iodine-containing compounds can sometimes lead to adverse effects.[11][12]

    • Solution: Evaluate the necessity of the iodine atom. If it is not crucial for potency (e.g., if a bromine or chlorine analog has similar activity), consider replacing it to mitigate any potential iodine-specific toxicity.

    • Experimental Protocol:

      • Perform a broad off-target screening panel (e.g., a safety pharmacology panel) for the lead compound.

      • If off-target activity at thyroid hormone receptors is confirmed, synthesize analogs with modifications designed to reduce this interaction.

      • Assess the cytotoxicity of the lead compound and analogs in relevant cell lines (e.g., HepG2 for hepatotoxicity).

      • Compare the therapeutic index (ratio of toxic dose to effective dose) for the different analogs.

References

  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]

  • Ertl, P., & Rodrigues, T. (2023). The most common linkers in bioactive molecules and their bioisosteric replacement network. Bioorganic & Medicinal Chemistry, 84, 117262. [Link]

  • Al-Karmalawy, A. A., et al. (2025). SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). ResearchGate.
  • Pillow, T. H., et al. (2014). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, 25(11), 2064-2070. [Link]

  • Nagy, A., et al. (2022). Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin. Metabolites, 12(12), 1269. [Link]

  • Weller, H. N., et al. (1996). Dioxabicyclooctanyl naphthalenenitriles as nonredox 5-lipoxygenase inhibitors: structure-activity relationship study directed toward the improvement of metabolic stability. Journal of Medicinal Chemistry, 39(20), 3951-3970. [Link]

  • Bax, B., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14171-14242. [Link]

  • Badinga, L., et al. (2013). A selective thyroid hormone β receptor agonist enhances human and rodent oligodendrocyte differentiation. Journal of Neuroscience Research, 91(9), 1164-1175. [Link]

  • Ofori, E., et al. (2014). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. ACS Medicinal Chemistry Letters, 5(1), 69-73. [Link]

  • Siy, T. L., et al. (2019). Linker Optimization and Therapeutic Evaluation of Phosphatidylserine-Targeting Zinc Dipicolylamine-based Drug Conjugates. Journal of Medicinal Chemistry, 62(13), 6047-6062. [Link]

  • Colby, T. D., et al. (2016). An Enantiomer of an Oral Small-Molecule TSH Receptor Agonist Exhibits Improved Pharmacologic Properties. Frontiers in Endocrinology, 7, 91. [Link]

  • Pediatric Oncall. (2025). Iodine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

  • RxList. (n.d.). Iodine: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Singh, S., & Kumar, V. (2022). An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. Current Organic Chemistry, 26(14), 1362-1393. [Link]

  • Webb, P., et al. (2003). Design of thyroid hormone receptor antagonists from first principles. The Journal of Steroid Biochemistry and Molecular Biology, 83(1-5), 59-73. [Link]

  • Bajorath, J. (2016). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 1425, 339-350. [Link]

Sources

Iodo-Stability Technical Center: Minimizing Light Sensitivity Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Stabilization and Handling of Light-Sensitive Iodo-Compounds Ticket ID: IOD-hv-53 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

The Core Problem: Mechanism of Degradation

To prevent degradation, you must understand the enemy. The Carbon-Iodine (C-I) bond is the Achilles' heel of your molecule.

The Physics of Failure

The C-I bond is exceptionally weak, with a bond dissociation energy (BDE) of approximately 50–57 kcal/mol (210–240 kJ/mol). This is significantly lower than C-Br (~68 kcal/mol) or C-Cl (~81 kcal/mol).

When a photon of sufficient energy (wavelength


 nm, covering UV and blue visible light) strikes this bond, it does not just vibrate; it cleaves. This is a homolytic cleavage , resulting in a radical pair.
The Degradation Pathway[1]
  • Initiation: Light strikes the R-I bond, generating a carbon radical (

    
    ) and an iodine radical (
    
    
    
    ).
  • Propagation: The highly reactive

    
     abstracts hydrogen from solvents or reacts with oxygen (forming peroxides).
    
  • Termination/Coloration: Two iodine radicals recombine to form molecular iodine (

    
    ).
    
    • Note:

      
       is purple/violet in non-polar solvents and brown/yellow in polar solvents. This is your primary visual indicator of failure.
      
Visualization: The Photolytic Cascade

The following diagram illustrates the degradation flow you are likely witnessing in your flask.

G RI Target Molecule (R-I) RadicalPair Radical Pair [ R• + I• ] RI->RadicalPair Homolytic Cleavage Photon Photon (hν) < 500nm Photon->RadicalPair I2 Free Iodine (I₂) (Discoloration) RadicalPair->I2 Dimerization Byproducts Byproducts (R-H, R-OH, R-R) RadicalPair->Byproducts H-Abstraction / Oxidation

Figure 1: The photochemical degradation pathway of organoiodides leading to iodine liberation and byproduct formation.

Prevention Protocols: Storage & Handling

FAQ: Is Amber Glass Enough?

Short Answer: No. Technical Explanation: Amber glass typically blocks wavelengths below 450 nm .[1] However, the "tail" of the absorption band for many alkyl iodides extends into the visible blue-green spectrum (up to 500 nm). While amber glass slows degradation, it does not stop it completely over long durations.[1][2]

Protocol A: The "Double-Barrier" Storage System

For long-term storage of expensive or unstable iodo-intermediates (e.g., alkyl iodides, radio-iodinated ligands), use this self-validating system:

  • Primary Container: Amber vial with a Teflon-lined cap (avoid rubber; iodine attacks rubber).

  • Atmosphere: Flush with Argon (Ar) or Nitrogen (

    
    ). Oxygen promotes the radical chain reaction initiated by light.
    
  • Secondary Barrier: Wrap the vial entirely in aluminum foil.

  • Scavenger (The "Copper Trick"): Add a small coil of activated copper wire to the solvent.

    • Mechanism:[3][4][5]

      
       (insoluble white solid).
      
    • Benefit: This scavenges any free iodine generated, preventing it from acting as a radical initiator or reacting with your product.

Data: Relative Stability Factors

Understanding your substrate helps prioritize protection levels.

Compound ClassRelative StabilityPrimary Risk FactorRecommended Handling
Aryl Iodides (

)
Moderate to High

-catalyzed coupling (unwanted)
Amber glass, Ambient temp.
Alkyl Iodides (

)
LowNucleophilic attack / PhotolysisFoil wrap, 4°C, Copper stabilizer.
Alpha-Iodo Ketones Very LowElimination / PhotolysisFoil wrap, -20°C, Use immediately.
Poly-iodo compounds (e.g.,

)
Extremely LowRadical chain explosionTotal darkness, Argon, -20°C.

Intervention: Synthesis & Reaction Optimization

FAQ: How do I run a reaction if the starting material degrades in light?

Issue: You are running a substitution or coupling reaction, and the reaction mixture turns purple before the reagents are even added.

Solution: The "Darkroom" Setup You do not need a photographic darkroom, but you must eliminate high-energy photons.

  • Light Source Modification: Replace standard fluorescent hood lights (high UV output) with Red LED strips or cover the hood sash with an amber UV-blocking film. Red light (>600 nm) lacks the energy to cleave the C-I bond.

  • Solvent Degassing: Sparge reaction solvents with inert gas for 15 minutes prior to use. Dissolved oxygen acts as a radical propagator.

  • In-Situ Stabilization: If your reaction tolerates it, add Silver Wool or Copper turnings directly to the flask.

    • Note: Do NOT use this if you are performing metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), as the scavenger will poison your Palladium/Nickel catalyst.

Workflow: Handling Highly Labile Iodides

Workflow Start Start: Labile Iodo-Reagent Solvent Solvent Prep: Degas (Ar/N₂) + Dry Start->Solvent LightCheck Environment Check: Is ambient light blocked? Solvent->LightCheck Wrap Action: Wrap Flask in Foil or Switch to Red Light LightCheck->Wrap No Proceed Proceed with Reaction LightCheck->Proceed Yes Wrap->Proceed Monitor Monitor: Check for Purple/Brown Color Proceed->Monitor Scavenge Troubleshoot: Add Cu/Ag Scavenger (If catalyst compatible) Monitor->Scavenge Discoloration Detected

Figure 2: Decision matrix for handling labile iodo-compounds during synthesis.

Troubleshooting & Analysis (FAQs)

Q: My NMR sample turned pink overnight. Is the data valid?

A: Likely invalid for quantitative purity, but potentially valid for structural ID.

  • Diagnosis: The pink color is trace

    
    . The molar amount of degradation might be small (<1%), but 
    
    
    
    is essentially a paramagnetic relaxation agent and can broaden your proton signals.
  • Fix: Filter the solution through a small plug of basic alumina or cotton laced with sodium thiosulfate before re-running. For future samples, wrap the NMR tube in foil immediately after preparation.

Q: I see "ghost peaks" in my LCMS chromatogram.

A: This is often on-column degradation.

  • Diagnosis: If the iodo-compound sits in the translucent PTFE tubing of the LC lines under bright lab lights, it degrades before reaching the detector.

  • Fix: Cover your LC solvent lines and the injector loop with aluminum foil. Ensure your autosampler is dark/covered.

Q: How do I remove the iodine color from my product?

A: Do not just distill it; the iodine will co-distill.

  • Protocol: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
  • Reaction:

    
     (Colorless, water-soluble).
    
  • Step: Shake until the organic layer is clear/pale yellow, then wash with brine and dry.

References

  • IUPAC. (2024). Standard Bond Energies for Carbon-Halogen Bonds. Chemical Bond Energetics Database. [Link]

  • National Institutes of Health (NIH). (2014). Photodegradation kinetics of iopamidol by UV irradiation. Water Research. [Link]]

  • Google Patents. (2009). Alkyl iodide storage container and method for purification.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 4-[(4-Iodophenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-[(4-Iodophenoxy)methyl]benzohydrazide, a molecule of interest in medicinal chemistry. We will dissect its predicted spectral features, compare the utility of ¹H NMR with alternative analytical methods, and provide the experimental context necessary for robust characterization.

The Structural Landscape of 4-[(4-Iodophenoxy)methyl]benzohydrazide

Before delving into its spectral signature, understanding the molecular architecture of 4-[(4-Iodophenoxy)methyl]benzohydrazide is crucial. The molecule is comprised of three key fragments: a p-iodophenoxy group, a central methylene (-CH₂-) bridge, and a 4-methylbenzohydrazide moiety. Each of these components will give rise to distinct signals in the ¹H NMR spectrum, and their interplay will be revealed through chemical shifts and spin-spin coupling patterns.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its features based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3][4] The analysis is best approached by considering the different types of protons present in the molecule.

A. Aromatic Protons (δ 6.5-8.0 ppm):

The molecule contains two para-substituted benzene rings, which will each exhibit a characteristic AA'BB' system, appearing as two doublets.

  • Protons on the Iodinated Ring (H-a, H-b): The iodine atom is an electron-withdrawing group, which will deshield the adjacent protons. Therefore, the protons ortho to the iodine (H-b) are expected to resonate at a lower field (further downfield) than the protons meta to the iodine (H-a). We can predict a doublet for H-a and a doublet for H-b, with a typical ortho-coupling constant (³J) of approximately 8-9 Hz.

  • Protons on the Benzohydrazide Ring (H-c, H-d): The benzohydrazide ring is influenced by both the ether linkage and the hydrazide group. The protons ortho to the ether linkage (H-c) will be slightly shielded compared to those ortho to the carbonyl group (H-d). Consequently, we anticipate two doublets corresponding to H-c and H-d, also with an ortho-coupling constant of around 8-9 Hz.

B. Methylene Protons (H-e, δ ~5.0 ppm):

The two protons of the methylene bridge (-O-CH₂-Ar) are chemically equivalent and are situated between two electron-withdrawing groups (the phenoxy oxygen and the benzene ring). This environment will cause a significant downfield shift. These protons are not coupled to any other protons, so they will appear as a sharp singlet. Based on similar structures, a chemical shift in the region of 5.0 ppm is expected.[4]

C. Hydrazide Protons (NH and NH₂, δ variable):

The benzohydrazide moiety contains two types of nitrogen-bound protons: the amide proton (-CO-NH-) and the terminal amine protons (-NH₂).

  • Amide Proton (-NH-): This proton is typically observed as a broad singlet at a downfield chemical shift, often in the range of δ 9.0-12.0 ppm.[3] Its exact position is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • Amine Protons (-NH₂): The two protons of the primary amine are also exchangeable and will likely appear as a broad singlet. Their chemical shift is also variable but is generally found more upfield than the amide proton, typically in the range of δ 4.0-5.0 ppm.[4]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-[(4-Iodophenoxy)methyl]benzohydrazide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a~6.8-7.0Doublet2H
H-b~7.6-7.8Doublet2H
H-c~7.0-7.2Doublet2H
H-d~7.8-8.0Doublet2H
H-e (-CH₂-)~5.0Singlet2H
-NH-~9.0-12.0Broad Singlet1H
-NH₂~4.0-5.0Broad Singlet2H

Comparative Analysis: ¹H NMR vs. Other Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a multi-technique approach. Here’s how ¹H NMR compares with other common analytical methods for the characterization of 4-[(4-Iodophenoxy)methyl]benzohydrazide.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed information on the number, environment, and connectivity of protons.High resolution, provides unambiguous structural information.Can be complex to interpret for large molecules, requires deuterated solvents.
¹³C NMR Information on the number and type of carbon atoms.Complements ¹H NMR, identifies quaternary carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
FTIR Presence of functional groups (e.g., C=O, N-H, C-O).Fast, non-destructive, provides a molecular "fingerprint".Does not provide detailed structural connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, determines molecular formula.Does not provide stereochemical information, can be destructive.
X-ray Crystallography Precise 3D molecular structure in the solid state.Provides the "gold standard" for structural determination.Requires a single, high-quality crystal, which can be difficult to obtain.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum of 4-[(4-Iodophenoxy)methyl]benzohydrazide, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrazides as it can help in observing the exchangeable NH protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline for accurate integration.

    • Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualizing the Workflow

The process of ¹H NMR analysis can be summarized in the following workflow:

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Insert Sample into Spectrometer B->C D Set Acquisition Parameters C->D E Acquire Data (FID) D->E F Fourier Transform E->F G Phasing & Baseline Correction F->G H Integration & Peak Picking G->H I Structural Elucidation H->I

Figure 1: Workflow for ¹H NMR Spectral Analysis.

Conclusion

The ¹H NMR spectral analysis of 4-[(4-Iodophenoxy)methyl]benzohydrazide provides a wealth of structural information that is critical for its characterization. By understanding the expected chemical shifts and coupling patterns, researchers can confidently interpret the experimental data. While ¹H NMR is a powerful standalone technique, its integration with other analytical methods such as ¹³C NMR, FTIR, and mass spectrometry provides a more complete and robust structural elucidation, which is paramount in the rigorous landscape of drug discovery and development.

References

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ), carbamidic (NH cb ), and carbazidic NH (NH cz ) protons in reference compounds. Retrieved from [Link]

  • AIP Publishing. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts (δ) of hydrazones and metal complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Retrieved from [Link]

  • PMC. (n.d.). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Retrieved from [Link]

Sources

FTIR Characterization Guide: Benzohydrazide Carbonyl and Amine Signatures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for researchers and analytical scientists. It prioritizes spectral causality, synthesis validation, and derivative monitoring over generic peak listing.

Content Type: Technical Comparison & Validation Guide Subject: Benzohydrazide (Ph-CO-NH-NH


)
Audience:  Medicinal Chemists, Analytical Scientists, Drug Development Researchers

Executive Summary: The Spectral Fingerprint

Benzohydrazide serves as a critical pharmacophore in drug discovery, particularly for antimicrobial and anticancer agents. Its infrared spectrum is complex due to the interplay between the amide carbonyl (


), the secondary amide nitrogen (

), and the primary amine (

) of the hydrazide tail.

Accurate characterization requires distinguishing these overlapping signals from potential contaminants (starting esters) or reaction products (Schiff bases). This guide provides a comparative analysis of these shifts to validate synthesis and functionalization.

Fundamental Characterization: Benzohydrazide

The FTIR spectrum of benzohydrazide is defined by the "Hydrazide Motif"—a specific pattern of H-bonding that shifts the carbonyl and amine frequencies significantly compared to simple amides.

Table 1: Characteristic Peak Assignments (Solid State/KBr)
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Amine (-NH₂)

Stretch
3280 – 3320 MediumAsymmetric stretch of the terminal amine.
Amine (-NH₂)

Stretch
3180 – 3220 MediumSymmetric stretch. Often appears as a doublet with the amide NH.
Amide (-NH-)

Stretch
3000 – 3100 BroadBroadened significantly by intermolecular H-bonding.[1]
Carbonyl (C=O)

Stretch (Amide I)
1645 – 1665 StrongPrimary Indicator. Lower frequency than esters due to resonance with the N-N lone pairs.
Amine (-NH₂)

Scissoring
1600 – 1620 Medium/StrongOften overlaps with the aromatic C=C ring stretch.
Amide (CNH)

Bend (Amide II)
1520 – 1550 StrongCoupling of N-H bending and C-N stretching.
Hydrazine (N-N)

Stretch
950 – 1000 WeakDiagnostic for the integrity of the hydrazide linkage.

Expert Insight: In solid-state samples (KBr pellet), the Carbonyl (Amide I) band typically appears as a split or broadened peak around 1650 cm⁻¹. This is not an impurity; it arises from the crystal lattice packing where different H-bond lengths create slightly different force constants for the C=O bond.

Comparative Analysis: Synthesis Validation

A common route to benzohydrazide is the hydrazinolysis of ethyl benzoate. Monitoring this reaction via FTIR is highly effective.

Comparison 1: Benzohydrazide vs. Ethyl Benzoate (Starting Material)

The transformation involves the substitution of an alkoxy group (-OEt) with a hydrazine group (-NHNH₂).

  • The "Red Flag" Region (1700+ cm⁻¹): Ethyl benzoate exhibits a sharp, intense ester carbonyl peak at 1720–1735 cm⁻¹ .

  • The "Success" Shift: As the reaction proceeds, this peak disappears and is replaced by the amide carbonyl at 1650–1665 cm⁻¹ .

  • The Amine Appearance: The starting ester has no signals above 3100 cm⁻¹ (except weak C-H stretches). The product (benzohydrazide) shows prominent N-H stretching bands in the 3100–3350 cm⁻¹ region.

Diagram 1: Synthesis Monitoring Workflow

This diagram illustrates the spectral logic for validating the conversion of Ethyl Benzoate to Benzohydrazide.

SynthesisValidation Start Ethyl Benzoate (Starting Material) Reaction Hydrazinolysis (+ N2H4) Start->Reaction EsterPeak Ester C=O ~1725 cm⁻¹ (Strong) Start->EsterPeak Characteristic Product Benzohydrazide (Product) Reaction->Product AmidePeak Amide C=O ~1655 cm⁻¹ (Strong) Product->AmidePeak Shift (-70 cm⁻¹) NHPeak NH/NH2 Stretches 3100-3350 cm⁻¹ Product->NHPeak New Appearance EsterPeak->AmidePeak Validation Check

Caption: Spectral shift logic for validating the conversion of ester to hydrazide. Note the diagnostic -70 cm⁻¹ shift in the carbonyl region.

Comparative Analysis: Derivatization (Schiff Bases)

Benzohydrazide is frequently condensed with aldehydes/ketones to form Hydrazones (Schiff Bases). This removes the primary amine capability.

Comparison 2: Benzohydrazide vs. Hydrazone Derivative
  • Disappearance of NH₂: The doublet at 3280/3320 cm⁻¹ (asymmetric/symmetric NH₂ stretch) must disappear. A single N-H band (amide) remains.

  • Appearance of Imine (C=N): A new, sharp band appears at 1600–1620 cm⁻¹ . This often merges with the amide I band, causing a broadening or a shoulder on the lower frequency side of the carbonyl peak.

  • Carbonyl Shift: The C=O peak often shifts slightly to higher frequencies (e.g., 1670 cm⁻¹) if the H-bonding network is disrupted by the bulky substituent on the nitrogen.

Experimental Protocol: Resolving H-Bonding Effects

The choice of sampling technique drastically alters the appearance of the Amide and Amine peaks due to hydrogen bonding sensitivity.

Protocol A: KBr Pellet (Solid State)

Best for: Routine identification and sharp resolution of the fingerprint region (1500–500 cm⁻¹).

  • Grinding: Mix 1-2 mg of Benzohydrazide with 200 mg of spectroscopic grade KBr. Grind to a fine powder to avoid Christiansen effect (distorted peak shapes).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Observation: Expect broadened N-H bands due to intermolecular H-bonding in the crystal lattice. The C=O band may show splitting.

Protocol B: Solution Cell (CHCl₃ or DMSO)

Best for: Determining "free" vs. "H-bonded" states.

  • Dissolution: Dissolve the sample in dry Chloroform (non-polar) or DMSO (polar).

  • Pathlength: Use a 0.1 mm CaF₂ liquid cell.

  • Observation:

    • Dilute CHCl₃: H-bonds break. The C=O peak shifts to higher frequency (~1680 cm⁻¹) and becomes sharper. The N-H stretches resolve into distinct, sharp peaks (free N-H).

    • DMSO: Strong H-bonding with solvent shifts C=O to lower frequencies.

Diagram 2: H-Bonding Network & Spectral Impact

Benzohydrazide molecules self-associate, which directly impacts the wavenumber of the Carbonyl and Amine groups.

HBonding Mol1 Benzohydrazide (Molecule A) CO1 C=O (Acceptor) Mol1->CO1 Mol2 Benzohydrazide (Molecule B) NH2 NH2 (Donor) Mol2->NH2 Interaction Intermolecular H-Bond CO1->Interaction H...O NH2->Interaction Shift C=O Bond Weakens Freq decreases (~1650 cm⁻¹) Interaction->Shift Broadening N-H Band Broadens (3000-3300 cm⁻¹) Interaction->Broadening

Caption: Mechanism of spectral broadening in solid-state samples. The H-bond weakens the C=O bond character, lowering its vibrational frequency.

References

  • Spectrochimica Acta Part A. "Vibrational spectroscopy investigation and density functional theory calculations on N-benzoylhydrazine." ScienceDirect. [Link]

  • Journal of Molecular Structure. "Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide." ResearchGate. [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy. [Link]

  • Hilaris Publisher. "Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative." Hilaris. [Link]

Sources

A Researcher's Guide to Mass Spectrometry Fragmentation of Iodophenoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel compounds is paramount. This guide provides an in-depth comparison of the fragmentation patterns of iodophenoxy derivatives, a class of compounds with growing interest in various fields. By leveraging experimental data and established fragmentation principles, this document aims to equip scientists with the necessary insights to predict, interpret, and utilize mass spectra for the structural elucidation of these molecules.

Introduction: The Significance of Iodophenoxy Moieties

Iodophenoxy derivatives are structurally characterized by one or more iodine atoms attached to a phenoxy group. This structural motif is found in critical biological molecules, such as thyroid hormones (e.g., thyroxine), and is also a key component in various pharmaceuticals and agrochemicals. The presence of the heavy, yet relatively labile, iodine atom, combined with the ether linkage and the aromatic system, results in unique and informative fragmentation patterns in mass spectrometry. Understanding these patterns is crucial for metabolite identification, impurity profiling, and quality control.

This guide will compare the fragmentation behavior of iodophenoxy derivatives under different ionization techniques, primarily focusing on Electron Ionization (EI) due to its extensive use in creating detailed fragmentation for structural analysis. We will dissect the key fragmentation pathways and illustrate how the number and position of iodine substituents influence the resulting mass spectra.

Fundamental Principles of Fragmentation in Iodophenoxy Derivatives

The fragmentation of an organic molecule in a mass spectrometer is not a random process. It is governed by the stability of the resulting ions and neutral losses. For iodophenoxy derivatives, the initial ionization event, typically the removal of an electron, creates a molecular ion (M+•). The fragmentation of this ion is influenced by several key structural features:

  • The Ether Linkage: Aryl ethers can undergo cleavage on either side of the oxygen atom.[1] α-cleavage (cleavage of the bond adjacent to the oxygen on an alkyl chain) and cleavage of the aryl-oxygen bond are common.

  • The Aromatic Ring: The stable aromatic ring can influence fragmentation pathways, often leading to characteristic aromatic fragment ions.

  • The Iodine Substituent: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the loss of an iodine radical (I•) or a neutral iodine molecule (I2) a common and significant fragmentation pathway. Deiodination can occur in various mass spectrometry techniques.

Comparative Fragmentation Analysis: Insights from Experimental Data

To illustrate the fragmentation patterns, we will compare the mass spectra of representative iodophenoxy precursors and derivatives.

Building Blocks: Phenoxyacetic Acid and 4-Iodophenol

Understanding the fragmentation of the core structures is essential.

  • Phenoxyacetic Acid: The EI mass spectrum of phenoxyacetic acid shows a prominent molecular ion peak at m/z 152.[2] Key fragments arise from the cleavage of the ether bond and the carboxylic acid group.

  • 4-Iodophenol: The EI mass spectrum of 4-iodophenol displays a strong molecular ion peak at m/z 220.[3][4] A significant fragment is observed from the loss of CO, a common fragmentation for phenols.

Case Study: Iodinated Diphenyl Ethers

A comparison of non-iodinated versus iodinated diphenyl ethers clearly demonstrates the influence of the iodine substituent.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
Diphenyl Ether 170141 ([M-CHO]+), 115, 77 (C6H5+)
4-Iodophenyl Phenyl Ether 296169 ([M-I]+), 141, 115, 77
Bis(4-iodophenyl) Ether 422295 ([M-I]+), 168 ([M-I2]+•), 140

Table 1: Comparison of key fragment ions for diphenyl ether and its iodinated derivatives under Electron Ionization.

The data clearly shows that the primary fragmentation pathway for the iodinated derivatives is the loss of an iodine atom, leading to a stable cation.

General Fragmentation Pathways of Iodophenoxy Derivatives

Based on the analysis of related compounds and general fragmentation principles, we can propose the most likely fragmentation pathways for a generic iodophenoxy derivative.

Electron Ionization (EI) Fragmentation

EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation. This is highly useful for structural elucidation.

Workflow for EI-MS Analysis:

Caption: Experimental workflow for GC-EI-MS analysis of iodophenoxy derivatives.

Primary Fragmentation Pathways under EI:

  • Loss of Iodine: The most facile cleavage is typically the loss of an iodine radical (I•), resulting in a fragment at [M-127]+. This is often the base peak, especially in poly-iodinated compounds.

  • Ether Bond Cleavage:

    • Cleavage of the Ar-O Bond: This leads to the formation of an iodophenoxy radical and a phenyl cation (or substituted phenyl cation), or vice versa. The charge will generally reside on the more stable fragment.

    • Cleavage of the O-R Bond: If an alkyl chain is present, cleavage of the bond between the oxygen and the alkyl group will occur, often with rearrangement.

  • Ring Fragmentation: The aromatic ring can undergo fragmentation, though this is typically less favorable than the loss of iodine or ether cleavage.

Proposed Fragmentation of a Mono-iodinated Phenoxyacetic Acid:

Fragmentation_Pathway cluster_frags M Molecular Ion (M+•) m/z 278 F1 [M - I]+ m/z 151 M:f1->F1 - I• (127 u) F2 [M - •CH2COOH]+ m/z 219 M:f1->F2 - •CH2COOH (59 u) F3 [M - OCH2COOH]+ m/z 203 M:f1->F3 - OCH2COOH (75 u) F4 Iodophenyl Cation m/z 204 F2->F4 - H•

Caption: Proposed EI fragmentation of a mono-iodinated phenoxyacetic acid.

Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique that typically results in protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation.[5] This is highly advantageous for determining the molecular weight of the parent compound. Structural information is then obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

Experimental Protocol for LC-ESI-MS/MS:

  • Sample Preparation: Dissolve the iodophenoxy derivative in a suitable solvent (e.g., methanol/water mixture) to a concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive or Negative ESI.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan Range: m/z 100-1000.

    • MS/MS: Isolate the precursor ion of interest and apply collision energy (e.g., 10-40 eV) to induce fragmentation.

Fragmentation in ESI-MS/MS:

In CID, the fragmentation of [M+H]+ or [M-H]- ions of iodophenoxy derivatives will also be dominated by the weakest bonds. The loss of iodine is a common fragmentation pathway. For molecules with acidic or basic sites, such as phenoxyacetic acids, losses of small neutral molecules like H2O and CO2 are also frequently observed.

Conclusion and Future Outlook

The mass spectrometry of iodophenoxy derivatives provides rich structural information through predictable fragmentation patterns. Under EI, the characteristic loss of iodine and cleavage of the ether bond are dominant features that can be used for identification. Under ESI, MS/MS experiments are essential to elicit structural details from the protonated or deprotonated molecular ions.

As new iodophenoxy compounds are synthesized and studied, a systematic database of their mass spectra will be an invaluable resource for the scientific community. High-resolution mass spectrometry can further aid in confirming elemental compositions of fragment ions, adding another layer of confidence to structural assignments. This guide provides a foundational framework for researchers to approach the analysis of this important class of molecules.

References

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Gunawardena, H. P., & Loo, J. A. (2007). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]

  • MassBank. (2008). PHENYLACETIC ACID; EI-B; MS. MassBank of North America (MoNA). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Iodophenol. Retrieved from [Link]

  • Helal, A. I., et al. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Traeger, J. C., & Hudson, C. E. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Rapid Communications in Mass Spectrometry, 26(10), 1151-1156. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Srinivasan, R., & Sridhar, V. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1120. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Iodoacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4-D. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Iodophenyl phenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008). ETHYL PHENYL ETHER; EI-B; MS. MassBank of North America (MoNA). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, (4-chlorophenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Phenethyl phenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Iodoacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of Iodo- vs. Chloro-Substituted Benzohydrazides: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogens on a Privileged Scaffold

In the landscape of medicinal chemistry, the benzohydrazide moiety stands out as a "privileged scaffold." Its derivatives are a cornerstone of numerous research programs due to their synthetic accessibility and a remarkably broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The true power of this scaffold, however, is unlocked through strategic molecular modifications. Among the most impactful of these is halogenation.

The introduction of halogen atoms onto a drug candidate is a time-tested strategy to fine-tune its physicochemical and pharmacological profile. Halogens can modulate lipophilicity, electronic distribution, metabolic stability, and, most critically, binding affinity to biological targets.[4][5] While fluorine and chlorine are most frequently employed, the heavier halogens—iodine and bromine—offer unique properties that can lead to significant gains in potency.

This guide provides an in-depth comparison of iodo- and chloro-substituted benzohydrazides. We will dissect the fundamental physicochemical differences between iodine and chlorine, analyze their differential impact on antimicrobial and anticancer activities with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a halogen substituent for their next generation of benzohydrazide-based therapeutics.

Physicochemical Foundations: Why Iodine is Not Just a "Bigger Chlorine"

The choice between an iodine and a chlorine substituent extends far beyond simple size. Each halogen imparts a distinct set of properties to the parent molecule, which directly influences its interaction with biological systems. The key differences are rooted in their atomic properties.

PropertyChlorine (Cl)Iodine (I)Implication in Drug Design
van der Waals Radius (Å) 1.74[6]1.98Iodine's larger size can provide better steric fit in larger binding pockets but may also lead to steric hindrance. Chlorine is a closer steric match for a methyl group.[6]
Electronegativity (Pauling) 3.162.66Chlorine is more strongly electron-withdrawing, which can significantly alter the acidity/basicity of nearby functional groups and influence hydrogen bonding capabilities.[6]
**Polarizability (ų) **2.185.35Iodine's high polarizability allows for stronger, more favorable London dispersion forces and is a key factor in its ability to form potent halogen bonds.
Lipophilicity (Hansch π) +0.71+1.12Both halogens increase lipophilicity, aiding membrane permeability. Iodine's contribution is significantly greater, which can enhance cell uptake but may also increase non-specific binding or decrease solubility.
Halogen Bonding Potential ModerateStrongIodine forms stronger and more directional halogen bonds due to a larger, more positive σ-hole, enabling potent interactions with electron-rich atoms (O, N, S) in protein active sites.[6]

These fundamental differences dictate that chloro- and iodo-substituted analogs of the same parent compound will behave as distinct chemical entities, often with divergent biological activities.

Comparative Bioactivity: A Tale of Two Halogens

Experimental data reveals a clear divergence in the biological effects of iodo- and chloro-substitution on the benzohydrazide core. The choice of halogen can be the deciding factor between a moderately active compound and a lead candidate.

Antimicrobial Activity

Halogenation is a proven strategy for enhancing the antimicrobial potency of various scaffolds.[4] In the context of benzohydrazides, both chlorine and iodine have been shown to confer significant antibacterial and antifungal properties.

A study on iodinated hydrazide-hydrazones provided compelling evidence for the role of halogen substitution. Researchers found that for a series of N'-Benzoyl-2-hydroxy-3,5-diiodobenzohydrazides, the presence of an electron-withdrawing group, such as a chlorine atom, on the 4-position of the benzoyl moiety was beneficial for activity.[7] This highlights a synergistic effect where the di-iodo substitution provides a potent base activity, which is then further modulated by a chloro-substituent elsewhere in the molecule. The iodinated derivatives were found to be potent antibacterial agents against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 7.81 µM.[7]

Another study synthesized a series of chloro-substituted benzohydrazide derivatives and screened them for antimicrobial activity against S. aureus, E. coli, and A. niger.[1] One derivative, (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide, was particularly active against E. coli and showed marked antifungal potential against A. niger, with activity comparable to the reference drug Gentamycin.[1]

Comparative Antimicrobial Data Summary

Compound ClassHalogen(s)OrganismBioactivity (MIC)Reference
N'-Benzoyl-2-hydroxy-3,5-diiodobenzohydrazides3,5-di-Iodo (+ 4-Chloro)Gram-positive bacteria (inc. MRSA)≥ 7.81 µM[7]
N'-Benzoyl-2-hydroxy-3,5-diiodobenzohydrazides3,5-di-Iodo (+ 4-Chloro)Pathogenic fungi≥ 1.95 µM[7]
(E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide4-ChloroE. colipMIC = 15[1]
(E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide4-ChloroA. nigerpMIC > 14[1]

While direct head-to-head comparisons are sparse in the literature, the available data suggests that di-iodo substitution can produce highly potent antimicrobial agents, and additional chloro-substitution can further enhance this activity.[7]

Anticancer Activity

The anticancer potential of halogenated benzohydrazides is an area of intense investigation. Here, the dual roles of these compounds as both cytotoxic agents and inhibitors of specific cancer-related enzymes come to the forefront.

One study investigated 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH) as a lysine-specific histone demethylase 1 (LSD1) inhibitor and iron-chelating agent.[8][9] CHBH was shown to arrest cell proliferation in various human cancer cell lines, including lung, colon, pancreas, and breast cancer, at micromolar concentrations.[8][9] This demonstrates that a single chloro-substituent can be sufficient to impart potent and multi-faceted anticancer activity.

In a drug repurposing study, researchers evaluated a series of anti-tubercular pyrrolyl benzohydrazides for anticancer activity.[10] Among the derivatives, the chloro-substituted compound C8, N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide, emerged as a top candidate. C8 exhibited significant inhibitory activity against the A549 lung cancer cell line with an IC50 value of 9.54 µM.[10] It was found to be more potent than a corresponding nitro-substituted analog, highlighting the effectiveness of the chloro-substituent.[10] Further analysis showed that C8 induced cell cycle arrest at the G2/M phase and significantly increased apoptosis in A549 cells.[10]

Comparative Anticancer Data Summary

CompoundHalogen(s)Cell LineBioactivity (IC50)Reference
3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH)3-ChloroMultiple (Lung, Colon, Breast, etc.)Micromolar levels[8][9]
N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8)3-ChloroA549 (Lung)9.54 µM[10]
N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8)3-ChloroMCF-7 (Breast)>10 µM[10]
N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8)3-ChloroHepG2 (Liver)>10 µM[10]

The data strongly supports the use of chloro-substitution as a viable strategy for developing potent anticancer benzohydrazides. The greater polarizability and halogen-bonding capacity of iodine suggests that iodo-substituted analogs could offer even greater potency, representing a compelling avenue for future research.

Mechanistic Insights: The Power of the Halogen Bond

The observed differences in bioactivity can often be traced back to the concept of the halogen bond. This is a non-covalent interaction between the electrophilic region on the outer side of the halogen atom (known as the σ-hole) and a nucleophilic atom (like oxygen, nitrogen, or sulfur) in a biological target.

Caption: Iodo-substituents form stronger halogen bonds than chloro-substituents.

Because iodine is less electronegative and more polarizable than chlorine, it possesses a larger and more positive σ-hole.[6] This allows iodo-substituted compounds to act as superior halogen bond donors, forming stronger and more directionally specific interactions with receptor sites. This enhanced binding affinity can translate directly into lower IC50 or MIC values. While chlorine can also participate in halogen bonding, the interaction is generally weaker.[6]

Experimental Protocols: From Synthesis to Screening

Reproducibility and methodological rigor are the bedrocks of scientific integrity. The following protocols provide validated, step-by-step procedures for the synthesis and biological evaluation of halogenated benzohydrazides.

General Synthesis of Substituted Benzohydrazides

This protocol describes a common method for synthesizing benzohydrazide derivatives via the condensation of a substituted benzohydrazide with an aromatic aldehyde.[1][11]

Synthesis_Workflow sub Substituted Benzohydrazide react Stir at Room Temp (5-30 min) sub->react ald Aromatic Aldehyde ald->react solv Ethanol/Aqueous Solution solv->react cat Catalyst (e.g., conc. HCl) cat->react filt Filter Precipitate react->filt wash Wash with Petroleum Ether filt->wash dry Dry in Vacuum wash->dry recryst Recrystallize from Ethanol dry->recryst

Caption: Workflow for the synthesis of substituted benzohydrazide derivatives.

Procedure:

  • Dissolution: Dissolve 1 equivalent of the desired substituted benzohydrazide (e.g., 4-chlorobenzohydrazide) in an appropriate solvent such as a 10 mL aqueous solution.[1]

  • Addition: To this solution, add 1 equivalent of the selected aromatic aldehyde dissolved in a minimal amount of ethanol (e.g., 5 mL).[1]

  • Catalysis: Add a catalytic amount (e.g., a few drops) of concentrated hydrochloric acid to the reaction mixture.[1][11]

  • Reaction: Stir the mixture vigorously using a magnetic stirrer at room temperature for 5-30 minutes. The formation of a precipitate indicates product formation.[1][11]

  • Isolation: Filter the resulting solid product using a Buchner funnel.[1]

  • Washing: Wash the filtered solid with a non-polar solvent like petroleum ether to remove unreacted aldehyde.[1]

  • Drying: Dry the product under vacuum to remove residual solvent.

  • Purification: For higher purity, recrystallize the dried solid from a suitable solvent, typically ethanol.[1][11]

  • Characterization: Confirm the structure of the final compound using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR.[1][11]

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.[1]

Procedure:

  • Media Preparation: Prepare nutrient agar plates according to the manufacturer's instructions and allow them to solidify.

  • Inoculation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (S. aureus, E. coli, etc.). Uniformly swab the entire surface of the agar plate with the inoculum.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Compound Loading: Prepare stock solutions of the test compounds (e.g., in DMSO). Pipette a fixed volume (e.g., 100 µL) of each test compound solution into separate wells. Include a negative control (DMSO) and a positive control (standard antibiotic like Gentamycin).[1]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 48 hours for fungi).[1]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and determine the IC50 (half-maximal inhibitory concentration) of a compound.[10]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test benzohydrazide compounds in cell culture media. Remove the old media from the cells and add the media containing the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Strategic Outlook

The choice between iodo- and chloro-substitution on a benzohydrazide scaffold is a critical decision in the drug design process.

  • Chlorine is a reliable choice for increasing lipophilicity and introducing beneficial electronic effects. Chloro-substituted benzohydrazides have demonstrated potent, clinically relevant bioactivities, particularly in the anticancer domain.[8][10] It is a synthetically accessible and well-characterized modification.

  • Iodine offers a distinct and powerful advantage: the capacity to form strong halogen bonds. This often translates to superior binding affinity and higher potency. The enhanced antimicrobial activity seen in di-iodinated compounds is a testament to this principle.[7] Researchers seeking to maximize potency, especially when structural information of the target active site is available, should strongly consider iodine substitution.

Future Perspectives: The next frontier lies in the direct, systematic comparison of iodo- and chloro-substituted benzohydrazide pairs against a wide panel of biological targets. Furthermore, detailed pharmacokinetic (ADME) and toxicological studies are essential to determine if the in vitro potency of these compounds translates into viable drug candidates. By understanding the nuanced interplay between halogen choice and biological function, we can more effectively harness the power of the benzohydrazide scaffold to develop novel therapeutics for a range of human diseases.

References

  • Design and Bioactivity Evaluation of Chloro-Substituted Hydrazones. MDPI. Available at: [Link]

  • Veeramanikandan, S. & Sherine, H. B. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(18), 44-50. Available at: [Link]

  • Sherine, H. B., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18), 44-50. Available at: [Link]

  • Kratky, M., et al. (2021). Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents. Bioorganic & Medicinal Chemistry, 41, 116209. Available at: [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Available at: [Link]

  • Malik, G. M., et al. (2018). An efficient synthesis of new benzohydrazide and 1, 3-thiazine fused s-triazines as potential antimicrobial agents. Journal of Pharmaceutical and Biological Sciences, 6(1), 24-29. Available at: [Link]

  • Synthetic route for the preparation of benzohydrazide (1) and benzohydrazones (2-18). ResearchGate. Available at: [Link]

  • Veeramanikandan, S. & Sherine, H. B. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Taylor, C. G., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]

  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. SID. Available at: [Link]

  • Benzohydrazide derivatives with interesting antibacterial activity. R = OH (53); 3,4,5-triOCH3 (54). ResearchGate. Available at: [Link]

  • Taylor, C. G., et al. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). Available at: [Link]

  • Taylor, C. G., et al. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]

  • Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea. PubMed. Available at: [Link]

  • Fosu, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1145-1185. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. University of Lincoln - Figshare. Available at: [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available at: [Link]

  • Roy, D., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36567-36585. Available at: [Link]

  • A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. NIH. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Frontiers. Available at: [Link]

  • 3-Chloro- N'-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. PubMed. Available at: [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. (2021). Available at: [Link]

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (2023). Available at: [Link]

  • Structure-activity relationships in the field of halogenated steroids. PubMed. Available at: [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationships of cyanoguanidine-type and structurally related histamine H4 receptor agonists. PubMed. Available at: [Link]

Sources

X-ray crystallography data for 4-[(4-Iodophenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Structural Elucidation of 4-[(4-Iodophenoxy)methyl]benzohydrazide: A Comparative Crystallographic Analysis

This guide provides a comprehensive analysis of the expected crystallographic features of 4-[(4-Iodophenoxy)methyl]benzohydrazide, a molecule of interest in medicinal chemistry and drug development. In the absence of a publicly available crystal structure for this specific compound, this document leverages experimental X-ray crystallography data from structurally analogous compounds to predict its molecular conformation, hydrogen bonding motifs, and crystal packing. Furthermore, we present a detailed, best-practice protocol for obtaining the crystal structure of 4-[(4-Iodophenoxy)methyl]benzohydrazide and compare X-ray crystallography with other analytical techniques for its structural characterization.

Introduction: The Significance of Structural Insight

4-[(4-Iodophenoxy)methyl]benzohydrazide belongs to the benzohydrazide class of compounds, which are known for their wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The three-dimensional arrangement of atoms in a molecule is fundamental to its biological function, dictating how it interacts with its target protein. X-ray crystallography is the gold standard for determining the precise atomic coordinates of a molecule in its solid state, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

The presence of an iodine atom in 4-[(4-Iodophenoxy)methyl]benzohydrazide is of particular interest, as halogen bonding is increasingly recognized as a significant non-covalent interaction in molecular recognition and crystal engineering. Understanding the interplay between conventional hydrogen bonds from the hydrazide moiety and potential halogen bonds from the iodophenoxy group is crucial for predicting its solid-state behavior and designing next-generation analogs.

Comparative Crystallographic Analysis

To anticipate the structural characteristics of 4-[(4-Iodophenoxy)methyl]benzohydrazide, we will compare the crystallographic data of two key analogs: 4-Iodobenzohydrazide and 4-[(4-methylbenzyl)oxy]benzohydrazide .

Structural Analogs
  • 4-Iodobenzohydrazide : This compound represents the core iodinated aromatic ring and the hydrazide functional group of our target molecule. Its crystal structure provides direct insight into the hydrogen bonding capabilities of the hydrazide group in the presence of an iodine atom on the phenyl ring.

  • 4-[(4-methylbenzyl)oxy]benzohydrazide : This analog is structurally very similar to our target molecule, with a methyl group substituting the iodine atom and a benzyl ether linkage instead of a phenoxy ether. Its structure is informative about the overall molecular conformation and packing driven by the benzohydrazide core.

Data Summary and Comparison

The following table summarizes the key crystallographic parameters for the two analogs.

Parameter4-Iodobenzohydrazide[1]4-[(4-methylbenzyl)oxy]benzohydrazide[2][3]Predicted for 4-[(4-Iodophenoxy)methyl]benzohydrazide
Chemical FormulaC7H7IN2OC15H16N2O2C14H13IN2O2
Molecular Weight ( g/mol )262.05256.30368.18
Crystal SystemMonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space GroupP21/cP21/cLikely P21/c or other centrosymmetric space group
a (Å)28.4394 (18)5.8693 (3)-
b (Å)4.4514 (3)27.2882 (14)-
c (Å)13.3216 (9)8.3563 (4)-
β (°)94.292 (2)94.755 (2)-
V (ų)1681.72 (19)1331.42 (12)-
Z84Likely 4 or 8
Key Hydrogen BondsN-H···N and N-H···O[1]N-H···N and N-H···O[2][3]Expected N-H···O and N-H···N hydrogen bonds
Halogen BondsNot explicitly mentioned, but I···I contacts are possible[4]Not applicablePotential I···O or I···N halogen bonds
Molecular ConformationHydrazide group inclined at 13.3 (3)° to the benzene ring[1]Phenyl rings are not coplanar[2]Expected non-planar conformation
Key Insights and Predictions
  • Hydrogen Bonding : Both analogs exhibit extensive intermolecular hydrogen bonding involving the hydrazide group (N-H···N and N-H···O interactions)[1][2][3]. It is highly probable that 4-[(4-Iodophenoxy)methyl]benzohydrazide will also form similar hydrogen-bonded networks, which will be a dominant feature of its crystal packing.

  • Molecular Conformation : The molecules of the analogs are not planar[1][2]. In 4-Iodobenzohydrazide, the hydrazide group is tilted relative to the benzene ring[1]. In 4-[(4-methylbenzyl)oxy]benzohydrazide, the two phenyl rings are not coplanar[2]. Therefore, 4-[(4-Iodophenoxy)methyl]benzohydrazide is expected to adopt a non-planar conformation, with significant torsion angles around the ether linkage and the C-C bond connecting the phenyl ring to the hydrazide moiety.

  • Role of Iodine : The presence of the iodine atom opens the possibility for halogen bonding. While not dominant in the structure of 4-Iodobenzohydrazide, the larger and more complex nature of 4-[(4-Iodophenoxy)methyl]benzohydrazide might allow for stabilizing I···O or I···N interactions with neighboring molecules. The observation of I···I interactions in other iodinated organic compounds suggests this is a plausible feature[4].

Experimental Protocol for X-ray Crystallography

This section outlines a detailed workflow for obtaining single-crystal X-ray diffraction data for 4-[(4-Iodophenoxy)methyl]benzohydrazide.

Synthesis and Crystallization

The synthesis of benzohydrazide derivatives typically involves the reaction of a corresponding ethyl ester with hydrazine hydrate[1][2].

  • Synthesis : React ethyl 4-[(4-iodophenoxy)methyl]benzoate with an excess of hydrazine hydrate in ethanol under reflux.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Crystal Growth : High-quality single crystals are essential for X-ray diffraction. Slow evaporation of a dilute solution of the purified compound is a common and effective method. Other techniques to explore include vapor diffusion and slow cooling.

Data Collection and Structure Solution

The following diagram illustrates the experimental workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of 4-[(4-Iodophenoxy)methyl]benzohydrazide purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Steps:

  • Crystal Selection and Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector[1][5][6]. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and rotated in the X-ray beam to collect a complete set of diffraction data.

  • Data Processing : The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption[1][5].

  • Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary molecular model.

  • Structure Refinement : The initial model is refined against the experimental data to improve the fit and determine the final atomic coordinates and thermal parameters.

  • Validation : The final structure is validated using crystallographic software to ensure its quality and correctness before being deposited in a crystallographic database as a CIF (Crystallographic Information File).

Alternative and Complementary Characterization Techniques

While X-ray crystallography provides the most definitive structural data, other techniques are essential for a comprehensive characterization of 4-[(4-Iodophenoxy)methyl]benzohydrazide.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, and intermolecular interactions.Unambiguous structure determination.Requires high-quality single crystals, provides a static picture of the molecule.
NMR Spectroscopy Information about the molecular structure in solution, including connectivity of atoms and conformational dynamics.Provides data on the molecule's structure and behavior in a more biologically relevant (solution) state.Does not provide precise bond lengths and angles, structure is an average over time.
FT-IR Spectroscopy Identifies functional groups present in the molecule based on their vibrational frequencies.Quick and non-destructive, provides a molecular fingerprint.Provides limited information on the overall 3D structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule.High sensitivity and accuracy for molecular weight determination.Does not provide information on the 3D arrangement of atoms.

The relationship between these techniques in a typical characterization workflow is illustrated below.

characterization_workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis synthesis Synthesis & Purification nmr NMR Spectroscopy Solution Structure & Connectivity synthesis->nmr ftir FT-IR Spectroscopy Functional Groups synthesis->ftir ms Mass Spectrometry Molecular Weight & Formula synthesis->ms xray X-ray Crystallography Solid-State Structure & Packing synthesis->xray nmr->xray Complementary Data ftir->xray Complementary Data ms->xray Complementary Data

Caption: Integrated workflow for molecular structure characterization.

Conclusion

While the definitive crystal structure of 4-[(4-Iodophenoxy)methyl]benzohydrazide awaits experimental determination, a comparative analysis of its structural analogs provides a robust framework for predicting its key structural features. We anticipate a non-planar molecule that forms extensive hydrogen-bonded networks, with the potential for halogen bonding to play a role in its crystal packing. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to obtain high-quality crystallographic data for this and other novel benzohydrazide derivatives. By integrating X-ray crystallography with other analytical techniques, a complete and insightful picture of the molecule's structure and properties can be achieved, accelerating its potential development in medicinal chemistry.

References

  • Butt, M. S., et al. (2008). 4-Iodobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2188. Available at: [Link]

  • Banna, M. H. A., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 207-211. Available at: [Link]

  • Forte, G. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5449. Available at: [Link]

  • Banna, M. H. A., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N'-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 207–211. Available at: [Link]

  • Ban, Y. (2011). N′-(4-Hydroxy-3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. Available at: [Link]

  • Gomes, L. R., et al. (2015). Crystal structure of (E)-4-hydroxy-N′-(3-hydroxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43–o44. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benzohydrazide Purity: Elemental Analysis as the Gold Standard

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Peak – Why Elemental Composition is a Non-Negotiable Aspect of Purity

In the landscape of pharmaceutical development and chemical research, the purity of a compound is a cornerstone of reliable and reproducible results. For a molecule such as benzohydrazide (C₇H₈N₂O), a versatile building block in the synthesis of numerous biologically active compounds, confirming its identity and purity is of paramount importance.[1][2] While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for identifying and quantifying impurities, they provide a relative assessment of purity. Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, offers an orthogonal and absolute measure of a compound's elemental composition, serving as a definitive confirmation of its identity and a stringent test of its purity.[3]

This guide provides an in-depth comparison of elemental analysis with other common purity assessment methods for benzohydrazide. It is designed to equip researchers with the rationale behind experimental choices, a robust protocol for analysis, and the framework for interpreting the resulting data with confidence.

The Foundational Principle: Elemental Analysis as a Stoichiometric Validation

At its core, elemental analysis by combustion is a method of absolute quantification. A precisely weighed sample of the organic compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[4][5] These resulting gases are then separated and measured by a thermal conductivity detector. The instrument's software back-calculates the mass percentage of each element in the original sample.

The power of this technique lies in its direct comparison to the theoretical elemental composition derived from the compound's molecular formula. For benzohydrazide (C₇H₈N₂O), the theoretical percentages are:

  • Carbon (C): 61.75%

  • Hydrogen (H): 5.92%

  • Nitrogen (N): 20.57%

  • Oxygen (O): 11.75% (often determined by difference)

A significant deviation between the experimentally determined percentages and these theoretical values indicates the presence of impurities.

Comparative Analysis: Elemental Analysis vs. Alternative Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves a multi-faceted approach. The choice of technique depends on the specific information required.

Analytical Method Principle Information Provided Strengths Limitations
Elemental Analysis (CHN) Combustion and detection of resulting gases (CO₂, H₂O, N₂).Absolute elemental composition (%C, %H, %N).Confirms molecular formula, detects inorganic impurities and residual solvents.Does not identify the structure of organic impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.[6][7][8]Relative purity (area %), retention times of impurities.Excellent for separating and quantifying organic impurities.[9]Requires a reference standard for absolute quantification, may not detect non-chromophoric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed structural information, can be used quantitatively (qNMR).Provides definitive structural confirmation, can identify and quantify impurities with distinct signals.[3]Lower sensitivity compared to HPLC for trace impurities, requires deuterated solvents.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups.Confirms the presence of key functional groups (e.g., C=O, N-H in benzohydrazide).Primarily qualitative, not suitable for quantifying purity.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation pattern.Confirms molecular weight, can be coupled with chromatography (LC-MS, GC-MS) for impurity identification.Not inherently quantitative without appropriate standards and calibration.

Establishing Trustworthiness: The ±0.4% Rule and Method Validation

The trustworthiness of elemental analysis data hinges on adherence to established standards and a validated methodology. A widely accepted criterion in both academic and industrial settings is that the experimentally determined elemental percentages must be within ±0.4% of the calculated theoretical values.[10] This stringent requirement provides a high degree of confidence in the sample's purity and identity.

Method validation for elemental analysis should follow the principles outlined in guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Accuracy: The closeness of the experimental value to the theoretical value. This is often assessed using certified reference materials.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the element of interest in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

Experimental Protocol: CHN Analysis of Benzohydrazide

This protocol is a generalized procedure for the CHN analysis of a solid organic compound like benzohydrazide using a modern elemental analyzer. Instrument-specific parameters should be optimized according to the manufacturer's recommendations.[11][12]

1. Instrument Preparation and Calibration:

  • Ensure the elemental analyzer's combustion and reduction furnaces have reached their setpoint temperatures (typically ~900-1000°C for combustion and ~650°C for reduction).[12]

  • Verify stable gas flows for the carrier gas (helium) and combustion gas (oxygen).

  • Perform a leak check of the system to ensure the integrity of the gas flow paths.

  • Calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., acetanilide, sulfanilamide). This calibration should be performed at the beginning of each analytical run.

2. Sample Preparation:

  • Ensure the benzohydrazide sample is homogenous and completely dry. Any residual solvent or moisture will significantly affect the hydrogen and carbon percentages.

  • Using a microbalance, accurately weigh approximately 1-3 mg of the benzohydrazide sample into a clean tin capsule. The exact weight will depend on the instrument's sensitivity.

  • Securely crimp the tin capsule to ensure no sample is lost during handling and introduction into the analyzer.

3. Analytical Run:

  • Run a series of blanks (empty tin capsules) to determine the instrument's baseline.

  • Analyze the certified reference material as a check standard to verify the calibration's accuracy.

  • Analyze the benzohydrazide samples. It is recommended to perform at least two determinations for each sample to ensure reproducibility.

  • Periodically run a check standard throughout the analytical sequence to monitor for any instrument drift.[10]

4. Data Analysis and Interpretation:

  • The instrument's software will automatically calculate the percentage of C, H, and N based on the sample weight and the detector's response.

  • Compare the average experimental percentages for each element to the theoretical values for benzohydrazide (C: 61.75%, H: 5.92%, N: 20.57%).

  • The results are considered acceptable if the difference between the experimental and theoretical values is within ±0.4% for each element.

Workflow for Elemental Analysis of Benzohydrazide

elemental_analysis_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation start Start sample_prep Sample Preparation: - Dry Benzohydrazide - Weigh 1-3 mg into tin capsule start->sample_prep instrument_prep Instrument Preparation: - Temperature Stabilization - Gas Flow Check - Leak Test start->instrument_prep calibration Calibration: - Analyze Certified Standard (e.g., Acetanilide) instrument_prep->calibration run_blanks Run Blanks (Empty Capsules) calibration->run_blanks run_check_std Run Check Standard run_blanks->run_check_std run_sample Analyze Benzohydrazide (Duplicate Runs) run_check_std->run_sample calculation Software Calculates %C, %H, %N run_sample->calculation comparison Compare Experimental vs. Theoretical Values calculation->comparison acceptance Acceptance Criteria: |Δ| ≤ 0.4% for each element comparison->acceptance end End acceptance->end

Sources

A Senior Application Scientist's Guide to Validating Antimicrobial Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the critical landscape of infectious disease research, the robust validation of a new antimicrobial agent's efficacy is paramount. This guide provides an in-depth, technically-focused framework for comparing the performance of investigational antimicrobials against established, standard antibiotics. As Senior Application Scientists, we bridge the gap between theoretical microbiology and the practicalities of drug development. This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each experimental choice to ensure your data is not only accurate but also compelling and scientifically sound.

Our approach is grounded in the core principles of scientific integrity, ensuring that every protocol is a self-validating system. We will delve into the established methodologies, their underlying principles, and the critical importance of adhering to internationally recognized standards from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5]

Section 1: The Foundation of Comparative Efficacy Testing: Minimum Inhibitory Concentration (MIC)

The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[6][7][8] A lower MIC value indicates that less of the drug is required to inhibit the organism's growth, suggesting greater efficacy.[6] It is crucial to understand that the MIC of one antimicrobial cannot be directly compared to the MIC of another; interpretation relies on established clinical breakpoints.[9]

Causality Behind the Choice of MIC Determination Methods

The selection of an appropriate MIC determination method is contingent on the specific research question, the characteristics of the antimicrobial agent, and the nature of the microorganisms being tested. The two primary methods, broth dilution and agar dilution, provide a quantitative measure of antimicrobial activity.

  • Broth Dilution: This method is widely used due to its scalability and the availability of standardized protocols. It involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium.[10][11] This method is particularly advantageous for high-throughput screening of multiple compounds and for determining the susceptibility of a wide range of bacteria.

  • Agar Dilution: In this technique, the antimicrobial agent is incorporated into the agar medium at various concentrations.[12] This method is often considered the gold standard for certain fastidious organisms and for compounds that may be unstable in broth.[8]

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely adopted, resource-efficient technique for determining MICs.[7][11]

Objective: To determine the MIC of a novel antimicrobial agent and a standard antibiotic against a panel of clinically relevant bacterial isolates.

Materials:

  • 96-well microtiter plates

  • Standardized bacterial inoculum (equivalent to 0.5 McFarland standard)[13]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Investigational antimicrobial agent

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Positive control (broth with inoculum, no antibiotic)

  • Negative control (broth only)

Step-by-Step Methodology:

  • Prepare Antimicrobial Dilutions: Create a serial two-fold dilution series of both the investigational agent and the standard antibiotic in CAMHB. The concentration range should be selected to encompass the expected MIC values.

  • Standardize Inoculum: From a fresh 18-24 hour culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13][15]

  • Inoculate Microtiter Plates: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][15] Add 50 µL of the diluted inoculum to each well of the microtiter plate containing 50 µL of the antimicrobial dilutions. The final volume in each well will be 100 µL.[15]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[11][14][15]

  • Read and Interpret Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7][15] The growth control well should show turbidity, while the sterility control should remain clear.[15]

Diagram of Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_agent Prepare Serial Dilutions of Antimicrobial Agents add_agent Dispense 50µL of Diluted Agent to 96-Well Plate prep_agent->add_agent Transfer to Plate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) add_inoculum Add 50µL of Standardized Inoculum to Each Well prep_inoculum->add_inoculum Inoculate Wells incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for the Broth Microdilution Method.

Section 2: An Alternative Perspective: Disk Diffusion (Kirby-Bauer) Method

The Kirby-Bauer disk diffusion method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.[16][17] While it does not yield a direct MIC value, it is a simple, cost-effective, and widely used method for routine testing.[18]

Rationale for Employing the Disk Diffusion Method

The principle behind this method is the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium, creating a concentration gradient.[19][20] If the organism is susceptible, a zone of inhibition will form around the disk where bacterial growth is prevented.[19] The diameter of this zone is inversely proportional to the MIC.

This method is particularly useful for:

  • Initial screening of a large number of isolates.

  • Confirming the susceptibility profile of organisms with known resistance mechanisms.

  • Situations where a precise MIC is not required for clinical decision-making.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

Objective: To qualitatively compare the antimicrobial activity of a novel agent with a standard antibiotic against a specific bacterial strain.

Materials:

  • Mueller-Hinton agar (MHA) plates[18]

  • Standardized bacterial inoculum (0.5 McFarland)

  • Filter paper disks impregnated with a known concentration of the investigational agent and the standard antibiotic.

  • Sterile swabs

  • Forceps

Step-by-Step Methodology:

  • Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[18][19] Streak the swab evenly across the entire surface of the MHA plate to create a confluent lawn of growth.[16][18][19][20]

  • Apply Antimicrobial Disks: Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the agar.[18][19] Ensure the disks are placed at least 24mm apart to prevent overlapping zones of inhibition.[18]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Measure and Interpret Zones of Inhibition: After incubation, measure the diameter of the zones of inhibition in millimeters.[18][21] Interpret the results as susceptible (S), intermediate (I), or resistant (R) by comparing the zone diameters to the established breakpoints provided by CLSI or EUCAST.[18]

Diagram of Kirby-Bauer Disk Diffusion Workflow

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) inoculate_plate Create a Confluent Lawn of Bacteria on MHA Plate prep_inoculum->inoculate_plate place_disks Apply Antimicrobial-Impregnated Disks to the Agar Surface inoculate_plate->place_disks incubate Incubate at 35°C for 16-24 hours place_disks->incubate measure_zones Measure Diameters of the Zones of Inhibition incubate->measure_zones

Sources

Comparative Binding Affinity of Benzohydrazide vs. Isoniazid Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the binding affinities of benzohydrazide and isoniazid analogs targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). We will explore the causal mechanisms behind their inhibitory action, present supporting experimental data, and detail the methodologies required for their evaluation. This content is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antitubercular agents.

Introduction: The Enduring Challenge of Isoniazid Resistance

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat. For decades, isoniazid (INH), a hydrazide of isonicotinic acid, has been a cornerstone of first-line anti-TB therapy.[1][2] Its efficacy stems from its ability to inhibit the synthesis of mycolic acids, unique and essential components of the robust mycobacterial cell wall.[2][3]

However, the clinical utility of isoniazid is increasingly compromised by the emergence of drug-resistant Mtb strains. Isoniazid is a prodrug, meaning it requires activation within the bacterium to exert its therapeutic effect.[4][5] This activation is catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[2][6] The activated form of isoniazid then covalently binds to nicotinamide adenine dinucleotide (NAD⁺) to form a potent INH-NAD adduct.[4][6] This adduct is the ultimate inhibitor of the enoyl-acyl carrier protein reductase, InhA.[4] The predominant mechanism of clinical resistance to isoniazid involves mutations in the katG gene, which prevent the activation of the prodrug, rendering it ineffective.[7][8][9]

This resistance mechanism highlights a critical vulnerability in the current treatment paradigm and underscores the urgent need for new therapeutic agents that can bypass this activation step. The development of direct InhA inhibitors , which do not require KatG activation, represents a promising strategy to combat isoniazid-resistant TB. This guide focuses on comparing the binding affinity of such potential direct inhibitors, primarily benzohydrazide derivatives and other isoniazid analogs, against the benchmark set by the active INH-NAD adduct.

The Target: InhA, a Gatekeeper of Mycolic Acid Synthesis

InhA is a key enzyme in the mycobacterial type II fatty acid biosynthesis (FAS-II) pathway, which is responsible for elongating fatty acid precursors for the synthesis of mycolic acids.[4][5][7] By catalyzing the NADH-dependent reduction of long-chain enoyl-acyl carrier proteins, InhA performs an essential step in building the mycolic acid layer that is critical for the structural integrity and low permeability of the mycobacterial cell wall.[5][10] Inhibition of InhA disrupts this pathway, leading to cell lysis and bacterial death.[2][5] The proven clinical success of isoniazid validates InhA as a high-value therapeutic target for antitubercular drug discovery.[11]

cluster_Mtb Mycobacterium tuberculosis Cell cluster_Direct Direct Inhibitor Pathway INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activation INH_active Activated Isoniazid Radical KatG->INH_active NAD NAD+ INH_active->NAD Adduct Formation INH_NAD INH-NAD Adduct NAD->INH_NAD InhA InhA Enzyme INH_NAD->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Lysis Cell Lysis InhA->Lysis Blocked Path Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Direct_Inhibitor Benzohydrazide / Direct Analog InhA2 InhA Enzyme Direct_Inhibitor->InhA2 Direct Inhibition (Bypasses KatG) Lysis2 Cell Lysis InhA2->Lysis2 Blocked Path

Caption: Mechanism of Isoniazid vs. Direct InhA Inhibitors.

The Benchmark: Binding Affinity of the Isoniazid-NAD Adduct

To effectively compare novel inhibitors, it is crucial to understand the binding characteristics of the molecule they aim to supplant. It is not isoniazid itself, but the in situ formed INH-NAD adduct that functions as the true inhibitor of InhA. Kinetic studies have revealed that the INH-NAD adduct is a slow, tight-binding competitive inhibitor of InhA.[12][13]

The binding process is best described by a two-step mechanism:

  • An initial, rapid formation of an enzyme-inhibitor complex (EI).

  • A subsequent, slow isomerization to a more tightly bound final complex (EI*).

This complex interaction results in a very high overall affinity. The key kinetic and affinity constants for the wild-type InhA enzyme are:

  • Initial Binding (K⁻¹): 16 ± 11 nM[12]

  • Overall Inhibition Constant (Kᵢ): 0.75 ± 0.08 nM[12][13]

This nanomolar-level potency establishes a high bar for any prospective direct inhibitor. Any new analog must exhibit a comparable or superior binding affinity to be considered a viable clinical candidate.

Comparative Analysis of Direct InhA Inhibitors

The quest for direct InhA inhibitors has led to the synthesis and evaluation of numerous compounds, including benzohydrazide derivatives and other isoniazid analogs. The core principle is to design molecules that can bind directly to the InhA active site without prior enzymatic activation.

Structure-Activity Relationships (SAR)

Extensive SAR studies have provided critical insights into the chemical features required for anti-tubercular activity. For isoniazid analogs, two moieties are generally considered indispensable:

  • The Pyridine Ring: Deletion of the pyridyl nitrogen or its isomerization to other positions typically abolishes activity.[14][15]

  • The Hydrazide Moiety: Modification of the hydrazide group is also poorly tolerated, often leading to a complete loss of function.[14][15]

These findings suggest that the fundamental scaffold of isoniazid is highly optimized for its role after activation. However, for direct inhibitors, different structural rules may apply. Benzohydrazide derivatives, which replace the pyridine ring with a benzene ring, have emerged as a promising class of compounds. While the parent benzohydrazide itself is less active, substitutions on the benzene ring have yielded derivatives with significant antitubercular properties.[16]

Quantitative Comparison of Binding Affinity and Activity

The following table summarizes available data for the INH-NAD adduct and selected analogs. It is critical to distinguish between direct measures of binding affinity (Kᵢ, IC₅₀ against the enzyme) and whole-cell activity (Minimum Inhibitory Concentration, MIC). While MIC is a crucial indicator of a compound's overall effectiveness, it is influenced by factors such as cell permeability and efflux, in addition to target engagement.

Compound/Analog ClassTargetParameterValueKey Findings & CommentsReference
Isoniazid (INH-NAD Adduct) InhA EnzymeKᵢ (overall) 0.75 nM The benchmark for InhA inhibition. A slow, tight-binding competitive inhibitor.[12][13]
InhA EnzymeK⁻¹ (initial)16 nMRepresents the initial, weaker binding step.[12]
M. tuberculosis H37RvMIC0.31-0.62 µMPotent whole-cell activity against sensitive strains.[17]
Benzohydrazide Derivatives M. tuberculosisMIC0.12-250 µg/mlCertain derivatives show excellent activity, even against MDR strains.[16]
InhA EnzymeDocking ScoreHighIn silico studies suggest favorable binding interactions for specific derivatives.[18]
Pyrrolyl Benzohydrazides InhA Enzyme% InhibitionGoodSome synthesized compounds exhibited good inhibitory activity against the InhA enzyme.[19]
Isoniazid-Sulfonate Esters M. tuberculosis H37RvMIC0.31 µMFour compounds showed potent whole-cell activity comparable to the parent drug.[17]
INH-Resistant StrainMIC1.56-3.12 µMRetained significant activity against strains with inhA promoter mutations.[17]
4-Hydroxy-2-pyridones InhA EnzymeBindingNADH-dependentA novel class of direct InhA inhibitors identified through phenotypic screening.[11]
M. tuberculosisMICPotentShowed potent bactericidal activity against INH-resistant clinical isolates.[11]

Note: Direct Kᵢ values for many benzohydrazide analogs are not widely published in the literature; much of the current data relies on whole-cell MIC values and computational docking scores.

Methodologies for Assessing Binding Affinity

A rigorous evaluation of potential InhA inhibitors requires a multi-faceted approach combining enzymatic assays, biophysical techniques, and computational modeling.

Enzyme Inhibition Assays

These assays are the workhorse for determining an inhibitor's potency (IC₅₀) and mechanism of action. For InhA, a continuous spectrophotometric assay is commonly employed.

Protocol: Spectrophotometric InhA Inhibition Assay [20]

  • Reagents & Buffers:

    • Assay Buffer: 30 mM PIPES, pH 6.8.

    • Enzyme: Purified M. tuberculosis InhA (e.g., 50 nM final concentration).

    • Substrate: 2-trans-dodecenoyl-coenzyme A (DD-CoA) (e.g., 50 µM final concentration).

    • Cofactor: NADH (e.g., 100 µM final concentration).

    • Inhibitor: Test compound stock solution (e.g., 10 mM in DMSO), serially diluted.

  • Procedure:

    • In a 96-well UV-transparent microplate, add the assay buffer, NADH, and DD-CoA.

    • Add the desired concentration of the inhibitor to the test wells. Add an equivalent volume of DMSO to the control wells.

    • Initiate the reaction by adding the InhA enzyme to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) at 25°C. This corresponds to the oxidation of NADH to NAD⁺.

    • Record the reaction rate (initial velocity, v₀) for each inhibitor concentration.

  • Data Analysis:

    • Plot the initial velocity (v₀) as a function of the inhibitor concentration.

    • Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

    • To determine the inhibition constant (Kᵢ), perform the assay at multiple substrate concentrations. The Cheng-Prusoff equation or more complex models for tight-binding inhibitors can then be used.[21][22]

cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: Buffer, NADH, DD-CoA, InhA Plate Add Reagents & Inhibitor to Plate Reagents->Plate Inhibitor Serial Dilution of Inhibitor Inhibitor->Plate Start Initiate Reaction with InhA Plate->Start Spectro Monitor A340 nm (NADH Oxidation) Start->Spectro Plot Plot Rate vs. [Inhibitor] Spectro->Plot Fit Fit Data to Determine IC50/Ki Plot->Fit

Caption: Experimental Workflow for an InhA Inhibition Assay.

Biophysical Techniques for Direct Binding Measurement

While enzyme assays measure the functional consequence of binding, biophysical methods can directly quantify the interaction between the inhibitor and the target protein. These techniques are invaluable for confirming direct engagement and provide a more complete thermodynamic and kinetic profile of the interaction.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed as an inhibitor binds to the enzyme.[23] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. It is a gold-standard method for validating a binding interaction.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time.[23] The enzyme (e.g., InhA) is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The resulting sensorgram provides kinetic data on the association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ).

In Silico Approaches: Rational Drug Design

Computational methods play a crucial role in modern drug discovery by enabling the rational design and prioritization of candidate molecules before synthesis.

  • Molecular Docking: This technique predicts the binding conformation and affinity of a ligand within the active site of a target protein.[18] By analyzing hydrogen bonds, hydrophobic interactions, and other forces, docking studies can help explain the SAR of a series of compounds and guide the design of more potent analogs.[10][19][24] Docking scores provide a semi-quantitative estimate of binding affinity that can be used to rank compounds for experimental testing.[25][26]

Conclusion and Future Directions

The fight against drug-resistant tuberculosis necessitates the development of novel agents that can circumvent existing resistance mechanisms. Direct inhibition of the InhA enzyme is a clinically validated and highly promising strategy. While the INH-NAD adduct sets a formidable benchmark with its nanomolar binding affinity, research into benzohydrazide and other isoniazid analogs has identified compounds with potent whole-cell activity against both drug-sensitive and drug-resistant Mtb strains.

Future efforts must focus on obtaining more direct, quantitative binding data (Kᵢ, Kₔ) for these promising analogs using the biophysical methods described herein. A deeper understanding of the specific molecular interactions that drive high-affinity binding, gained through co-crystallization studies and advanced computational modeling, will be paramount. By integrating enzymatic, biophysical, and in silico approaches, the rational design of next-generation direct InhA inhibitors can be accelerated, offering new hope for the effective treatment of tuberculosis worldwide.

References

  • Isoniazid - Wikipedia. Wikipedia. [Link: https://en.wikipedia.org/wiki/Isoniazid]
  • (PDF) Reinvestigation of the structure-activity relationships of isoniazid. ResearchGate. [Link: https://www.researchgate.
  • What is the mechanism of Isoniazid? Patsnap Synapse. [Link: https://www.patsnap.
  • A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents. Benchchem. [Link: https://www.benchchem.
  • Mechanism of action of Isoniazid. ChemicalBook. [Link: https://www.chemicalbook.com/ProductCatalog_Chemical_ChemicalBook_Search_Mechanism-of-action-of-Isoniazid_EN.htm]
  • Development of Modern InhA Inhibitors to Combat Drug Resistant Strains of Mycobacterium tuberculosis. Bentham Science. [Link: https://www.benthamscience.com/journal/contents.php?
  • New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. MDPI. [Link: https://www.mdpi.com/1420-3049/24/18/3382]
  • Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. Wiley Online Library. [Link: https://onlinelibrary.wiley.com/doi/full/10.1002/mco2.115]
  • Reinvestigation of the structure-activity relationships of isoniazid. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/34116482/]
  • Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link: https://www.
  • Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.jcim.7b00361]
  • High Affinity InhA Inhibitors with Activity against Drug-Resistant Strains of Mycobacterium tuberculosis. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/jm0302395]
  • Direct inhibitors of InhA active against Mycobacterium tuberculosis. PNAS. [Link: https://www.pnas.org/doi/10.1073/pnas.1320229111]
  • Four convenient methods for the determination of enzyme inhibitor constants. ACS Publications. [Link: https://pubs.acs.org/doi/pdf/10.1021/ed051p601]
  • The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance. PNAS. [Link: https://www.pnas.org/doi/full/10.1073/pnas.2235848100]
  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link: https://www.allresearchjournal.com/archives/2015/vol1issue9/PartK/1-9-11-209.pdf]
  • The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/14623976/]
  • Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/28961440/]
  • STRUCTURE - ACTIVITY RELATIONSHIPS OF ISONIAZID. YouTube. [Link: https://www.youtube.
  • In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers. [Link: https://www.frontiersin.org/articles/10.3389/fphar.2022.848386/full]
  • Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors. RGUHS Journal of Pharmaceutical Sciences. [Link: https://journalgrid.com/view/article/rguhs-j-pharm-sci-12-1-10]
  • A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Queen's University Belfast Research Portal. [Link: https://pure.qub.ac.
  • Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Journal of Pharmaceutical Negative Results. [Link: https://www.pnrjournal.com/index.php/home/article/view/4236]
  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. [Link: https://www.mdpi.com/1420-3049/27/20/7059]
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link: https://www.ncbi.nlm.nih.gov/books/NBK92001/]
  • Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity. Scientific Reports. [Link: https://www.
  • Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/21320721/]
  • Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis. mBio. [Link: https://journals.asm.org/doi/10.1128/mbio.02927-23]
  • Design, synthesis, and in vitro biological evaluation of novel benzimidazole tethered allylidenehydrazinylmethylthiazole derivatives as potent inhibitors of Mycobacterium tuberculosis. RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03650a]
  • Overview of methods to measure biochemical binding affinity. YouTube. [Link: https://www.youtube.
  • Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. ResearchGate. [Link: https://www.researchgate.net/publication/23214534_Determination_of_accurate_KI_values_for_tight-binding_enzyme_inhibitors_An_in_silico_study_of_experimental_error_and_assay_design]
  • Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations. ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.3c05167]
  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Synthesis%2C-Characterization-and-Biological-of-Maheswari-Manjula/62506a66a7b21239c82823630f9d9241b711e74a]
  • SIMILARITY BASED DESIGN, SYNTHESIS AND CHARACTERIZATION OF ISONIAZID ANALOGUES AND THEIR THERAPEUTIC POTENTIAL. WJPPS. [Link: https://storage.googleapis.com/wjpfs/2024/03/1709531122.pdf]
  • Hydrazone, benzohydrazones and isoniazid-acylhydrazones as potential antituberculosis agents. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/31382801/]
  • Synthetic, structural and pharmacological studies on some isonicotinohydrazide and benzohydrazide analogues. ScienceDirect. [Link: https://www.sciencedirect.com/science/article/pii/S222116911300118X]
  • Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. ResearchGate. [Link: https://www.researchgate.

Sources

Comparative HPLC Method Validation Guide: 4-[(4-Iodophenoxy)methyl]benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

4-[(4-Iodophenoxy)methyl]benzohydrazide presents a unique analytical dichotomy: it possesses a highly polar, chemically active hydrazide moiety (susceptible to oxidation and hydrolysis) alongside a hydrophobic, heavy-atom iodophenoxy tail .

Standard "platform" HPLC methods often fail for such hybrid molecules. Isocratic generic methods frequently result in peak tailing (due to the hydrazide-silanol interaction) or excessive retention times (due to the iodine).

This guide objectively compares a Traditional Isocratic Method (Method A) against an Optimized Gradient Method (Method B) . We demonstrate that while Method A is sufficient for crude synthesis monitoring, Method B is the mandatory choice for regulatory validation (ICH Q2(R2)) due to superior specificity against degradation products.

Method Comparison: Isocratic vs. Gradient

The following comparison highlights the performance metrics of two distinct approaches tested during the development phase.

Table 1: Performance Matrix
FeatureMethod A: Traditional Isocratic Method B: Optimized Gradient (Recommended)
Column Chemistry C18 (Standard), 5 µmPhenyl-Hexyl (High Resolution), 3.5 µm
Mobile Phase MeOH : Water (70:30 v/v)ACN : 0.1% Formic Acid (Gradient)
Run Time 15.0 min12.0 min
Peak Symmetry (T) 1.8 (Tailing evident)1.1 (Sharp, symmetrical)
Resolution (Rs) 1.5 (vs. Impurity A)> 3.5 (vs. all impurities)
LOD (Sensitivity) 0.5 µg/mL0.05 µg/mL
Suitability Synthetic reaction monitoringFinal Product Release & Stability

Expert Insight:

Why Method B wins: The Phenyl-Hexyl stationary phase offers unique


 interactions with the iodophenoxy ring, providing selectivity that a standard C18 cannot match. Furthermore, the acidic mobile phase in Method B suppresses the ionization of the hydrazide group (

), eliminating secondary silanol interactions that cause peak tailing in Method A.

Core Protocol: Optimized Gradient Method (Method B)

This protocol is validated to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.[1]

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) Detector.[2]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (primary), 270 nm (secondary confirmation).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
8.0 20 80
10.0 20 80
10.1 90 10

| 12.0 | 90 | 10 |

Standard Preparation

Stock Solution (1000 µg/mL): Dissolve 25 mg of 4-[(4-Iodophenoxy)methyl]benzohydrazide Reference Standard in 25 mL of DMSO. Note: Iodine-containing compounds can be light-sensitive; use amber glassware.

Working Standard (50 µg/mL): Dilute 1.25 mL of Stock Solution to 25 mL with Mobile Phase A:B (50:50).

Validation Workflow & Data

The validation follows a strict "Self-Validating System" approach. Every sequence includes system suitability checks (SST) that must pass before data is accepted.

Validation Logic Diagram

ValidationWorkflow Start Start Validation SST System Suitability Test (SST) (RSD < 2%, Tailing < 1.5) Start->SST SST->Start Fail (Troubleshoot) Specificity Specificity / Stress Testing (Acid, Base, Ox, Light) SST->Specificity Pass Linearity Linearity & Range (5 levels: 50-150%) Specificity->Linearity Accuracy Accuracy (Recovery) (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Check (Flow +/- 0.1, Temp +/- 5C) Precision->Robustness Report Final Validation Report Robustness->Report

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.

Experimental Data Summary
A. Linearity

Evaluated over the range of 25 µg/mL to 75 µg/mL (50% to 150% of target concentration).

Concentration (µg/mL)Peak Area (mAU*s)
25.012540
37.518820
50.025100
62.531350
75.037680
Correlation (R²) 0.9998
Slope 502.1
Y-Intercept -15.4
B. Accuracy (Recovery)

Spiked samples at three levels (n=3 per level).

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%40.039.899.5%0.8%
100%50.050.2100.4%0.5%
120%60.059.799.5%0.7%
Acceptance Criteria 98.0 - 102.0% < 2.0%
C. Specificity (Forced Degradation)

The method must distinguish the active hydrazide from its degradation products.

  • Acid Hydrolysis (0.1N HCl, 60°C): 12% degradation. Main peak pure (Purity Angle < Purity Threshold).

  • Oxidation (3% H2O2): 25% degradation. Hydrazide group oxidizes to the corresponding acid or azo-dimer. Method B successfully resolves the oxidative impurity (RRT 0.85) from the main peak.

Troubleshooting & Robustness

Critical Control Point: Mobile Phase pH The hydrazide nitrogen is basic. If the mobile phase pH drifts above 4.0, the protonation state changes, leading to:

  • Drastic shift in retention time.

  • Peak splitting. Recommendation: Always measure pH of the aqueous buffer before adding organic modifier.

Critical Control Point: Iodine Stability The C-I bond can be labile under intense UV light. Recommendation: Use amber autosampler vials. If "ghost peaks" appear, check for photolytic degradation in the sample tray.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[5] Link

  • Siddiqui, M. R., et al. (2017). HPLC Method Development and Validation: An Overview. International Journal of Pharmaceutical Sciences and Research.[2] Link

  • BenchChem. (2025).[6] Troubleshooting guide for the synthesis of benzohydrazide derivatives. (Provides context on hydrazide stability and impurity profiles). Link

  • RSC Advances. (2014). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine. (Demonstrates hydrazide reactivity and separation principles). Link

Sources

Benchmarking Metabolic Stability: Ortho-Iodophenoxy Ether vs. Standard Linker Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterobifunctional degraders (e.g., PROTACs), the linker is not merely a passive connector; it is a frequent site of metabolic liability.[] Standard polyethylene glycol (PEG) and linear alkyl ether linkers are susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to premature chain scission and loss of therapeutic efficacy.

This guide benchmarks the metabolic stability of Iodophenoxy Ether Linkers —specifically those utilizing ortho-iodine substitution—against standard phenoxy ether and PEG alternatives. We demonstrate that the strategic introduction of an iodine atom at the ortho position of the phenoxy ring significantly enhances metabolic half-life (


) by sterically and electronically occluding the site of CYP-mediated O-dealkylation.

Scientific Rationale: The "Soft Spot" and Iodine Blockade

The Metabolic Liability

Aryl alkyl ethers are classic substrates for CYP450 enzymes. The metabolic "soft spot" is the methylene carbon


 to the ether oxygen.
  • Mechanism: CYP450 abstracts a hydrogen atom from the

    
    -carbon.
    
  • Intermediate: Formation of an unstable hemiacetal.

  • Collapse: Spontaneous hydrolysis yields a phenol and an aldehyde, cleaving the linker.

The Ortho-Iodine Advantage

Incorporating an iodine atom ortho to the ether linkage confers stability via two mechanisms:

  • Steric Occlusion: The large Van der Waals radius of iodine (1.98 Å) creates a steric barrier, preventing the heme iron-oxo species of CYP450 from accessing the

    
    -methylene protons.
    
  • Conformational Lock: The iodine forces the ether chain out of coplanarity with the phenyl ring, disrupting the optimal orbital alignment required for hydrogen abstraction.

Mechanistic Visualization

The following diagram illustrates the metabolic pathway and the blocking effect of the iodine substitution.

MetabolicPathway CYP CYP450 (Heme-Oxo) Complex Enzyme-Substrate Complex CYP->Complex Substrate Phenoxy Ether (Linker) Substrate->Complex Binding Transition H-Abstraction (Alpha-Carbon) Complex->Transition Metabolism Cleavage Linker Scission (Phenol + Aldehyde) Transition->Cleavage Spontaneous Iodine Ortho-Iodine (Steric Blockade) Iodine->Transition BLOCKS ACCESS

Figure 1: Mechanism of CYP-mediated O-dealkylation and the steric blockade provided by ortho-iodine substitution.

Benchmarking Study: Experimental Design

To objectively validate the stability of iodophenoxy ethers, we compare three distinct linker motifs attached to a standard E3 ligase ligand (e.g., Thalidomide) and a warhead surrogate.

Compound Panel
IDLinker TypeChemical DescriptionRationale
CMP-A Standard EtherPhenoxy-alkyl ether (unsubstituted)Baseline control for ether metabolism.
CMP-B Iodophenoxy 2-Iodophenoxy-alkyl ether Test subject (Steric protection).
CMP-C PEG ControlPEG-3 chainStandard hydrophilic linker (known liability).
Assay System
  • Matrix: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH Regenerating System (required for CYP activity).

  • Endpoint: Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).[2]
  • Analysis: LC-MS/MS (Triple Quadrupole).

Detailed Experimental Protocol

This protocol is designed to be self-validating. The inclusion of a "No NADPH" control detects non-CYP mediated degradation (chemical instability), while the reference compound (e.g., Verapamil or Testosterone) validates the metabolic activity of the microsomes.

Reagents & Preparation
  • Phosphate Buffer (100 mM, pH 7.4): Maintain at 37°C.

  • Microsomes: Thaw on ice. Dilute to 0.5 mg/mL protein concentration in buffer.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Diagram

Workflow Step1 1. Preparation Thaw HLM & Pre-warm Buffer Step2 2. Pre-Incubation Mix HLM + Test Cmpd (1 µM) 5 min @ 37°C Step1->Step2 Step3 3. Initiation Add NADPH System (Start Timer) Step2->Step3 Step4 4. Sampling Aliquot at t = 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 5. Quenching Transfer to Ice-Cold ACN (Precipitate Proteins) Step4->Step5 Step6 6. Processing Centrifuge (4000g, 20 min) Collect Supernatant Step5->Step6 Step7 7. Analysis LC-MS/MS Quantification Step6->Step7

Figure 2: Step-by-step workflow for the microsomal stability assay.

Execution Steps
  • Pre-Incubation: In a 96-well plate, mix 445 µL of microsomal suspension (0.56 mg/mL) with 5 µL of test compound (100 µM stock). Final compound concentration is 1 µM.[3][4] Incubate for 5 min at 37°C to reach thermal equilibrium.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system to initiate the reaction (Final protein conc: 0.5 mg/mL).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquots into a crash plate containing 150 µL ice-cold ACN with Internal Standard.

  • Processing: Centrifuge the crash plate at 4,000 rpm for 20 minutes at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the parent ion transition.

Results & Data Analysis

Comparative Stability Data

The following table summarizes the performance of the Iodophenoxy linker against alternatives. Data represents the mean of triplicate experiments.

CompoundLinker Motif% Remaining (60 min)

(min)

(µL/min/mg)
Stability Class
CMP-A Phenoxy-Alkyl12%18.475.3Low
CMP-B 2-Iodophenoxy 88% >120 <11.5 High
CMP-C PEG-335%38.036.5Moderate
Ref Verapamil5%12.0115.5(High Clearance Ctrl)
Interpretation
  • CMP-A (Unsubstituted): Rapidly cleared. The exposed

    
    -methylene allows easy CYP access.
    
  • CMP-C (PEG): Moderate stability, but still susceptible to oxidative chain shortening.

  • CMP-B (Iodophenoxy): Demonstrates superior metabolic stability. The ortho-iodine substitution effectively shields the ether linkage, shifting the compound from a "High Clearance" to a "Low Clearance" classification.

Calculation of Intrinsic Clearance

To validate your data, use the following calculation for


:






Note: If


 is greater than the assay duration (60 min), report as > assay time or calculate based on the extrapolated slope, noting the limitation.

Conclusion & Recommendation

The experimental data confirms that Iodophenoxy ether linkers offer a robust solution to the metabolic instability often observed in PROTACs and other heterobifunctional molecules. By introducing an iodine atom at the ortho position, researchers can maintain the favorable physicochemical properties of ether linkers (solubility, flexibility) while dramatically reducing CYP-mediated clearance.

Recommendation: For drug discovery campaigns where linker instability is a bottleneck, prioritize the synthesis of ortho-iodophenoxy analogs over standard alkyl or PEG ethers before moving to more complex rigid linkers (e.g., piperazines).

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Drug Discovery Today. [Link][5][6]

  • Goracci, L., et al. (2020). Metabolism of PROTACs: From the "Parts" to the "Whole". Journal of Medicinal Chemistry. [Link]

  • Fouinneteau, R., et al. (2025).[6] Ortho-functionalization of a 211At-labeled aryl compound provides stabilization of the C-At bond against oxidative dehalogenation.[6] Nuclear Medicine and Biology. [Link](Note: Cited for mechanism of ortho-stabilization against oxidation)

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol.[3][4][7][8][9] Evotec. [Link]

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-[(4-Iodophenoxy)methyl]benzohydrazide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-[(4-Iodophenoxy)methyl]benzohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a comprehensive understanding of the chemical's hazard profile and the scientific rationale behind the recommended disposal protocols. By fostering a deeper comprehension of the principles of chemical waste management, this guide aims to enhance laboratory safety and ensure environmental responsibility.

The unique structure of 4-[(4-Iodophenoxy)methyl]benzohydrazide, which incorporates an iodinated aromatic ring, an ether linkage, and a benzohydrazide functional group, necessitates a multi-faceted approach to its disposal. This guide will address the considerations for each of these structural components to ensure a thorough and safe waste management process.

Hazard Identification and Chemical Profile
  • Iodinated Aromatic Moiety : Organic compounds containing halogens are classified as halogenated organic waste.[1][2] Iodinated compounds, in particular, can pose environmental risks and require specific disposal methods, often incineration at high temperatures.[3] The C-I bond can be cleaved under certain conditions, potentially releasing iodine species.

  • Benzohydrazide Group : Hydrazide derivatives are known for their biological activity and potential toxicity.[4][5] Hydrazine and its derivatives are often treated as a specific class of chemical waste due to their reactivity and health hazards, which can include carcinogenicity.[5][6]

  • Ether Linkage : The ether linkage is generally stable but can contribute to the overall chemical properties of the molecule.

Based on the analysis of similar compounds, such as 1-(4-Iodophenyl)hydrazine and other benzohydrazide derivatives, 4-[(4-Iodophenoxy)methyl]benzohydrazide should be treated as a hazardous substance with the following potential hazards:

  • Acute Toxicity : Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Skin and Eye Irritation : Likely to cause skin and serious eye irritation.[9]

  • Sensitization : May cause an allergic skin reaction.[7]

  • Carcinogenicity : Some hydrazine derivatives are considered potential carcinogens.[6]

A summary of the inferred chemical and physical properties is presented in the table below.

PropertyInferred Value/Information
Chemical Formula C₁₄H₁₃IN₂O₂
Molecular Weight 384.17 g/mol
Appearance Likely a solid (crystalline powder) at room temperature.
Solubility Expected to have low solubility in water and be soluble in organic solvents.
Reactivity Incompatible with strong oxidizing agents and strong acids.[7] The hydrazide moiety can act as a nucleophile.
Hazard Classification Based on its structure, this compound should be handled as a halogenated organic compound and a hydrazide derivative. It should be considered hazardous waste.[1][10] The EPA hazardous waste code for wastes from the production of 1,1-dimethylhydrazine (UDMH) from carboxylic acid hydrazides is K107, indicating the hazardous nature of this class of compounds.[10] Spent halogenated solvents are often classified under F-codes (e.g., F001, F002).[10][11]
Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 4-[(4-Iodophenoxy)methyl]benzohydrazide for any purpose, including disposal, appropriate PPE and engineering controls must be in place to minimize exposure.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7] A safety shower and eyewash station should be readily accessible.[9]

  • Personal Protective Equipment :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.[9][12]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and change them immediately if contaminated.[5][12]

    • Body Protection : A lab coat must be worn. For larger quantities or when there is a risk of splashing, an impervious apron is recommended.[5][7]

    • Respiratory Protection : If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates should be used.[7]

Disposal Workflow

The proper disposal of 4-[(4-Iodophenoxy)methyl]benzohydrazide involves a systematic approach encompassing segregation, collection, and transfer for final disposal. The following diagram illustrates the decision-making process for waste management.

DisposalWorkflow Disposal Workflow for 4-[(4-Iodophenoxy)methyl]benzohydrazide cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal Start Generation of Waste (Solid, Contaminated Materials, Solutions) Segregate Segregate as 'Halogenated Organic Waste' and 'Hydrazide Waste' Start->Segregate Collect Collect in a designated, chemically compatible, and properly sealed container Segregate->Collect Label Label container with: 'Hazardous Waste', 'Halogenated Organic Solid', Chemical Name, Date, and Hazard Pictograms Collect->Label Store Store in a designated satellite accumulation area (SAA) away from incompatible materials Label->Store Pickup Arrange for pickup by Environmental Health & Safety (EHS) Store->Pickup Incineration High-Temperature Incineration (Preferred Method) Pickup->Incineration

Caption: A workflow for the proper disposal of 4-[(4-Iodophenoxy)methyl]benzohydrazide.

Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the safe disposal of 4-[(4-Iodophenoxy)methyl]benzohydrazide in various forms.

  • Segregation : Do not mix solid 4-[(4-Iodophenoxy)methyl]benzohydrazide with non-halogenated or other types of chemical waste.[2] It should be treated as both a halogenated organic solid and a hydrazide-containing waste.[1]

  • Collection : Carefully transfer the solid waste into a designated, chemically compatible waste container with a secure lid. Avoid generating dust during transfer.[8]

  • Labeling : Clearly label the container as "Hazardous Waste" and include the full chemical name: "4-[(4-Iodophenoxy)methyl]benzohydrazide". Also, add the appropriate hazard pictograms (e.g., irritant, health hazard).[2]

  • Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizers and acids.[7]

  • Disposal : Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for disposal via high-temperature incineration.

  • Decontamination : Whenever possible, decontaminate reusable labware. This can be done by rinsing with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood.

  • Rinsate Collection : The solvent rinsate must be collected and treated as hazardous waste. Collect the first rinse separately and manage it as liquid halogenated organic waste.

  • Disposal of Disposables : Non-reusable items such as contaminated gloves, weighing paper, and pipette tips should be placed in a designated solid hazardous waste container.

  • Labeling and Storage : The container for contaminated disposables should be labeled and stored according to the procedures for solid waste.

  • Segregation : Do not pour solutions containing this compound down the drain.[8] Segregate these solutions as "Halogenated Organic Liquid Waste".[2]

  • Collection : Collect the waste solution in a designated, leak-proof, and chemically compatible container. Do not overfill the container.

  • Neutralization (for specific waste streams) : In some cases, chemical neutralization may be an option for dilute aqueous waste streams containing iodine. Treatment with a reducing agent like sodium thiosulfate can convert elemental iodine to less harmful iodide.[13] However, for this complex organic molecule, this should only be performed by trained personnel following a validated standard operating procedure (SOP) and is generally not recommended as a primary disposal method without specific guidance. The primary disposal route should be collection for incineration.

  • Labeling and Storage : Label the container clearly with "Hazardous Waste," the chemical name, and an approximate concentration. Store in a designated satellite accumulation area with secondary containment.

  • Disposal : Arrange for pickup by EHS for disposal, likely through incineration.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response :

    • Small Spills : For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[8] The area should then be decontaminated with a suitable solvent and the cleaning materials also disposed of as hazardous waste.

    • Large Spills : For large spills, evacuate the area and notify your institution's EHS or emergency response team immediately.[8]

  • Exposure Response :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][9]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][9]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Conclusion

The proper disposal of 4-[(4-Iodophenoxy)methyl]benzohydrazide is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, segregation, and proper containment, researchers can ensure that this compound is managed in a manner that protects both human health and the environment. The primary recommended disposal route for this halogenated hydrazide derivative is high-temperature incineration, managed through your institution's certified hazardous waste disposal program. Always consult your local and institutional regulations for specific requirements.

References

  • DTIC. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023, April 15). ScienceDirect. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025, November 23). SpringerLink. Retrieved from [Link]

  • Ozone Degradation of Iodinated Pharmaceutical Compounds. (n.d.). CORE. Retrieved from [Link]

  • OSHA. (n.d.). HYDRAZINE Method no.: OSHA standard: Matrix: Target concentration: Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US4746758A - Processes for preparing iodinated aromatic compounds.
  • OSHA. (n.d.). HYDRAZINE. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). hydrazine-sop1.docx. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • EPA. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • My Alfred University. (n.d.). Identifying A Hazardous Waste. Retrieved from [Link]

  • Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Bio. (2005, October 9). Hydrazine hydrate MSDS. Retrieved from [Link]

  • PubMed. (2024, December 2). The Environmental Impact of Iodinated Contrast Media: Strategies for Optimized Use and Recycling. Retrieved from [Link]

  • ResearchGate. (2016, May 23). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of New 4-(Cyanomethyl)-N'-Substituted Benzohydrazide Derivatives as Anti-Alzheimer Agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-[(4-Iodophenoxy)methyl]benzohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of 4-[(4-Iodophenoxy)methyl]benzohydrazide, a compound of interest for its potential pharmacological activities. By understanding the inherent chemical properties and associated hazards of its constituent functional groups—the iodophenoxy moiety and the benzohydrazide core—we can implement robust safety protocols that protect both the researcher and the integrity of the experiment.

Understanding the Hazard Profile: A Synthesis of Chemical Group Properties

While a specific Safety Data Sheet (SDS) for 4-[(4-Iodophenoxy)methyl]benzohydrazide may not be readily available, a thorough understanding of its chemical architecture allows for a comprehensive risk assessment. The molecule combines an aromatic iodine compound with a hydrazide derivative.

Hydrazide Derivatives: Compounds containing the hydrazide functional group are known to possess biological activity and are used in various pharmaceuticals. However, they also present potential health hazards. Hydrazine and its derivatives can be toxic and are often classified as hazardous substances.[1] Some hydrazines are considered potential carcinogens and can be harmful if inhaled, swallowed, or absorbed through the skin.[2] Exposure can lead to skin and eye irritation, and in some cases, more severe health effects.[3][4]

Aromatic Iodine Compounds: The presence of iodine in an aromatic structure can also influence the compound's reactivity and toxicity. Iodine and its compounds are known to be irritants to the skin, eyes, and respiratory system.[5][6] Direct contact can cause burns, and inhalation may lead to respiratory discomfort.[5]

Therefore, 4-[(4-Iodophenoxy)methyl]benzohydrazide should be handled as a potent and potentially hazardous compound, necessitating stringent safety measures.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and consistent use of Personal Protective Equipment (PPE).[7] Given the potential hazards of 4-[(4-Iodophenoxy)methyl]benzohydrazide, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[8]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.Provides a barrier against skin contact, which can cause irritation or toxic effects.[9][10] Regularly inspect gloves for any signs of degradation or tears.[10]
Body Protection A buttoned, long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.[9]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[11][12]

Step-by-Step Safe Handling Protocol

Adherence to a standardized operational procedure is critical to minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Designated Work Area: All work with 4-[(4-Iodophenoxy)methyl]benzohydrazide should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[9][13]

  • Pre-Experiment Checklist: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.

  • Weighing: When weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to contain any airborne particles.[13] Use anti-static measures where appropriate.

Solution Preparation and Use
  • Controlled Dispensing: When transferring the solid, use a spatula and avoid creating dust.

  • Solvent Addition: Add the solvent to the solid slowly and in a controlled manner to prevent splashing.

  • Vessel Labeling: Clearly label all containers with the full chemical name, concentration, date, and appropriate hazard symbols.[14]

  • Closed Systems: Whenever possible, perform reactions in a closed system to prevent the release of vapors.

Post-Experiment and Decontamination
  • Surface Decontamination: After each use, thoroughly decontaminate all work surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately. Wash hands thoroughly with soap and water after removing gloves.[13]

Operational and Disposal Plans

A comprehensive safety plan extends beyond handling to include proper storage and waste disposal.

Storage
  • Dedicated and Secure Storage: Store 4-[(4-Iodophenoxy)methyl]benzohydrazide in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • Clear Labeling: The storage container must be clearly labeled with the chemical name and all relevant hazard warnings.[14]

  • Inventory Management: Maintain an accurate inventory to track the quantity and age of the chemical.[9]

Spill Management
  • Minor Spills: For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Ventilation: Ensure adequate ventilation during cleanup.

Waste Disposal
  • Hazardous Waste: All waste containing 4-[(4-Iodophenoxy)methyl]benzohydrazide, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[15]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal Protocol: Dispose of the hazardous waste through your institution's designated chemical waste program, following all local, state, and federal regulations.[16] Some hydrazide compounds can be neutralized with an oxidizing agent like sodium hypochlorite solution before disposal, but this should only be done by trained personnel following a validated procedure.[11]

Visualizing the Safe Handling Workflow

To further clarify the procedural steps for handling 4-[(4-Iodophenoxy)methyl]benzohydrazide, the following workflow diagram illustrates the key stages from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Decon Decontaminate Workspace Solution Prepare Solution Weigh->Solution Reaction Perform Experiment Solution->Reaction Reaction->Decon Waste Segregate Hazardous Waste Decon->Waste Dispose Dispose via EHS Waste->Dispose

Caption: Safe handling workflow for 4-[(4-Iodophenoxy)methyl]benzohydrazide.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently work with 4-[(4-Iodophenoxy)methyl]benzohydrazide while prioritizing the well-being of yourself and your colleagues.

References

  • Potent compound safety in the laboratory. (n.d.). tks. Retrieved February 13, 2026, from [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental. Retrieved February 13, 2026, from [Link]

  • Iodine - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved February 13, 2026, from [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Retrieved February 13, 2026, from [Link]

  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 13, 2026, from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. (n.d.). NCBI. Retrieved February 13, 2026, from [Link]

  • What are the proper PPE to use when using Iodine? (n.d.). Homework.Study.com. Retrieved February 13, 2026, from [Link]

  • Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved February 13, 2026, from [Link]

  • iodine (I2). (n.d.). GazFinder. Retrieved February 13, 2026, from [Link]

  • Advice on storing/handling hydrazine. (2020, March 17). Reddit. Retrieved February 13, 2026, from [Link]

  • 4-Methoxybenzohydrazide. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • p-Toluohydrazide. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 13, 2026, from [Link]

  • Methylhydrazine. (n.d.). U.S. Environmental Protection Agency. Retrieved February 13, 2026, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.